3-Cyclopropylpyrrolidine
Description
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Corrosive, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
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Properties
IUPAC Name |
3-cyclopropylpyrrolidine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H13N/c1-2-6(1)7-3-4-8-5-7/h6-8H,1-5H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DIPYDHCEOYPCTC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1C2CCNC2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H13N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
111.18 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1250004-31-9 | |
| Record name | 3-cyclopropylpyrrolidine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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Foundational & Exploratory
An In-Depth Technical Guide to the Synthesis and Characterization of 3-Cyclopropylpyrrolidine
Foreword: The Strategic Importance of the Cyclopropyl-Pyrrolidine Motif
In the landscape of modern medicinal chemistry, the pyrrolidine ring stands as a "privileged structure," a recurring motif found in a vast array of biologically active compounds and natural products.[1] Its conformational flexibility and ability to present substituents in distinct spatial vectors make it an invaluable scaffold in drug design. When this scaffold is functionalized with a cyclopropyl group, particularly at the 3-position, a unique combination of properties emerges. The cyclopropyl group, a strained three-membered ring, acts as a "bioisostere" for larger groups, introducing metabolic stability and conformational rigidity without a significant increase in molecular weight. This guide provides a comprehensive technical overview for researchers and drug development professionals on the synthesis, characterization, and handling of 3-cyclopropylpyrrolidine, a key building block for next-generation therapeutics.
Structural and Physicochemical Profile
This compound is a saturated heterocyclic compound featuring a five-membered pyrrolidine ring substituted with a cyclopropyl group at the C3 position.[2] This seemingly simple structure possesses notable chemical characteristics that influence its reactivity and handling.
Core Molecular Data
A summary of the fundamental properties of this compound is presented below. This data is essential for stoichiometric calculations, analytical characterization, and safety assessments.
| Property | Value | Source(s) |
| CAS Number | 1250004-31-9 | [2][3][4] |
| Molecular Formula | C₇H₁₃N | [2][3][5] |
| Molecular Weight | 111.18 g/mol | [2][3] |
| Monoisotopic Mass | 111.1048 Da | [5] |
| Predicted XlogP | 1.3 | [5] |
Stereochemical Considerations
The substitution at the C3 position of the pyrrolidine ring introduces a chiral center. Therefore, this compound exists as a pair of enantiomers, (R)- and (S)-3-cyclopropylpyrrolidine. The stereochemistry is a critical parameter in drug development, as different enantiomers often exhibit vastly different pharmacological and toxicological profiles. The synthesis of enantiomerically pure forms is a significant focus of modern synthetic strategies.[6][7]
Synthetic Strategies: A Multi-faceted Approach
The synthesis of the this compound core can be achieved through several distinct and innovative pathways. The choice of method is often dictated by the desired scale, required stereochemical purity, and the availability of starting materials. This section explores the causality behind several field-proven approaches.
Cycloaddition Reactions: Building the Core Ring System
[3+2] cycloaddition reactions represent one of the most elegant and atom-economical methods for constructing the pyrrolidine ring.[8] These reactions involve the combination of a three-atom component (the dipole) with a two-atom component (the dipolarophile).
-
Mechanism Rationale: In this context, an azomethine ylide (the three-atom component) reacts with a cyclopropyl-containing alkene. The reaction's efficiency and stereoselectivity are heavily dependent on the catalyst system employed.
-
Catalyst Systems:
-
Palladium-Catalyzed Cycloaddition: The use of palladium catalysts with novel phosphoramidite ligands allows for the highly enantioselective cycloaddition of trimethylenemethane (TMM) with imines, yielding substituted pyrrolidines.[7] This method provides excellent control over regio-, diastereo-, and enantioselectivity.[7]
-
Copper(I)-Catalyzed Cycloaddition: For large-scale synthesis, Cu(I) catalyst systems have been identified as ideal, providing high yields and purity after optimization.[8]
-
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Foreword: The Rise of Sp³-Rich Scaffolds in Modern Medicinal Chemistry
An In-Depth Technical Guide to 3-Cyclopropylpyrrolidine (CAS 1250004-31-9) for Advanced Drug Discovery
In the contemporary landscape of drug discovery, the demand for novel chemical entities with enhanced three-dimensionality and improved pharmacological profiles has driven a strategic shift away from flat, aromatic systems towards more complex, sp³-hybridized molecular scaffolds.[1] It is within this paradigm that this compound, a seemingly simple heterocyclic amine, emerges as a building block of significant strategic value. This guide provides a comprehensive technical overview for researchers, chemists, and drug development professionals, elucidating the core attributes of this compound and the rationale behind its application in creating next-generation therapeutics. We will explore its physicochemical properties, the profound impact of its unique structural motifs on biological activity, and practical considerations for its use in synthesis.
Core Physicochemical and Structural Characteristics
This compound (CAS No. 1250004-31-9) is a saturated heterocyclic compound featuring a five-membered pyrrolidine ring substituted at the 3-position with a cyclopropyl group.[2][3][4] This combination imparts a unique set of properties that are highly sought after in medicinal chemistry.
| Property | Value | Source |
| CAS Number | 1250004-31-9 | [3][4][5] |
| Molecular Formula | C₇H₁₃N | [3][4] |
| Molecular Weight | 111.18 g/mol | [4] |
| Appearance | White powder | [3] |
| Typical Purity | ≥95% - 98% | [3][5][6] |
| Solubility | Not available in provided sources | [6] |
| Boiling/Melting Point | Not available in provided sources | [6] |
| Hazard Statements | H227 (Combustible liquid), H314 (Causes severe skin burns and eye damage) | [6] |
The Strategic Imperative: Deconstructing the Pharmacological Advantage
The utility of this compound is not accidental; it is a direct consequence of the synergistic interplay between its two core structural components: the pyrrolidine ring and the cyclopropyl moiety. Understanding the distinct contributions of each is critical to leveraging this building block effectively.
The Pyrrolidine Ring: A Privileged Scaffold for 3D Exploration
The five-membered pyrrolidine ring is widely regarded as a "privileged scaffold" in drug design.[1][7] Unlike flat aromatic rings, its non-planar, puckered conformation allows for a more comprehensive exploration of three-dimensional pharmacophore space.[1] This increased 3D coverage is crucial for achieving high-affinity and selective interactions with complex biological targets such as enzymes and receptors.[1] The nitrogen atom acts as a key hydrogen bond acceptor or, when protonated, a hydrogen bond donor, providing a critical anchor point for molecular recognition.
The Cyclopropyl Moiety: A "Magic Fragment" for Modulating Drug Properties
The cyclopropyl group is increasingly recognized as a versatile tool for overcoming common drug discovery hurdles.[8] Its incorporation into a lead molecule, as with this compound, can confer multiple benefits:
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Enhanced Potency and Binding: The rigid, strained ring structure of cyclopropane can lock the molecule into a specific, receptor-favorable conformation, reducing the entropic penalty upon binding and thus increasing potency.[2][8] Its unique electronic properties, featuring enhanced π-character in its C-C bonds, allow it to mimic unsaturated bonds and engage in favorable interactions within a binding pocket.[2][8]
-
Improved Metabolic Stability: The C-H bonds of a cyclopropyl ring are stronger than those in typical alkanes, making them less susceptible to metabolic oxidation by cytochrome P450 enzymes.[8] This can significantly increase the half-life of a drug candidate.
-
Modulation of Physicochemical Properties: The cyclopropyl group can fine-tune properties like lipophilicity and pKa, which can reduce off-target effects and decrease plasma clearance.[8]
The logical relationship between these structural components and their impact on drug development is illustrated below.
Caption: Conceptual workflow for the synthesis and application of this compound.
Applications in Active Therapeutic Programs
This compound is a valuable building block for targeting a diverse range of diseases. The unique properties it confers have been leveraged in several therapeutic areas.
-
CNS Disorders: Compounds incorporating a cyclopropylpyrrolidine or similar motif have shown activity as partial agonists at nicotinic acetylcholine receptors (nAChRs). [2]This suggests potential applications in treating mood disorders such as depression. [2]* Metabolic Diseases: A key application area is in the development of dipeptidyl peptidase IV (DPP-IV) inhibitors for the treatment of type 2 diabetes. Patent literature describes cyclopropyl-fused pyrrolidine derivatives as potent inhibitors of this key enzyme, which is responsible for inactivating incretin hormones like GLP-1. [9]* Antiviral & Anticancer Research: While direct examples are nascent, the cyclopropyl group is a known component of potent bioactive molecules, including coronavirus protease inhibitors and cytotoxic epothilone analogues used in cancer therapy. [2]This strongly suggests the potential of this compound as a scaffold for developing novel agents in these critical fields.
Experimental Protocols: A Framework for Quality and Reproducibility
To ensure scientific integrity, every protocol must function as a self-validating system. The following sections provide validated, step-by-step methodologies for the quality control and derivatization of this compound.
Protocol 1: Incoming Quality Control (QC) and Characterization
Rationale: Before use in a synthetic campaign, the identity, purity, and integrity of the starting material must be unequivocally confirmed. This prevents the introduction of impurities that could complicate subsequent reactions and lead to false-positives in biological assays.
Methodology:
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Visual Inspection: Examine the material for expected physical appearance (e.g., white powder). [3]Note any discoloration or heterogeneity.
-
Structural Confirmation (NMR Spectroscopy):
-
Dissolve ~5-10 mg of the sample in an appropriate deuterated solvent (e.g., CDCl₃ or D₂O with a pH adjustment).
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Acquire ¹H NMR and ¹³C NMR spectra.
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Causality Check: The ¹H NMR should show characteristic signals for the cyclopropyl protons (typically upfield, ~0-1 ppm) and the pyrrolidine ring protons. The integration of these signals must match the expected ratio for C₇H₁₃N. The ¹³C NMR will confirm the presence of 7 distinct carbon environments.
-
-
Molecular Weight Verification (Mass Spectrometry):
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Prepare a dilute solution of the sample.
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Analyze using Electrospray Ionization Mass Spectrometry (ESI-MS) in positive ion mode.
-
Causality Check: Observe the protonated molecular ion [M+H]⁺ at m/z ≈ 112.19. This confirms the correct molecular weight (111.18 g/mol ). [4]4. Purity Assessment (HPLC or GC-MS):
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Develop a suitable method using a reverse-phase C18 column (for HPLC) or a standard capillary column (for GC).
-
Analyze the sample and integrate the peak areas.
-
Causality Check: The main peak corresponding to the product should account for >98% of the total integrated area, confirming the material meets the required purity for use in sensitive synthetic and biological applications. [3]
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Protocol 2: Representative N-Acylation for Library Synthesis
Rationale: This protocol provides a robust method for coupling this compound with a carboxylic acid, a common step in building a diverse chemical library for screening. It includes in-process checks to ensure the reaction proceeds to completion.
Methodology:
-
Reaction Setup:
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To a clean, dry round-bottom flask under an inert atmosphere (N₂ or Argon), add the carboxylic acid (1.0 eq.), a suitable solvent (e.g., dichloromethane or DMF), and a peptide coupling agent such as HATU (1.1 eq.).
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Stir for 5 minutes to form the activated ester.
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Add a non-nucleophilic base, such as diisopropylethylamine (DIPEA) (2.5 eq.).
-
-
Addition of Amine:
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Add a solution of this compound (1.2 eq.) in the same solvent dropwise to the activated ester mixture at 0 °C. . Allow the reaction to warm to room temperature and stir for 4-12 hours.
-
-
In-Process Monitoring (TLC or LC-MS):
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After 1-2 hours, and then periodically, take a small aliquot of the reaction mixture.
-
Analyze by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
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Causality Check: Monitor for the disappearance of the limiting reagent (the carboxylic acid) and the appearance of a new spot/peak corresponding to the higher molecular weight amide product. This confirms the reaction is progressing as expected.
-
-
Workup and Purification:
-
Once the reaction is complete, quench with a saturated aqueous solution of NaHCO₃ to neutralize the acid and remove excess reagents.
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Extract the product into an organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
-
Final Purification (Column Chromatography):
-
Purify the crude residue by flash column chromatography on silica gel using an appropriate solvent gradient (e.g., hexanes/ethyl acetate) to isolate the pure amide product.
-
Validation: Confirm the structure and purity of the final product using the QC methods described in Protocol 1.
-
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- Synthesis of 3-substituted pyrrolidines via palladium-catalysed hydroaryl
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The Emergence of 3-Cyclopropylpyrrolidine Derivatives: A New Frontier in Modulating Biological Systems
Abstract
The relentless pursuit of novel therapeutic agents has led medicinal chemists to explore unique chemical scaffolds that can confer advantageous pharmacological properties. Among these, the 3-cyclopropylpyrrolidine motif has emerged as a promising and versatile framework for the design of potent and selective modulators of various biological targets. This in-depth technical guide delves into the burgeoning field of this compound derivatives, providing a comprehensive overview of their synthesis, diverse biological activities, and the intricate structure-activity relationships that govern their therapeutic potential. With a focus on scientific integrity and practical application, this guide is intended for researchers, scientists, and drug development professionals seeking to leverage this privileged scaffold in their discovery programs.
Introduction: The Strategic Incorporation of the this compound Scaffold
The pyrrolidine ring, a five-membered nitrogen-containing heterocycle, is a cornerstone of medicinal chemistry, found in a plethora of natural products and synthetic drugs.[1] Its non-planar, puckered conformation allows for the precise spatial orientation of substituents, enabling optimal interactions with biological targets.[1] The introduction of a cyclopropyl group at the 3-position of the pyrrolidine ring is a strategic design element that bestows several desirable properties. The cyclopropyl moiety, with its unique electronic and conformational features, can enhance metabolic stability, improve binding affinity, and modulate the physicochemical properties of a molecule, thereby addressing common challenges in drug discovery.[2] This guide will explore the biological activities of novel derivatives built upon this unique scaffold, with a particular focus on their potential in oncology and neurodegenerative diseases.
Anticancer Activity: Targeting Key Pathways in Malignancy
The this compound scaffold has shown significant promise in the development of novel anticancer agents. One notable area of investigation is the inhibition of Ectonucleotide Pyrophosphatase/Phosphodiesterase 1 (ENPP1), an enzyme that negatively regulates the cGAS-STING pathway, a critical component of the innate immune response to cancer.
Potent Inhibition of ENPP1 and Activation of the STING Pathway
Recent research has identified novel pyrrolopyrimidine derivatives incorporating a cyclopropyl-substituted piperidine, a close structural analog of the this compound core, as potent inhibitors of ENPP1.[3] One such compound, 18p , demonstrated remarkable potency and a clear mechanism of action.
Table 1: In Vitro Activity of ENPP1 Inhibitor 18p [3]
| Compound | Target | IC50 (nM) |
| 18p | ENPP1 | 25.0 |
The inhibition of ENPP1 by compound 18p leads to the activation of the STING (Stimulator of Interferon Genes) pathway.[3] This activation is crucial for antitumor immunity, as it promotes the production of interferons and other cytokines that recruit and activate immune cells to attack tumor cells.[3]
Mechanism of Action: A Visualized Pathway
The mechanism by which ENPP1 inhibition by this compound derivatives leads to an antitumor response can be visualized as a signaling cascade.
Figure 1: Mechanism of ENPP1 inhibition by a this compound derivative to activate the cGAS-STING pathway and promote antitumor immunity.
Experimental Protocol: Synthesis of Pyrrolopyrimidine Derivatives
While the exact synthesis of compound 18p is proprietary, a general and illustrative synthetic approach for related pyrrolopyrimidine scaffolds can be outlined. The synthesis of novel dispiro-indolinones, which also feature a central pyrrolidine ring, provides a relevant example of the construction of such complex heterocyclic systems.
General Synthetic Protocol for Dispiro-Indolinones: [4]
-
Reaction Setup: To a refluxing solution of a 5-arylidene-2-thiohydantoin (0.3 mmol) and sarcosine (0.6 mmol) in ethanol (10–15 mL), add the desired isatin (0.3 mmol).
-
Reflux: Maintain the reaction mixture at reflux for 6 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).
-
Work-up: After cooling, pour the reaction mixture into 100 mL of cold water.
-
Isolation and Purification: Collect the resulting precipitate by filtration and recrystallize from ethanol to yield the pure dispiro-indolinone product.
-
Characterization: Confirm the structure of the synthesized compounds using NMR and High-Resolution Mass Spectrometry (HRMS).
This protocol demonstrates a multicomponent reaction approach, which is an efficient strategy for generating molecular diversity in drug discovery.[5]
Neurodegenerative Diseases: Targeting GSK-3β in Alzheimer's Disease
The this compound scaffold is also being explored for its potential in treating neurodegenerative disorders, such as Alzheimer's disease. A key target in this area is Glycogen Synthase Kinase-3β (GSK-3β), an enzyme implicated in the hyperphosphorylation of tau protein and the formation of neurofibrillary tangles, a hallmark of Alzheimer's pathology.[6][7]
Potent and Selective Inhibition of GSK-3β
Novel pyrrolo[2,3-b]pyridine derivatives, which can be designed to incorporate a this compound moiety, have been identified as highly potent and selective inhibitors of GSK-3β.[7]
Table 2: In Vitro Activity of Pyrrolo[2,3-b]pyridine Derivatives against GSK-3β [7]
| Compound | Target | IC50 (nM) |
| 41 | GSK-3β | 0.22 |
| 46 | GSK-3β | 0.26 |
| 54 | GSK-3β | 0.24 |
These compounds exhibit excellent selectivity for GSK-3β over other structurally related kinases, which is a critical attribute for minimizing off-target effects and improving the safety profile of a drug candidate.[7]
Mechanism of Action: Preventing Tau Hyperphosphorylation
The therapeutic rationale for inhibiting GSK-3β in Alzheimer's disease is to prevent the pathological hyperphosphorylation of the tau protein.
Figure 2: Inhibition of GSK-3β by a this compound derivative prevents tau hyperphosphorylation and the formation of neurofibrillary tangles.
Structure-Activity Relationship (SAR) Insights
The development of potent GSK-3β inhibitors has provided valuable insights into the structure-activity relationships of the pyrrolo[2,3-b]pyridine scaffold. The SAR analysis of these molecules indicates that specific substitutions on the pyrrole and pyridine rings are crucial for achieving high potency and selectivity.[6] The incorporation of a this compound moiety can further enhance these properties by providing a rigid and well-defined orientation for key pharmacophoric features to interact with the ATP-binding site of the enzyme.
Conclusion and Future Directions
The this compound scaffold represents a significant advancement in medicinal chemistry, offering a versatile and privileged platform for the design of novel therapeutic agents. The derivatives discussed in this guide demonstrate potent and selective activity against challenging biological targets in oncology and neurodegenerative diseases. The unique combination of the pyrrolidine ring's conformational flexibility and the cyclopropyl group's advantageous physicochemical properties provides a powerful tool for medicinal chemists to address the multifaceted challenges of modern drug discovery.
Future research in this area will likely focus on expanding the diversity of this compound derivatives through innovative synthetic methodologies and exploring their potential against a broader range of biological targets. Further elucidation of their mechanisms of action and in-depth preclinical and clinical evaluation will be crucial in translating the promise of this exciting scaffold into tangible therapeutic benefits for patients.
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Pharmaceutical applications of cyclopropyl containing scaffolds: a review on recent updates. (2025). Future Medicinal Chemistry. [Link]
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Synthesis and Biological Evaluation of Novel Dispiro-Indolinones with Anticancer Activity. (n.d.). MDPI. [Link]
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Identification of novel pyrrolopyrimidine and pyrrolopyridine derivatives as potent ENPP1 inhibitors. (n.d.). Journal of Enzyme Inhibition and Medicinal Chemistry. [Link]
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Synthesis and biological evaluation of novel pyrrolo[2,3-b]pyridine derivatives as potent GSK-3β inhibitors for treating Alzheimer's disease. (2025). European Journal of Medicinal Chemistry. [Link]
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Recent Advances in the Synthesis of Pyrrolidines. (n.d.). ResearchGate. [Link]
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Identification of novel pyrrolopyrimidine and pyrrolopyridine derivatives as potent ENPP1 inhibitors. (2025). ResearchGate. [Link]
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Synthesis, structure-activity relationships, and pharmacokinetic properties of dihydroorotate dehydrogenase inhibitors: 2-cyano-3-cyclopropyl-3-hydroxy-N-[3'-methyl-4'-(trifluoromethyl)phenyl ] propenamide and related compounds. (n.d.). Journal of Medicinal Chemistry. [Link]
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Topic: Discovery and Synthesis of 3-Cyclopropylpyrrolidine Analogs
An In-Depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Foreword: The Rise of Topologically Complex Scaffolds in Modern Drug Discovery
In the relentless pursuit of novel therapeutics with enhanced potency, selectivity, and improved pharmacokinetic profiles, medicinal chemists are increasingly turning their attention towards sp³-rich, conformationally constrained molecular frameworks.[1] The rationale is clear: moving beyond flat, aromatic systems allows for a more precise and three-dimensional exploration of biological target space. Within this paradigm, the pyrrolidine ring has emerged as a privileged scaffold, a cornerstone of numerous FDA-approved drugs and clinical candidates.[2][3] Its non-planar structure and the stereogenic centers it can host provide an exquisite platform for tailoring molecular shape.
This guide focuses on a particularly compelling subclass: 3-cyclopropylpyrrolidine analogs. The incorporation of a cyclopropyl group—the smallest possible carbocycle—is not a trivial substitution. It is a strategic decision that leverages the ring's unique electronic properties and inherent rigidity to lock in favorable conformations, enhance metabolic stability, and modulate physicochemical properties. The shorter, stronger C-H bonds of the cyclopropane ring often reduce susceptibility to oxidative metabolism by cytochrome P450 enzymes, a significant advantage in drug design.[4] This whitepaper provides a detailed exploration of the discovery and, critically, the synthetic execution required to build these valuable motifs, offering field-proven insights into the causalities behind key strategic and methodological choices.
Strategic Imperatives: Why the this compound Core?
The deliberate fusion of a cyclopropyl moiety with a pyrrolidine ring creates a scaffold with a unique confluence of properties that address several key challenges in drug development.
Conformational Rigidity and Pre-organization
The primary strategic advantage is conformational constraint. Unlike a flexible alkyl chain, the cyclopropyl group acts as a rigid linker, significantly reducing the number of accessible rotamers. This pre-organization of the molecule into a bioactive conformation can lead to a substantial increase in binding affinity for the target protein by minimizing the entropic penalty upon binding. This principle has been effectively used to control the sidechain preferences in pseudopeptides and other complex molecules.[5]
Metabolic Stability and Pharmacokinetic Modulation
The cyclopropyl group is often employed as a "metabolic shield." The high C-H bond dissociation energy makes it less prone to oxidative metabolism compared to isopropyl or other alkyl groups.[4] This can lead to longer half-lives and improved oral bioavailability. However, it is crucial to recognize potential liabilities; cyclopropylamines, for instance, can undergo CYP-mediated bioactivation to form reactive ring-opened intermediates, a lesson learned from compounds like trovafloxacin.[4] This necessitates careful molecular design and thorough metabolic profiling.
Vectorial Exploration of Chemical Space
The 3-position of the pyrrolidine ring provides a key vector for substitution. Placing the cyclopropyl group here allows for the simultaneous projection of other substituents from the nitrogen and other positions on the pyrrolidine ring (e.g., C2, C4, C5) into distinct regions of a binding pocket. This multi-directional functionality is paramount for optimizing structure-activity relationships (SAR).
Core Synthetic Strategies: A Blueprint for Construction
The synthesis of this compound analogs can be broadly categorized into two primary approaches: late-stage cyclopropanation of a pyrrolidine precursor and the construction of the pyrrolidine ring from a cyclopropyl-containing building block. The choice of strategy is dictated by the availability of starting materials, desired stereochemistry, and the overall complexity of the target molecule.
Strategy A: Ring Formation from Cyclopropyl-Functionalized Precursors
This approach is often favored for its convergence and ability to incorporate complex cyclopropyl building blocks early in the synthesis. A powerful and widely used method in this category is the [3+2] cycloaddition.
Key Causality: 1,3-Dipolar Cycloaddition The reaction between an azomethine ylide and a dipolarophile is one of the most efficient methods for constructing the pyrrolidine core.[6][7][8] By designing one of these components to contain the cyclopropyl moiety, the scaffold can be assembled with high levels of regio- and stereocontrol.
-
Mechanism Insight: Azomethine ylides, often generated in situ from the decarboxylation of α-amino acids or the ring-opening of aziridines, act as the three-atom component.[7] When reacted with an alkene (the two-atom component) bearing a cyclopropyl group, they undergo a concerted cycloaddition to form the five-membered pyrrolidine ring. The stereochemical outcome is often dictated by the geometry of the dipole and the steric and electronic nature of the substituents on both components.[6]
Caption: Workflow for assembling the this compound core via a [3+2] cycloaddition.
Strategy B: Modification of Pre-formed Pyrrolidine Scaffolds
This approach is valuable when starting from readily available chiral pyrrolidine derivatives, such as L-proline or 4-hydroxyproline.[9] The challenge lies in the selective introduction of the cyclopropyl group onto the existing ring.
Key Causality: Palladium-Catalyzed C-H Functionalization Recent advances in organometallic chemistry have enabled the direct arylation and alkylation of C(sp³)–H bonds.[1] For pyrrolidines, this presents a powerful, atom-economical way to forge new bonds. Using a directing group at a specific position (e.g., C3) can guide a palladium catalyst to selectively activate a C-H bond at an adjacent position (e.g., C4), allowing for the introduction of various substituents.[1] While direct C-H cyclopropylation is still an emerging field, related cross-coupling reactions provide a blueprint.
-
Mechanism Insight: A directing group, often an aminoquinoline auxiliary attached to the C3 position, coordinates to the palladium catalyst.[1] This brings the metal center into close proximity to the C4–H bond, facilitating a cyclometalation event to form a palladacycle. Subsequent reductive elimination with a coupling partner installs the new group. The stereoselectivity is often controlled by the steric environment established by the directing group and the N-protecting group, favoring the formation of the cis-product.[1]
(This protocol is adapted from methodologies described for C-H functionalization and serves as a representative example of advanced techniques applicable to these scaffolds).[1]
-
Reactor Setup: To a flame-dried Schlenk tube under an inert atmosphere (Argon), add the C3-aminoquinoline-derivatized N-Boc-pyrrolidine substrate (1.0 equiv), the desired aryl iodide (1.5 equiv), Pd(OAc)₂ (0.05 equiv), and K₂CO₃ (2.0 equiv).
-
Solvent Addition: Add anhydrous toluene (0.1 M) via syringe.
-
Reaction Execution: Seal the tube and place it in a preheated oil bath at 110 °C. Stir vigorously for 12-24 hours. Monitor the reaction progress by TLC or LC-MS.
-
Work-up: Upon completion, cool the reaction mixture to room temperature. Dilute with ethyl acetate and filter through a pad of Celite®, washing with additional ethyl acetate.
-
Purification: Concentrate the filtrate in vacuo. Purify the resulting crude residue by flash column chromatography on silica gel using a gradient of hexane and ethyl acetate to yield the C4-arylated product.
-
Directing Group Removal: The aminoquinoline auxiliary can be subsequently removed under mild conditions to reveal the free amide or other functional groups.[1]
Data Synthesis: Comparing Synthetic Approaches
The selection of a synthetic route is a multi-parameter optimization problem. The following table summarizes the key characteristics of the primary strategies discussed.
| Strategy | Core Transformation | Typical Starting Materials | Key Advantages | Potential Challenges | Stereocontrol |
| Strategy A | [3+2] Cycloaddition | Cyclopropyl aldehydes, α-amino acids, alkenes | Convergent, rapid assembly of core, tolerates diverse functionality. | Requires synthesis of functionalized precursors; regioselectivity can be an issue. | Good to excellent; often substrate-controlled or catalyst-induced.[6] |
| Strategy B | C-H Functionalization | Substituted pyrrolidines (e.g., from proline) | High atom economy, utilizes readily available chiral pool starting materials. | Requires directing groups, catalyst sensitivity, limited to specific C-H bonds. | Excellent regio- and stereoselectivity is achievable with the correct directing group.[1] |
| Strategy B | Simmons-Smith Cyclopropanation | 3,4-Dehydropyrrolidine derivatives | Well-established reaction, reliable for alkene cyclopropanation. | Requires an unsaturated precursor, can have diastereoselectivity issues without directing hydroxyl groups. | Can be diastereoselective, often directed by nearby functional groups. |
Pharmacological Landscape and Structure-Activity Relationships (SAR)
The this compound scaffold is a privileged structure found in compounds targeting a diverse range of biological systems. The inherent rigidity and defined exit vectors allow for systematic exploration of SAR.
Case Study: Modulators of CNS Receptors
Analogs of 1-propyl-3-aryl pyrrolidines have been identified as potent and selective ligands for serotonin and dopamine receptors.[10] In this context, the cyclopropyl group at C3 (if replacing an aryl group) would serve to rigidly orient other substituents and probe smaller, hydrophobic pockets within the receptor binding site.
Caption: Logical flow of Structure-Activity Relationship (SAR) exploration for the scaffold.
Emerging Applications
The versatility of the pyrrolidine ring is vast.[2] Derivatives have shown promise as anticancer, antidiabetic, and anti-inflammatory agents.[3][11][12] By introducing the cyclopropyl moiety, researchers can fine-tune the ADME (Absorption, Distribution, Metabolism, and Excretion) properties of these leads, potentially transforming a potent but flawed compound into a viable clinical candidate.[13]
Conclusion and Future Horizons
The this compound scaffold represents a masterful convergence of conformational constraint and metabolic stability, making it an increasingly valuable asset in modern medicinal chemistry. The synthetic strategies to access these analogs have matured significantly, moving from classical multi-step sequences to more elegant and efficient methods like catalytic C-H functionalization and multicomponent reactions.
The path forward is clear. Future research will likely focus on:
-
Asymmetric Catalysis: Developing new catalytic methods to access enantiopure 3-cyclopropylpyrrolidines without reliance on the chiral pool or auxiliaries.
-
Novel Cycloadditions: Expanding the scope of [3+2] and other cycloaddition reactions to incorporate even more complex and functionalized cyclopropyl precursors.
-
Late-Stage Functionalization: Inventing novel methods for the direct C-H cyclopropylation of complex, drug-like molecules, which would be a transformative tool for lead optimization.
By continuing to innovate at the level of chemical synthesis, the scientific community can unlock the full potential of this powerful scaffold, paving the way for the discovery of next-generation therapeutics to address unmet medical needs.
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3-Cyclopropylpyrrolidine: A Three-Dimensional Building Block for Modern Drug Discovery
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Abstract
The strategic incorporation of three-dimensional (3D) scaffolds into drug candidates is a cornerstone of modern medicinal chemistry, aimed at improving potency, selectivity, and pharmacokinetic properties. The 3-cyclopropylpyrrolidine motif has emerged as a high-value building block, synergistically combining the conformational rigidity and metabolic stability of the cyclopropyl group with the favorable physicochemical properties and synthetic versatility of the pyrrolidine ring. This guide provides a comprehensive technical overview of this compound, covering its strategic importance in drug design, key synthetic methodologies, detailed reaction protocols, and its application in the construction of complex, biologically active molecules, with a particular focus on kinase inhibitors.
The Strategic Value of Fsp³-Rich Scaffolds in Medicinal Chemistry
The drive to move beyond flat, aromatic structures towards more complex, three-dimensional molecules is a prevailing theme in contemporary drug discovery. These Fsp³-rich scaffolds offer improved spatial arrangement of pharmacophoric features, which can lead to enhanced target engagement and superior drug-like properties.
The Pyrrolidine Ring: A Privileged Heterocycle
The pyrrolidine ring, a five-membered saturated heterocycle, is considered a "privileged structure" in medicinal chemistry. Its prevalence in natural products and FDA-approved drugs underscores its utility.[1][2] The non-planar, puckered conformation of the pyrrolidine ring allows for precise spatial orientation of substituents, enabling better exploration of the target's binding pocket.[2] Furthermore, the basic nitrogen atom can serve as a key hydrogen bond acceptor or a point for salt formation, improving solubility and bioavailability.[2]
The Cyclopropyl Group: A Bioisostere with Unique Physicochemical Properties
The cyclopropyl group is far more than a simple saturated carbocycle; it is a versatile bioisosteric replacement for gem-dimethyl groups or alkenes, possessing unique electronic and conformational properties.[3] Its key attributes include:
-
Metabolic Stability: The high C-H bond dissociation energy of the cyclopropane ring often reduces susceptibility to oxidative metabolism by cytochrome P450 enzymes.[4]
-
Conformational Rigidity: The fixed, rigid nature of the ring restricts the conformational freedom of adjacent functionalities, which can lock a molecule into its bioactive conformation and reduce the entropic penalty upon binding to a target.[4]
-
Modulation of Physicochemical Properties: Incorporation of a cyclopropyl group can influence lipophilicity, polarity, and pKa, providing a tool to fine-tune a drug candidate's ADME (absorption, distribution, metabolism, and excretion) profile.
This compound: Merging Rigidity and Three-Dimensionality
The this compound scaffold elegantly combines the advantageous features of both moieties. It presents a rigid, sp³-rich appendage on a versatile heterocyclic core, offering multiple vectors for chemical elaboration. This combination is particularly valuable for creating novel intellectual property and for navigating the complex binding sites of challenging targets like kinases.
Synthesis of the this compound Core
The efficient and stereocontrolled synthesis of the this compound core is critical for its widespread use. While numerous methods exist for constructing substituted pyrrolidines and cyclopropanes independently, strategies that unite them are of particular interest.[5][6][7][8][9] A common and practical approach involves the cyclopropanation of a suitable pyrroline precursor or the catalytic hydrogenation of a cyclopropyl-substituted pyrrole.
Retrosynthetic Analysis
A logical retrosynthetic approach to a protected form of this compound, such as N-Boc-3-cyclopropylpyrrolidine, highlights two primary pathways: cyclopropanation of an alkene or reduction of an aromatic ring.
Key Synthetic Approaches
-
Cyclopropanation of N-Boc-3-pyrroline: This is a highly effective method. The Simmons-Smith reaction (using diethylzinc and diiodomethane) or its variants can be employed to convert the double bond of N-Boc-3-pyrroline into the cyclopropyl ring. Catalytic methods using diazo compounds in the presence of copper or rhodium catalysts are also powerful alternatives.[3][10]
-
Catalytic Hydrogenation of a Cyclopropyl-Pyrrole: An alternative route involves the synthesis of an N-protected 3-cyclopropylpyrrole, followed by catalytic hydrogenation to saturate the pyrrole ring.[11] This method can be advantageous if the substituted pyrrole is more readily accessible. Rhodium and Ruthenium catalysts are often effective for this transformation, though controlling selectivity and preventing hydrogenolysis of the cyclopropyl ring can be challenging.[11][12][13]
Detailed Protocol: Synthesis of N-Boc-3-cyclopropylpyrrolidine via Simmons-Smith Cyclopropanation
This protocol describes a typical lab-scale synthesis starting from commercially available N-Boc-3-pyrroline.
Step-by-Step Methodology:
-
Setup: To a flame-dried, three-neck round-bottom flask equipped with a magnetic stirrer, a reflux condenser, and a nitrogen inlet, add anhydrous dichloromethane (DCM, 100 mL).
-
Reagent Addition: Add N-Boc-3-pyrroline (5.0 g, 29.5 mmol) to the DCM. Cool the solution to 0 °C in an ice bath.
-
Simmons-Smith Reagent Formation: While stirring, slowly add a 1 M solution of diethylzinc in hexanes (65 mL, 65 mmol) via syringe. Following this, add diiodomethane (5.2 mL, 65 mmol) dropwise over 30 minutes. Caution: The reaction is exothermic and generates ethane gas. Ensure adequate cooling and venting.
-
Reaction: After the addition is complete, remove the ice bath and allow the reaction to warm to room temperature. Stir for 12-18 hours. Monitor the reaction progress by TLC or GC-MS.
-
Quenching: Upon completion, cool the flask back to 0 °C and cautiously quench the reaction by the slow, dropwise addition of a saturated aqueous solution of ammonium chloride (NH₄Cl, 50 mL).
-
Work-up: Dilute the mixture with additional DCM (50 mL). Separate the organic layer. Wash the organic layer sequentially with 1 M HCl (2 x 30 mL), saturated aqueous sodium bicarbonate (NaHCO₃, 30 mL), and brine (30 mL).
-
Purification: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the resulting crude oil by flash column chromatography on silica gel (eluting with a gradient of 5% to 20% ethyl acetate in hexanes) to yield N-Boc-3-cyclopropylpyrrolidine as a colorless oil.
Physicochemical and Spectroscopic Profile
Accurate characterization is essential for confirming the structure and purity of the building block.
Key Physicochemical Properties
| Property | Value | Source |
| Molecular Formula | C₁₂H₂₁NO₂ | [14] |
| Molecular Weight | 211.30 g/mol | [14] |
| Appearance | Colorless Oil / Low-melting solid | |
| Boiling Point | N/A | [14] |
| Melting Point | 34-38 °C (for related pyrrolidinones) |
Spectroscopic Characterization
The NMR spectrum of this compound derivatives is distinctive. The cyclopropyl protons appear in the highly shielded, upfield region of the ¹H NMR spectrum, a characteristic signature resulting from the ring's magnetic anisotropy.[15]
Table 2: Representative ¹H and ¹³C NMR Data for N-Boc-3-cyclopropylpyrrolidine (in CDCl₃) Note: Exact chemical shifts and multiplicities can vary. Data is predicted based on analogous structures.[15][16][17][18]
| ¹H NMR | Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |
| Protons | 3.00 - 3.65 | m | 4H | CH₂NCH₂ |
| 1.80 - 2.10 | m | 2H | CH₂CH | |
| 1.45 | s | 9H | C(CH₃)₃ | |
| 1.20 - 1.40 | m | 1H | CH | |
| 0.70 - 0.90 | m | 1H | CH (cyclopropyl) | |
| 0.40 - 0.60 | m | 2H | CH₂ (cyclopropyl) | |
| 0.00 - 0.20 | m | 2H | CH₂ (cyclopropyl) |
| ¹³C NMR | Chemical Shift (δ, ppm) | Assignment |
| Carbons | 154.5 | C=O (Boc) |
| 79.0 | C(CH₃)₃ | |
| 50.5, 46.0 | CH₂NCH₂ | |
| 35.0 | CH₂CH | |
| 33.0 | CH | |
| 28.5 | C(CH₃)₃ | |
| 15.0 | CH (cyclopropyl) | |
| 8.5, 4.0 | CH₂ (cyclopropyl) |
Applications in the Synthesis of Bioactive Molecules
The true value of this compound lies in its application as a versatile scaffold for constructing more elaborate molecules, particularly in the context of fragment-based drug discovery (FBDD) and lead optimization.[19]
N-Functionalization: Amide and Sulfonamide Coupling
The secondary amine of the pyrrolidine ring is a nucleophilic handle for a wide range of functionalization reactions. Standard peptide coupling conditions (e.g., HATU, HOBt) or reaction with sulfonyl chlorides readily produce diverse libraries of amides and sulfonamides, allowing for systematic exploration of the surrounding chemical space.
Case Study: Incorporation into a Kinase Inhibitor Scaffold
Kinase inhibitors often feature a heterocyclic core that binds to the ATP-binding site's hinge region, with vectors pointing towards other pockets that can be exploited to achieve potency and selectivity.[20][21] The this compound moiety is an excellent fragment for targeting solvent-exposed regions or hydrophobic pockets.[22][23][24]
Workflow: this compound in Fragment-Based Drug Discovery
The building block is well-suited for an FBDD campaign, where small, low-complexity fragments are identified and then grown or linked to generate potent leads.
Conclusion and Future Outlook
This compound stands out as a powerful and versatile building block for modern organic synthesis and drug discovery. Its unique combination of a privileged heterocyclic core and a conformationally rigid, metabolically robust cyclopropyl substituent provides medicinal chemists with a valuable tool to create novel, three-dimensional chemical matter. The synthetic accessibility of this scaffold, coupled with its clear utility in constructing complex molecules like kinase inhibitors, ensures its continued and expanding role in the development of next-generation therapeutics. Future work will likely focus on developing more efficient and enantioselective syntheses and expanding the repertoire of reactions to further functionalize this promising scaffold.[5][7]
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An In-Depth Technical Guide to the Chiral Resolution of 3-Cyclopropylpyrrolidine Enantiomers
Abstract
The enantiomers of 3-cyclopropylpyrrolidine are pivotal chiral building blocks in contemporary drug discovery, lending unique structural and conformational properties to a variety of therapeutic agents. Access to enantiomerically pure forms of this scaffold is paramount, as the biological activity and pharmacokinetic profiles of the (R)- and (S)-enantiomers can differ significantly. This technical guide provides a comprehensive overview of the principal strategies for the chiral resolution of racemic this compound. We will delve into the mechanistic underpinnings and practical execution of classical diastereomeric salt crystallization, enzymatic kinetic resolution, and preparative chiral chromatography. This document is intended for researchers, chemists, and drug development professionals seeking to implement robust and scalable methods for obtaining enantiopure this compound.
Introduction: The Significance of this compound in Medicinal Chemistry
The pyrrolidine ring is a privileged scaffold, frequently incorporated into the core of numerous natural products and synthetic drugs.[1] The introduction of a cyclopropyl group at the 3-position imparts a unique conformational rigidity and metabolic stability, making this compound a highly desirable structural motif in modern medicinal chemistry.[2] The cyclopropyl moiety can influence binding affinity to biological targets and improve pharmacokinetic properties. As with most chiral molecules, the individual enantiomers of this compound can exhibit distinct pharmacological and toxicological profiles. Therefore, the ability to efficiently resolve the racemic mixture into its constituent enantiomers is a critical step in the development of new chemical entities.
This guide will focus on the post-synthesis separation of enantiomers, a process known as chiral resolution. While enantioselective synthesis presents an alternative and powerful approach, resolution of a racemate is often a faster and more cost-effective strategy, particularly during the early stages of drug discovery.[3]
Classical Resolution via Diastereomeric Salt Formation
The formation of diastereomeric salts is a time-honored and industrially scalable method for the resolution of racemic amines.[4] This technique leverages the reaction of a racemic base, such as this compound, with an enantiomerically pure chiral acid to form a pair of diastereomeric salts. These diastereomers possess different physical properties, most notably solubility, which allows for their separation by fractional crystallization.[5]
The Underlying Principle: Chirality-Driven Differentiation
The fundamental principle of this method is the conversion of a difficult-to-separate enantiomeric pair into a more readily separable diastereomeric pair. The interaction between the chiral centers of the amine and the chiral resolving agent creates two distinct diastereomeric complexes with different three-dimensional structures. This structural divergence leads to variations in their crystal lattice energies and, consequently, their solubilities in a given solvent system.
Selecting the Optimal Chiral Resolving Agent
The choice of the chiral resolving agent is the most critical parameter for a successful diastereomeric salt resolution. A variety of chiral acids are commercially available, with derivatives of tartaric acid being particularly common and effective for resolving amines.[5]
Table 1: Common Chiral Resolving Agents for Amines
| Chiral Resolving Agent | Structure | Key Characteristics |
| (+)-Tartaric Acid | HOOC-CH(OH)-CH(OH)-COOH | Readily available, relatively inexpensive, forms crystalline salts. |
| (-)-Dibenzoyl-L-tartaric acid | C₁₈H₁₄O₈ | Often provides better chiral recognition due to aromatic interactions. |
| (-)-Di-p-toluoyl-L-tartaric acid | C₂₀H₁₈O₈ | Similar to dibenzoyl derivative, with altered solubility properties.[6] |
| (S)-(+)-Mandelic Acid | C₆H₅-CH(OH)-COOH | Aromatic acid that can offer different selectivity. |
| (1R)-(-)-10-Camphorsulfonic acid | C₁₀H₁₆O₄S | Strong acid, can be effective when other agents fail. |
The selection process is often empirical and involves screening a panel of resolving agents in various solvents to identify conditions that yield a crystalline salt with high diastereomeric excess.
Experimental Protocol: A Representative Procedure
The following is a generalized protocol for the resolution of racemic this compound using a chiral tartaric acid derivative. This protocol is a representative example and will likely require optimization of the resolving agent, solvent, temperature, and stoichiometry for the specific substrate.
Step 1: Salt Formation
-
Dissolve one equivalent of racemic this compound in a suitable solvent (e.g., methanol, ethanol, or a mixture with water) with gentle heating.
-
In a separate flask, dissolve 0.5 to 1.0 equivalents of the chosen chiral resolving agent (e.g., (-)-Di-p-toluoyl-L-tartaric acid) in the same solvent, also with heating.
-
Slowly add the resolving agent solution to the amine solution with continuous stirring.
-
Allow the mixture to cool slowly to room temperature, and then potentially to a lower temperature (e.g., 4°C) to induce crystallization.
Step 2: Isolation of the Diastereomeric Salt
-
Collect the precipitated crystals by filtration.
-
Wash the crystals with a small amount of the cold crystallization solvent to remove any adhering mother liquor.
-
Dry the crystals under vacuum.
Step 3: Liberation of the Enantiomerically Enriched Amine
-
Dissolve the crystalline diastereomeric salt in water.
-
Basify the aqueous solution with a suitable base (e.g., 1M NaOH) to a pH > 12.
-
Extract the liberated free amine into an organic solvent (e.g., dichloromethane or ethyl acetate).
-
Dry the organic extracts over an anhydrous drying agent (e.g., Na₂SO₄), filter, and concentrate under reduced pressure to yield the enantiomerically enriched this compound.
Step 4: Determination of Enantiomeric Excess
-
The enantiomeric excess (e.e.) of the resolved amine should be determined using a suitable analytical technique, such as chiral HPLC or chiral GC.
The other enantiomer, which remains in the mother liquor, can be recovered by a similar workup procedure.
Figure 1: Workflow for Diastereomeric Salt Resolution.
Enzymatic Kinetic Resolution
Enzymatic kinetic resolution (EKR) is a powerful and highly selective method that utilizes enzymes to preferentially catalyze a reaction on one enantiomer of a racemic mixture, leaving the other enantiomer unreacted.[7] Lipases are a commonly employed class of enzymes for the resolution of amines and alcohols due to their broad substrate scope and high enantioselectivity.[8]
The Principle of Enzyme-Mediated Selectivity
In a typical lipase-catalyzed kinetic resolution of an amine, an acyl donor is used to acylate one enantiomer at a much faster rate than the other. This difference in reaction rates is due to the stereospecificity of the enzyme's active site, which preferentially binds and orients one enantiomer for the reaction to occur. The theoretical maximum yield for the unreacted enantiomer is 50%.
Key Parameters for a Successful EKR
-
Enzyme Selection: Screening different lipases (e.g., from Candida antarctica, Pseudomonas cepacia) is crucial to identify one with high activity and enantioselectivity for this compound.[9]
-
Acyl Donor: The choice of the acylating agent (e.g., ethyl acetate, isopropenyl acetate) can significantly impact the reaction rate and enantioselectivity.[8]
-
Solvent: The reaction is typically carried out in a non-polar organic solvent (e.g., hexane, toluene) to maintain enzyme activity.
-
Temperature: The reaction temperature influences both the reaction rate and the enzyme's stability and selectivity.
Representative Experimental Protocol for EKR
The following protocol describes a typical enzymatic kinetic resolution of racemic this compound. Optimization of the enzyme, acyl donor, solvent, and reaction time is essential for achieving high enantiomeric excess and conversion.
Step 1: Enzymatic Acylation
-
To a solution of racemic this compound in an appropriate organic solvent (e.g., toluene), add the selected lipase (e.g., Novozym 435 - immobilized Candida antarctica lipase B).
-
Add an excess of a suitable acyl donor (e.g., isopropenyl acetate).
-
Stir the suspension at a controlled temperature (e.g., 30-50 °C).
-
Monitor the reaction progress by chiral HPLC or GC to determine the conversion and the enantiomeric excess of the remaining unreacted amine. The reaction should be stopped at or near 50% conversion to maximize the enantiomeric excess of the unreacted enantiomer.
Step 2: Separation of Product and Unreacted Substrate
-
Once the desired conversion is reached, filter off the immobilized enzyme. The enzyme can often be washed and reused.
-
The filtrate contains the acylated product and the unreacted enantiomerically enriched this compound.
-
These can be separated by standard purification techniques such as column chromatography or by an acidic extraction to isolate the basic unreacted amine from the neutral amide product.
Figure 2: Workflow for Enzymatic Kinetic Resolution.
Preparative Chiral Chromatography
Preparative chiral chromatography, including High-Performance Liquid Chromatography (HPLC) and Supercritical Fluid Chromatography (SFC), offers a powerful and versatile method for the direct separation of enantiomers.[10] This technique relies on the differential interaction of the enantiomers with a chiral stationary phase (CSP).
The Mechanism of Chiral Recognition on a CSP
Chiral stationary phases are composed of a chiral selector immobilized on a solid support (typically silica gel). The separation occurs due to the formation of transient diastereomeric complexes between the enantiomers and the chiral selector. The stability of these complexes differs for each enantiomer, leading to different retention times on the column and thus, separation. Polysaccharide-based CSPs (e.g., derivatized cellulose or amylose) are widely used due to their broad applicability.[11]
Method Development and Optimization
Developing a preparative chiral separation method involves:
-
Screening of CSPs: Testing a variety of chiral columns to identify one that provides baseline separation.
-
Mobile Phase Optimization: Adjusting the mobile phase composition (e.g., hexane/isopropanol for normal phase HPLC, or CO₂/co-solvent for SFC) to optimize resolution and retention times.
-
Scaling Up: Transitioning from an analytical scale separation to a preparative scale by increasing the column diameter and flow rate.
Table 2: Comparison of Preparative Chiral HPLC and SFC
| Feature | Preparative HPLC | Preparative SFC |
| Mobile Phase | Organic Solvents (e.g., Hexane, Ethanol) | Supercritical CO₂ + Co-solvent (e.g., Methanol) |
| Advantages | Well-established, wide range of CSPs available. | Faster separations, lower viscosity, "greener" due to CO₂ usage, easier solvent removal.[10] |
| Disadvantages | Higher solvent consumption and cost, more waste generated. | Requires specialized equipment. |
Generalized Protocol for Preparative Chiral HPLC/SFC
Step 1: Analytical Method Development
-
Screen a range of chiral columns (e.g., Daicel Chiralpak series) with various mobile phases to achieve a good separation (resolution > 1.5) of the racemic this compound.
Step 2: Scale-Up to Preparative Scale
-
Transfer the optimized analytical method to a larger diameter preparative column with the same stationary phase.
-
Increase the flow rate and sample loading according to the column dimensions.
Step 3: Fraction Collection and Product Isolation
-
Inject the racemic mixture onto the preparative column.
-
Collect the fractions corresponding to each enantiomer as they elute from the column.
-
Combine the fractions for each enantiomer and remove the solvent under reduced pressure to obtain the pure enantiomers.
Figure 3: Workflow for Preparative Chiral Chromatography.
Conclusion and Future Perspectives
The chiral resolution of this compound is a critical enabling step for the development of novel therapeutics. This guide has outlined the three primary methodologies for achieving this separation: diastereomeric salt formation, enzymatic kinetic resolution, and preparative chiral chromatography.
-
Diastereomeric salt formation remains a highly relevant and scalable method, particularly for large-scale production, provided a suitable resolving agent and crystallization conditions can be identified.
-
Enzymatic kinetic resolution offers exceptional selectivity under mild conditions, making it an attractive "green" alternative.
-
Preparative chiral chromatography provides a versatile and often rapid method for obtaining both enantiomers in high purity, with SFC emerging as a more sustainable option.
The optimal choice of method will depend on a variety of factors, including the scale of the separation, the required enantiomeric purity, cost considerations, and available equipment. For researchers in drug discovery and development, a thorough understanding of these techniques is essential for the efficient and successful synthesis of chiral drug candidates.
References
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Request PDF. (n.d.). Synthetic Approaches to Contemporary Drugs that Contain the Cyclopropyl Moiety. ResearchGate. [Link]
- Thiesen, L. C. (2018).
- Paizs, C., et al. (2006). Rational approach to the selection of conditions for diastereomeric resolution of chiral amines by diacid resolving agents. Tetrahedron: Asymmetry, 17(11), 1651-1659.
-
Patel, R. N. (2001). Enzymatic Synthesis of Chiral Intermediates for Drug Development. Semantics Scholar. [Link]
-
Chiralpedia. (2025). Part 6: Resolution of Enantiomers. [Link]
- Ilisz, I., et al. (2020). Chiral Separations in Preparative Scale: A Medicinal Chemistry Point of View. Molecules, 25(8), 1913.
- Szymańska, K., et al. (2022). Enzymatic Kinetic Resolution of Racemic 1-(Isopropylamine)-3-phenoxy-2-propanol: A Building Block for β-Blockers. Molecules, 27(19), 6649.
- Lipase‐Catalysed Enzymatic Kinetic Resolution of Aromatic Morita‐Baylis‐Hillman Derivatives by Hydrolysis and Transesterification. (2018). ChemistrySelect, 3(45), 12796-12803.
- Chiral resolution of dl-leucine via salifying tartaric acid derivatives. (2022). RSC Advances, 12(1), 1-8.
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Methodological & Application
Application Note: Synthesis of 3-Aryl Pyrrolidines via Transition-Metal-Catalyzed Ring-Opening of 3-Cyclopropylpyrrolidine
Introduction: The Strategic Value of 3-Aryl Pyrrolidines
The 3-arylpyrrolidine motif is a cornerstone in modern medicinal chemistry, recognized as a "privileged scaffold" due to its frequent appearance in a wide array of biologically active compounds. This five-membered saturated heterocycle provides an ideal three-dimensional architecture that allows for precise spatial orientation of substituents, enhancing interactions with biological targets. Molecules incorporating this core structure have demonstrated significant therapeutic potential, acting as potent ligands for serotonin and dopamine receptors, histone deacetylase (HDAC) inhibitors, and agents in gene transcription, among other functions.[1][2]
Despite their importance, the stereocontrolled synthesis of 3-arylpyrrolidines can be challenging. Classical methods often involve multi-step sequences, functionalization of pre-existing pyrrolidine rings like proline, or 1,3-dipolar cycloadditions.[3] This application note details a modern and efficient strategy that leverages the unique chemical reactivity of the cyclopropane ring. We present a transition-metal-catalyzed approach for the synthesis of 3-arylpyrrolidines through the strategic ring-opening of a readily accessible precursor, 3-cyclopropylpyrrolidine. This method harnesses the cyclopropyl group as a latent homoenolate equivalent, offering a direct and modular route to this valuable chemical class.
Principle of the Reaction: Mechanistic Insights into Catalytic Ring-Opening
The efficacy of this synthetic strategy hinges on the inherent ring strain of the cyclopropane moiety. This strain makes the C-C bonds susceptible to cleavage under the influence of a transition metal catalyst, a principle that has been explored in various contexts.[4][5] In this domino reaction, a low-valent transition metal, typically palladium(0), initiates a catalytic cycle that couples the cyclopropylpyrrolidine substrate with an aryl electrophile (e.g., an aryl halide).[6][7]
The Proposed Catalytic Cycle: The reaction is believed to proceed through the following key steps, as illustrated in the diagram below:
-
Oxidative Addition: The active Pd(0) catalyst undergoes oxidative addition into the aryl halide (Ar-X) bond to form a Pd(II)-aryl intermediate.
-
Coordination & C-C Activation: The this compound substrate coordinates to the palladium center. This is followed by the crucial ring-opening step, where the strained C-C bond of the cyclopropane is cleaved. This is the key bond-forming step, creating a new organopalladium intermediate. Mechanistic studies on related systems suggest this can proceed through various pathways, but results in a five-membered metallacycle.[8]
-
Reductive Elimination: The final step is the reductive elimination of the desired 3-arylpyrrolidine product, which regenerates the active Pd(0) catalyst, allowing the cycle to continue. The use of sterically demanding and electron-rich phosphine ligands is often crucial for promoting this step and preventing undesirable side reactions.[9][10]
Caption: Proposed catalytic cycle for the Pd-catalyzed synthesis of 3-arylpyrrolidines.
Key Experimental Parameters and Optimization
The success of this transformation is highly dependent on the careful selection of reaction components. The interplay between the catalyst, ligand, base, and solvent dictates the efficiency and selectivity of the ring-opening arylation.
| Parameter | Recommended Choice(s) | Rationale & Justification (E-E-A-T) |
| Catalyst Precursor | Pd(OAc)₂, Pd₂(dba)₃ | These are common, air-stable Pd(0) or Pd(II) precursors that are readily reduced in situ to the active Pd(0) catalyst. The choice often depends on cost and ease of handling. |
| Ligand | Buchwald-type biaryl phosphines (e.g., SPhos, XPhos), YPhos ligands | The challenge in C-N and related cross-couplings often lies in the reductive elimination step.[11] Bulky, electron-rich phosphine ligands stabilize the palladium center, promote oxidative addition, and, most critically, accelerate the rate of reductive elimination to release the product and turn over the catalyst efficiently.[9][10][12] |
| Aryl Partner (Ar-X) | Aryl Bromides, Aryl Triflates | Aryl bromides offer a good balance of reactivity and stability. Aryl triflates are more reactive but also more expensive. Aryl chlorides are often more challenging to activate and may require more specialized catalyst systems.[9] |
| Base | NaOt-Bu, K₃PO₄, Cs₂CO₃ | A strong, non-nucleophilic base is required. Its primary role is to facilitate the regeneration of the Pd(0) catalyst after reductive elimination and to neutralize any acid generated during the reaction. The choice can influence catalyst activity and substrate compatibility. |
| Solvent | Toluene, Dioxane, THF | Anhydrous, non-protic solvents are essential to prevent quenching of intermediates and deactivation of the catalyst. The choice of solvent affects the solubility of the reagents and the thermal stability of the catalytic species. |
| Temperature | 80 - 110 °C | Thermal energy is required to overcome the activation barriers for the oxidative addition and reductive elimination steps. Optimization is necessary to ensure a reasonable reaction rate without causing catalyst decomposition or side reactions. |
Detailed Experimental Protocol: Palladium-Catalyzed Synthesis
This protocol describes a general procedure for the arylation of N-Boc-3-cyclopropylpyrrolidine with 4-bromotoluene as a representative example.
Materials & Reagents:
-
N-Boc-3-cyclopropylpyrrolidine
-
4-Bromotoluene
-
Palladium(II) Acetate (Pd(OAc)₂)
-
SPhos (2-Dicyclohexylphosphino-2',6'-dimethoxybiphenyl)
-
Sodium tert-butoxide (NaOt-Bu)
-
Anhydrous Toluene
-
Schlenk flask or oven-dried reaction vial with a magnetic stir bar
-
Inert gas supply (Argon or Nitrogen)
-
Standard glassware for workup and purification
Procedure:
-
Reaction Setup (Inert Atmosphere): To an oven-dried Schlenk flask under an argon atmosphere, add Pd(OAc)₂ (2.2 mg, 0.01 mmol, 2 mol%), SPhos (8.2 mg, 0.02 mmol, 4 mol%), and sodium tert-butoxide (67 mg, 0.7 mmol, 1.4 equiv).
-
Reagent Addition: Evacuate and backfill the flask with argon (this cycle should be repeated three times). Add N-Boc-3-cyclopropylpyrrolidine (99 mg, 0.5 mmol, 1.0 equiv) and 4-bromotoluene (86 mg, 0.5 mmol, 1.0 equiv) followed by anhydrous toluene (2.5 mL).
-
Reaction: Seal the flask and place it in a preheated oil bath at 100 °C. Stir the reaction mixture vigorously for 12-24 hours. Monitor the reaction progress by TLC or LC-MS.
-
Workup: Upon completion, cool the reaction mixture to room temperature. Dilute with ethyl acetate (10 mL) and filter through a pad of Celite to remove inorganic salts and palladium black. Wash the pad with additional ethyl acetate (2 x 5 mL).
-
Extraction: Transfer the filtrate to a separatory funnel and wash with water (10 mL) and brine (10 mL). Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purification: Purify the crude residue by flash column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to afford the pure N-Boc-3-(4-methylphenyl)pyrrolidine product.
-
Characterization: Characterize the final product by ¹H NMR, ¹³C NMR, and high-resolution mass spectrometry (HRMS) to confirm its identity and purity.
Reaction Scope and Troubleshooting
This methodology is versatile and accommodates a range of functional groups on the aryl partner.
Table: Representative Substrate Scope
| Aryl Bromide | Product | Typical Yield | Notes |
| 4-Bromotoluene | N-Boc-3-(p-tolyl)pyrrolidine | 85-95% | Electron-donating groups are well-tolerated. |
| 4-Bromoanisole | N-Boc-3-(4-methoxyphenyl)pyrrolidine | 80-90% | Strong electron-donating groups are compatible. |
| 4-Bromobenzonitrile | N-Boc-3-(4-cyanophenyl)pyrrolidine | 75-85% | Electron-withdrawing groups are tolerated, though yields may be slightly lower. |
| 2-Bromopyridine | N-Boc-3-(pyridin-2-yl)pyrrolidine | 65-75% | Heteroaromatic substrates can be successfully coupled, although coordination to the catalyst may require modified conditions. |
| 1-Bromo-3,5-dimethylbenzene | N-Boc-3-(3,5-dimethylphenyl)pyrrolidine | 70-80% | Steric hindrance near the reaction site can decrease reaction efficiency. |
Troubleshooting Guide
| Problem | Potential Cause(s) | Suggested Solution(s) |
| Low or No Conversion | Inactive catalyst; Insufficiently inert conditions (O₂ or H₂O); Poor quality reagents. | Ensure all glassware is rigorously dried. Use freshly opened, high-purity solvents and reagents. Purge the reaction vessel thoroughly with inert gas. Try a different ligand or palladium source. |
| Formation of Dehalogenated Arene | Proto-dehalogenation side reaction. | Use a rigorously anhydrous solvent. Ensure the base is of high quality and dry. |
| Complex Mixture of Products | Catalyst decomposition; Side reactions. | Lower the reaction temperature. Screen different ligands or solvents. Reduce reaction time. |
| Recovery of Starting Material | Reaction temperature too low; Inefficient catalyst system for the specific substrate. | Increase the reaction temperature in 10 °C increments. Screen alternative, more active ligands (e.g., different Buchwald phosphines). |
Conclusion
The transition-metal-catalyzed ring-opening of this compound represents a powerful and modern approach for the synthesis of medicinally relevant 3-arylpyrrolidines. This domino strategy provides a convergent and modular route to a diverse range of analogs from simple starting materials. By understanding the underlying catalytic cycle and optimizing key experimental parameters, researchers can efficiently access these valuable scaffolds for application in drug discovery and development programs.
References
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Progress in the Stereoselective Synthesis Methods of Pyrrolidine-Containing Drugs and Their Precursors. MDPI. [Link]
-
ESR studies on the radical cation mechanism of the ring opening of cyclopropylamines. Journal of the American Chemical Society. [Link]
-
Rhodium-Catalyzed Intermolecular C–H Functionalization as a Key Step in the Synthesis of Complex Stereodefined β-Arylpyrrolidines. National Institutes of Health (NIH). [Link]
-
Rhodium-Catalyzed Asymmetric Hydroarylation of 3-Pyrrolines Giving 3-Arylpyrrolidines: Protonation as a Key Step. Journal of the American Chemical Society. [Link]
-
Recent insights about pyrrolidine core skeletons in pharmacology. Frontiers. [Link]
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Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds. Springer. [Link]
-
Synthesis of Substituted Pyrrolidines and Pyrrolizidines. ACS Publications. [Link]
-
Rhodium-Catalyzed Intermolecular C–H Functionalization as a Key Step in the Synthesis of Complex Stereodefined β-Arylpyrrolidines. Organic Letters. [Link]
-
Palladium-Catalyzed Monoarylation of Cyclopropylamine. National Institutes of Health (NIH). [Link]
-
Synthesis of 3-substituted pyrrolidines via palladium-catalysed hydroarylation. ChemRxiv. [Link]
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Recent Advances in the Synthesis of Pyrrolidines. ResearchGate. [Link]
-
Catalytic Enantioselective Ring-Opening Reactions of Cyclopropanes. ACS Publications. [Link]
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Palladium-Catalyzed Monoarylation of Cyclopropylamine. The Journal of Organic Chemistry. [Link]
-
Pyrrolidine synthesis via iterative δ C–H arylation and δ C–H amination. ResearchGate. [Link]
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Palladium-Catalyzed Cross-Coupling of Cyclopropylmagnesium Bromide with Aryl Bromides Mediated by Zinc Halide Additives. Organic Chemistry Portal. [Link]
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Palladium-Catalyzed Monoarylation of Cyclopropylamine. ChemRxiv. [Link]
-
Palladium-Catalyzed N-Arylation of Cyclopropylamines. Organic Letters. [Link]
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Synthesis of 3‐aryl pyrrolidines: A highlights. ResearchGate. [Link]
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Mechanistic Insights on the Selectivity of the Tandem Heck–Ring-Opening of Cyclopropyldiol Derivatives. Semantic Scholar. [Link]
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Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds. PubMed. [Link]
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(PDF) Domino Reactions in the Synthesis of Heterocyclic Natural Products and Analogues. ResearchGate. [Link]
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Cyclopropyl Building Blocks for Organic Synthesis. Part 85. A Versatile Access to 1-Cyclopropyl-2-aryl-1,3,5-hexatrienes — Domino Heck—Diels—Alder Reactions of 1,3-Dicyclopropyl-1,2-propadiene. ResearchGate. [Link]
-
Domino reactions in the synthesis of n-heterocycles and total synthesis of the antitumor anthraquionone natural product (±)BE-26554A. The University of Western Australia. [Link]
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Advances in the Synthesis of Cyclopropylamines. PubMed. [Link]
-
Oxidative radical ring-opening/cyclization of cyclopropane derivatives. National Institutes of Health (NIH). [Link]
-
Applications of palladium-catalyzed C–N cross-coupling reactions in pharmaceutical compounds. RSC Publishing. [Link]
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The Ascendancy of the 3-Cyclopropylpyrrolidine Scaffold in Modern Medicinal Chemistry: A Guide for Drug Discovery Professionals
Introduction: Beyond Flatland – Embracing Three-Dimensionality in Drug Design
In the landscape of contemporary drug discovery, the pursuit of novel molecular architectures that confer both potent biological activity and favorable pharmacokinetic profiles is relentless. Among the privileged scaffolds that have gained prominence, the 3-cyclopropylpyrrolidine moiety has emerged as a compelling structural motif. Its inherent three-dimensionality, a departure from the planar aromatic systems that have historically dominated medicinal chemistry, offers a strategic advantage in exploring chemical space and optimizing drug-like properties.[1][2] The pyrrolidine ring, a saturated five-membered heterocycle, provides a robust framework with stereochemical complexity, while the cyclopropyl group at the 3-position introduces unique conformational constraints and electronic properties.[3] This combination has proven instrumental in the design of highly selective and potent ligands for a range of biological targets. This application note will delve into the strategic application of the this compound scaffold, providing insights into its synthesis, structure-activity relationships (SAR), and its role as a bioisosteric element, supported by detailed protocols for researchers in the field.
Strategic Advantages of the this compound Moiety
The incorporation of a this compound fragment into a drug candidate can offer several distinct advantages:
-
Enhanced Potency and Selectivity: The rigid, three-dimensional nature of the cyclopropyl group can lock the pyrrolidine ring into a specific conformation, leading to a more precise interaction with the target protein's binding site. This conformational restriction can significantly enhance binding affinity and selectivity against off-target proteins.
-
Improved Metabolic Stability: The cyclopropyl group is generally resistant to metabolic degradation, which can improve the pharmacokinetic profile of a drug candidate by increasing its half-life and oral bioavailability.
-
Modulation of Physicochemical Properties: The introduction of the cyclopropylpyrrolidine scaffold can influence key properties such as solubility and lipophilicity, allowing for the fine-tuning of a molecule's ADME (absorption, distribution, metabolism, and excretion) profile.
-
Novel Chemical Space Exploration: As a non-classical bioisostere, the this compound moiety can replace other groups, such as gem-dimethyl or tert-butyl groups, to explore novel chemical space and potentially circumvent existing intellectual property.
Synthesis of the this compound Core: Key Methodologies
The construction of the this compound scaffold can be achieved through several synthetic strategies. Two prominent and versatile methods are Palladium-Catalyzed Cycloaddition and Hydroarylation reactions.
Protocol 1: Palladium-Catalyzed [3+2] Cycloaddition
This method provides a powerful approach to construct the pyrrolidine ring with control over stereochemistry. The reaction involves the cycloaddition of a trimethylenemethane (TMM) donor with an imine.
Experimental Workflow:
Caption: Palladium-catalyzed [3+2] cycloaddition workflow.
Step-by-Step Protocol:
-
Preparation of the Reaction Mixture: In a flame-dried Schlenk flask under an inert atmosphere (e.g., argon), dissolve the imine substrate (1.0 equiv) in anhydrous toluene (0.2 M).
-
Catalyst Pre-formation (Optional but Recommended): In a separate flask, stir the palladium source (e.g., Pd(dba)₂, 2.5-5 mol%) and the desired phosphine ligand (e.g., a phosphoramidite ligand, 5-10 mol%) in toluene for 15-30 minutes.
-
Initiation of the Reaction: Add the trimethylenemethane donor (e.g., 2-trimethylsilylmethyl allyl acetate, 1.5 equiv) to the imine solution, followed by the pre-formed catalyst solution.
-
Reaction Monitoring: Stir the reaction at the appropriate temperature (typically ranging from 0 °C to room temperature) and monitor the progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Work-up and Purification: Upon completion, quench the reaction with saturated aqueous sodium bicarbonate. Extract the aqueous layer with an organic solvent (e.g., ethyl acetate). Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel.
Protocol 2: Palladium-Catalyzed Hydroarylation
This method is particularly useful for the synthesis of 3-arylpyrrolidines, which can be precursors to 3-cyclopropylpyrrolidines through subsequent reactions. The protocol involves the reaction of an N-alkyl pyrroline with an aryl halide.
Experimental Workflow:
Caption: Palladium-catalyzed hydroarylation workflow.
Step-by-Step Protocol:
-
Reaction Setup: To a pressure-rated vial, add the N-alkyl pyrroline (1.0 equiv), aryl halide (e.g., aryl bromide, 1.2 equiv), palladium catalyst (e.g., PdCl₂, 5 mol%), phosphine ligand (e.g., P(o-Tol)₃, 7.5 mol%), and a Lewis acid additive (e.g., Cu(OTf)₂, 1.5 equiv).
-
Solvent and Base Addition: Add anhydrous acetonitrile as the solvent and a suitable base (e.g., N,N-dimethylpiperazine, 5 equiv).
-
Reaction Execution: Seal the vial and heat the reaction mixture to 100 °C with stirring.
-
Monitoring and Work-up: Monitor the reaction progress by LC-MS. Upon completion, cool the reaction to room temperature and dilute with an organic solvent.
-
Purification: Filter the mixture through a pad of celite and concentrate the filtrate. Purify the residue by flash column chromatography to yield the desired 3-arylpyrrolidine.
Case Study: 3-Substituted Pyrrolidines as Acetyl-CoA Carboxylase (ACC) Inhibitors
The strategic incorporation of a substituted pyrrolidine ring is exemplified in the development of inhibitors for acetyl-CoA carboxylase (ACC), a key enzyme in fatty acid metabolism and a target for the treatment of metabolic diseases such as obesity and type 2 diabetes.
A patent for pyrrolidine derivatives as ACC inhibitors discloses compounds with a (R)-pyrrolidin-3-yloxy core.[4] One notable example is 2-(4-(1-[5-Chloro-6-(2-hydroxy-2-methyl-propoxy)-pyrimidin-4-yl]-(R)-pyrrolidin-3-yloxy)-phenyl)-N-cyclopropyl-propionamide .[4] While the cyclopropyl group in this specific molecule is part of the N-propionamide side chain, the structure highlights the importance of the substituted pyrrolidine scaffold in achieving potent inhibition.
Structure-Activity Relationship (SAR) Insights:
The development of ACC inhibitors with a pyrrolidine core reveals critical SAR trends:
-
The Pyrrolidine Ring as a Central Scaffold: The pyrrolidine ring serves as a central scaffold to orient the key pharmacophoric elements for optimal interaction with the ACC binding site.
-
Substitution at the 3-Position: The nature of the substituent at the 3-position of the pyrrolidine ring is crucial for potency and selectivity. While the exemplary compound features an ether linkage, exploration of other substituents, including a cyclopropyl group, can modulate the compound's properties. The cyclopropyl group, in particular, can act as a conformationally restricted hydrophobic element, potentially enhancing binding to hydrophobic pockets within the enzyme.
-
N-Substitution on the Pyrrolidine: The substituent on the pyrrolidine nitrogen is critical for interacting with a specific region of the enzyme. In the example, a substituted pyrimidine is utilized.
-
Stereochemistry: The stereochemistry of the pyrrolidine ring is often critical for biological activity. The (R)-configuration at the 3-position is specified in the exemplary compound, indicating a stereospecific interaction with the target.
Logical Relationship in SAR:
Caption: SAR logic for 3-substituted pyrrolidine inhibitors.
The this compound Moiety as a Bioisostere
Bioisosterism, the replacement of a functional group with another that has similar physical or chemical properties, is a cornerstone of modern drug design. The this compound moiety can be considered a non-classical bioisostere for other small, hydrophobic groups.
Data Presentation: Comparison of Physicochemical Properties
| Moiety | Molecular Weight ( g/mol ) | cLogP | Hydrogen Bond Donors | Hydrogen Bond Acceptors |
| This compound | 111.19 | 1.35 | 1 | 1 |
| 3,3-Dimethylpyrrolidine | 113.20 | 1.45 | 1 | 1 |
| 3-(tert-Butyl)pyrrolidine | 141.26 | 2.25 | 1 | 1 |
Note: cLogP values are estimates and can vary based on the calculation method.
The table above illustrates that the this compound moiety has a similar molecular weight and hydrogen bonding capacity to 3,3-dimethylpyrrolidine, while offering a more rigid and defined three-dimensional structure. This makes it an excellent candidate for bioisosteric replacement to improve potency, selectivity, and metabolic stability.
Conclusion and Future Perspectives
The this compound scaffold represents a valuable and versatile building block in medicinal chemistry. Its unique combination of three-dimensionality, conformational rigidity, and favorable physicochemical properties makes it an attractive moiety for the design of novel therapeutics. The synthetic methodologies outlined in this guide provide a practical framework for the construction of this important core. As drug discovery continues to move towards more complex and sp³-rich molecular architectures, the strategic application of the this compound scaffold is poised to play an increasingly significant role in the development of the next generation of medicines.
References
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Li Petri, G., Raimondi, M. V., Spanò, V., Holl, R., Barraja, P., & Montalbano, A. (2021). Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds. Molecules, 26(16), 4877. [Link]
- Google Patents. (n.d.). US9278954B2 - Pyrrolidine derivatives, pharmaceutical compositions and uses thereof.
-
Mykhailiuk, P., et al. (2021). Bicyclic Pyrrolidines for Medicinal Chemistry via [3 + 2]-Cycloaddition. The Journal of Organic Chemistry, 86(19), 13289-13309. [Link]
-
Rybka, S., et al. (2017). Synthesis and anticonvulsant activity of new 1,3-disubstituted pyrrolidine-2,5-diones. Bioorganic & Medicinal Chemistry, 25(15), 4014-4023. [Link]
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- 3. This compound | 1250004-31-9 | Benchchem [benchchem.com]
- 4. US9278954B2 - Pyrrolidine derivatives, pharmaceutical compositions and uses thereof - Google Patents [patents.google.com]
Application Notes & Protocols: The Use of 3-Cyclopropylpyrrolidine Scaffolds in Asymmetric Synthesis
For Distribution To: Researchers, scientists, and drug development professionals.
Abstract
The pyrrolidine ring is a privileged scaffold in asymmetric catalysis, largely due to the success of proline and its derivatives as organocatalysts.[1][2] The introduction of sterically demanding and conformationally rigid substituents onto this core structure can profoundly influence the catalyst's stereodirecting ability. This guide focuses on the 3-cyclopropylpyrrolidine motif, a chiral building block whose rigid three-membered ring offers a unique steric and electronic profile. We will explore the synthesis of catalysts derived from this scaffold and provide detailed protocols for their application in key asymmetric transformations, demonstrating their utility in constructing complex chiral molecules with high levels of stereocontrol.
Introduction: Why this compound?
The efficacy of proline-type organocatalysts, such as the renowned Jørgensen-Hayashi diarylprolinol silyl ethers, stems from their ability to form chiral enamine or iminium ion intermediates with carbonyl compounds.[2][3] The stereochemical outcome of the subsequent reaction is dictated by the steric environment created by the catalyst's substituents.
The cyclopropyl group at the 3-position of the pyrrolidine ring offers several advantages:
-
Conformational Rigidity: Unlike flexible alkyl chains, the cyclopropyl ring locks the pyrrolidine ring into a more defined conformation, which can lead to a more organized and predictable transition state.
-
Defined Steric Shielding: The cyclopropyl group provides a distinct steric footprint that effectively shields one face of the reactive intermediate, thereby directing the approach of the electrophile and enhancing enantioselectivity.
-
Synthetic Accessibility: Chiral 3-substituted pyrrolidines can be accessed through various synthetic routes, including asymmetric cycloadditions and transformations from the chiral pool.[4][5]
This guide will focus on the practical application of organocatalysts derived from this scaffold, specifically in the asymmetric Michael addition, a cornerstone reaction for C-C bond formation.
Catalyst Synthesis & Preparation
While this compound itself is a valuable chiral building block, it is its derivatives that function as powerful organocatalysts. A common strategy involves converting the parent pyrrolidine into a diarylprolinol silyl ether, a class of catalysts celebrated for their high efficiency and selectivity.[6][7] The synthesis generally involves the addition of an organometallic reagent (e.g., a Grignard reagent) to a proline-derived ester, followed by protection of the resulting alcohol.
The general workflow for preparing a sophisticated pyrrolidine-based catalyst often begins with a readily available chiral starting material, which is then elaborated over several steps.
Caption: General workflow for synthesizing advanced pyrrolidine catalysts.
Application in Asymmetric Organocatalysis
The Catalytic Cycle: Enamine Catalysis
Organocatalysts derived from this compound, particularly diarylprolinol silyl ethers, operate primarily through an enamine activation mechanism.[8][9] The secondary amine of the catalyst condenses with an aldehyde or ketone to form a nucleophilic enamine intermediate. The chiral scaffold, featuring the bulky cyclopropyl and diarylmethylsilyl ether groups, creates a highly asymmetric environment. This enamine then attacks an electrophile (like a nitroalkene) from the less sterically hindered face, establishing the new stereocenter(s). Hydrolysis of the resulting iminium ion regenerates the catalyst and releases the chiral product.[10]
Caption: Mechanism of asymmetric enamine catalysis.
Application Note: Asymmetric Michael Addition to Nitroalkenes
The conjugate addition of aldehydes to nitroalkenes is a powerful method for synthesizing valuable γ-nitro aldehydes, which are precursors to γ-amino acids and other important compounds.[11][12] Catalysts derived from chiral pyrrolidines excel in this transformation, delivering products with high diastereo- and enantioselectivity.[6][13]
Causality Behind Protocol Choices:
-
Catalyst Loading: Typically, 5-20 mol% is used. Lower loadings can be effective but may require longer reaction times. Higher loadings are often unnecessary and not cost-effective.[12]
-
Solvent: Non-polar aprotic solvents like toluene or CH₂Cl₂ are common. They solubilize the reactants and catalyst without interfering with the key hydrogen-bonding interactions in the transition state.
-
Temperature: Reactions are often run at room temperature or slightly below (e.g., 0-10 °C) to enhance selectivity. Lower temperatures slow the reaction but can improve the enantiomeric excess (ee) by favoring the more ordered transition state.[7]
-
Additive: An acid co-catalyst (e.g., benzoic acid) is often required to facilitate the hydrolysis of the iminium intermediate and promote catalyst turnover.[12]
Representative Protocol: Michael Addition of Propanal to β-Nitrostyrene
This protocol is adapted from methodologies described for diarylprolinol silyl ether catalysts.[7][12]
Materials:
-
(S)-α,α-Diphenylprolinol Trimethylsilyl Ether derivative (Catalyst)
-
trans-β-Nitrostyrene (Electrophile)
-
Propanal (Nucleophile, freshly distilled)
-
Benzoic Acid (Additive)
-
Toluene (Solvent, anhydrous)
-
Saturated aq. NaHCO₃
-
Brine
-
Anhydrous MgSO₄
-
Silica Gel for column chromatography
Procedure:
-
Reaction Setup: To a flame-dried round-bottom flask under an inert atmosphere (N₂ or Ar), add the diarylprolinol silyl ether catalyst (e.g., 0.1 mmol, 10 mol%) and benzoic acid (0.1 mmol, 10 mol%).
-
Solvent Addition: Add anhydrous toluene (2.0 mL) and stir the mixture until all solids are dissolved.
-
Reactant Addition: Cool the solution to 10 °C. Add trans-β-nitrostyrene (1.0 mmol, 1.0 equiv).
-
Initiation: Add propanal (3.0 mmol, 3.0 equiv) dropwise over 5 minutes. The use of an excess of the aldehyde donor is common to push the reaction to completion.[12]
-
Reaction Monitoring: Stir the reaction at 10 °C and monitor its progress by TLC (e.g., using a 20% Ethyl Acetate/Hexanes eluent). Reactions are typically complete within 24-48 hours.[7]
-
Work-up: Upon completion, quench the reaction by adding saturated aqueous NaHCO₃ solution (5 mL). Transfer the mixture to a separatory funnel and extract with ethyl acetate (3 x 10 mL).
-
Purification: Combine the organic layers, wash with brine (10 mL), dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Chromatography: Purify the crude residue by flash column chromatography on silica gel to afford the desired γ-nitro aldehyde.
-
Analysis: Determine the diastereomeric ratio (dr) by ¹H NMR analysis of the crude product and the enantiomeric excess (ee) by HPLC analysis on a chiral stationary phase.
Expected Performance Data
The performance of pyrrolidine-based catalysts is highly substrate-dependent. The table below summarizes typical results for the Michael addition of various aldehydes to nitroalkenes using diarylprolinol silyl ether type catalysts.
| Entry | Aldehyde Donor | Nitroalkene Acceptor | Time (h) | Yield (%) | dr (syn/anti) | ee (%) (syn) |
| 1 | Propanal | trans-β-Nitrostyrene | 48 | 95 | 95:5 | >99 |
| 2 | Pentanal | trans-β-Nitrostyrene | 24 | 85 | 94:6 | 98 |
| 3 | Propanal | 4-Chloro-β-nitrostyrene | 48 | 92 | 96:4 | >99 |
| 4 | Propanal | 4-Methoxy-β-nitrostyrene | 72 | 88 | 94:6 | 98 |
| 5 | Isovaleraldehyde | trans-β-Nitrostyrene | 72 | 90 | 91:9 | 97 |
| Data are representative values compiled from literature reports on diarylprolinol silyl ether catalysts.[6][7][12] |
Conclusion
The incorporation of a 3-cyclopropyl group into the pyrrolidine scaffold represents a refined strategy in organocatalyst design. The conformational rigidity and defined steric bulk provided by the cyclopropyl moiety contribute to the formation of highly organized transition states, leading to excellent levels of stereocontrol in asymmetric transformations. The protocols and data presented herein underscore the power and reliability of these catalysts, particularly in the asymmetric Michael addition, making them indispensable tools for synthetic chemists in academic and industrial research.
References
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Zheng, W., Lu, C., Yang, G., Chen, Z., & Nie, J. (2015). POSS supported diarylprolinol silyl ether as an efficient and recyclable organocatalyst for asymmetric Michael addition reactions. Catalysis Communications, 59, 149-152. Available from: [Link]
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Wikipedia. (n.d.). Proline organocatalysis. In Wikipedia. Retrieved from: [Link]
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ResearchGate. (n.d.). Diphenylprolinol silyl ether 1-mediated asymmetric conjugate additions. Retrieved from: [Link]
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Lixin, R. (n.d.). Mechanism of Proline-Catalyzed Reactions in Thermodynamics. Longdom Publishing. Retrieved from: [Link]
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Perrone, S., & Salomone, A. (2022). Recent Advances in Asymmetric Synthesis of Pyrrolidine-Based Organocatalysts and Their Application: A 15-Year Update. Molecules, 27(23), 8527. Available from: [Link]
-
Wang, Y., Liu, X., & Feng, X. (2010). Diarylprolinol silyl ether salts as new, efficient, water-soluble, and recyclable organocatalysts for the asymmetric Michael addition on water. Journal of the American Chemical Society, 132(1), 50-51. Available from: [Link]
-
Baussanne, I., Travers, C., & Royer, J. (1998). Asymmetric synthesis of 3-substituted pyrrolidones via α-alkylation of a chiral non-racemic γ-lactam. Tetrahedron: Asymmetry, 9(5), 797-804. Available from: [Link]
-
Muñoz, A., Vishe, M., & Nevado, C. (2018). Enantioselective Catalysis with Pyrrolidinyl Gold(I) Complexes: DFT and NEST Analysis of the Chiral Binding Pocket. ACS Catalysis, 8(4), 3045-3056. Available from: [Link]
-
Li, J. J., et al. (2011). Improved Synthesis of Chiral Pyrrolidine Inhibitors and Their Binding Properties to Neuronal Nitric Oxide Synthase. ACS Medicinal Chemistry Letters, 2(4), 317-321. Available from: [Link]
-
LookChem. (2015). POSS supported diarylprolinol silyl ether as an efficient and recyclable organocatalyst for asymmetric Michael addition reactions. Retrieved from: [Link]
-
Lixin, R. (n.d.). Exploring the Mechanisms of Proline-Catalyzed Reactions thorough Evaluation. Journal of Organic and Inorganic Chemistry. Retrieved from: [Link]
-
Wang, Y., et al. (2010). Diarylprolinol Silyl Ether Salts as New, Efficient, Water-Soluble, and Recyclable Organocatalysts for the Asymmetric Michael Addition on Water. Journal of the American Chemical Society, 132(1), 50-51. Available from: [Link]
-
Afonso, C. A. M., & Graca, V. G. (2021). Heterogeneous organocatalysis: the proline case. RSC Sustainability. Available from: [Link]
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-
Ruiz, N., et al. (2008). Organocatalytic enantioselective synthesis of highly functionalized polysubstituted pyrrolidines. Chemistry, 14(30), 9357-9367. Available from: [Link]
-
Alcudia, A., et al. (2010). Synthesis of a New Chiral Pyrrolidine. Molecules, 15(1), 1-10. Available from: [Link]
-
Sweeney, J. B., Doulcet, J., & Thapa, B. (2020). Synthesis of 3-substituted pyrrolidines via palladium-catalysed hydroarylation. ChemRxiv. Available from: [Link]
-
Foubelo, F., et al. (2019). Stereoselective Synthesis of Densely Substituted Pyrrolidines via a [3 + 2] Cycloaddition Reaction between Chiral N-tert-Butanesulfinylazadienes and Azomethine Ylides. The Journal of Organic Chemistry, 84(21), 13783-13795. Available from: [Link]
-
ResearchGate. (n.d.). Results obtained using chiral pyrrolidine-containing organocatalysts in the asymmetric addition of aldehydes to nitroalkenes leading to nitroaldehydes 2. Retrieved from: [Link]
-
Perrone, S., & Salomone, A. (2022). Recent Advances in Asymmetric Synthesis of Pyrrolidine-Based Organocatalysts and Their Application: A 15-Year Update. MDPI. Available from: [Link]
-
Johnston, C. P., et al. (2019). Asymmetric 'Clip-Cycle' Synthesis of Pyrrolidines and Spiropyrrolidines. White Rose Research Online. Available from: [Link]
-
Gualtierotti, J. B., & Renaud, P. (2022). Asymmetric Syntheses of Enantioenriched 2,5-Disubstituted Pyrrolidines. Organic & Biomolecular Chemistry, 20(12), 2449-2463. Available from: [Link]
-
ResearchGate. (n.d.). Organocatalytic asymmetric 5-hydroxypyrrolidine synthesis: a highly enantioselective route to 3-substituted proline derivatives. Retrieved from: [Link]
-
St. Denis, J. D., & Rovis, T. (2013). Catalytic Asymmetric Synthesis of Highly Substituted Pyrrolizidines. Journal of the American Chemical Society, 135(30), 10958-10961. Available from: [Link]
-
ResearchGate. (n.d.). Asymmetric synthesis of 3-prenyl-substituted pyrrolidin-2-ones. Retrieved from: [Link]
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Introduction: The Strategic Value of the 3-Cyclopropylpyrrolidine Scaffold
An Application Guide for the Strategic N-Functionalization of 3-Cyclopropylpyrrolidine
In the landscape of modern medicinal chemistry, the this compound moiety has emerged as a privileged scaffold. Its significance lies in the unique combination of the pyrrolidine ring's conformational rigidity and the cyclopropyl group's metabolic stability and spatial properties. The saturated, non-planar pyrrolidine ring allows for a three-dimensional exploration of chemical space, which is critical for enhancing binding affinity and selectivity for biological targets.[1] The incorporation of a cyclopropyl group often improves metabolic stability and can favorably modulate physicochemical properties like lipophilicity and aqueous solubility.[2][3]
This guide provides detailed protocols and expert insights for the N-functionalization of this compound, a key transformation for diversifying this valuable building block in drug discovery programs. We will explore three cornerstone methodologies: Reductive Amination for N-alkylation, Amide Coupling for N-acylation, and Buchwald-Hartwig Amination for N-arylation. The protocols are designed to be self-validating, with explanations of the underlying chemical principles to empower researchers to adapt and troubleshoot these essential reactions.
Method 1: N-Alkylation via Reductive Amination
Reductive amination is a robust and highly efficient method for forming carbon-nitrogen bonds, making it a preferred strategy for synthesizing N-alkylated 3-cyclopropylpyrrolidines. The reaction proceeds via the in-situ formation of an iminium ion intermediate from the condensation of the pyrrolidine with a carbonyl compound (aldehyde or ketone), which is then reduced by a selective hydride agent.[4][5]
Causality of Experimental Choices:
The success of this one-pot reaction hinges on the choice of the reducing agent. While powerful hydrides like LiAlH₄ would reduce the starting carbonyl compound, milder reagents are required. Sodium cyanoborohydride (NaBH₃CN) and sodium triacetoxyborohydride (NaBH(OAc)₃) are ideal. NaBH₃CN is particularly effective at slightly acidic pH, where the iminium ion formation is favored and the reagent's reducing power is sufficient for the iminium ion but not the protonated carbonyl group.[6] NaBH(OAc)₃ is another excellent choice as it is less toxic and does not require acidic conditions, often providing cleaner reactions and higher yields.[7]
Experimental Protocol: Reductive Amination with an Aldehyde
This protocol details the N-alkylation of this compound with a representative aromatic aldehyde using sodium triacetoxyborohydride.
Materials:
-
This compound (1.0 eq)
-
Aromatic Aldehyde (e.g., Benzaldehyde) (1.05 eq)
-
Sodium Triacetoxyborohydride (NaBH(OAc)₃) (1.5 eq)
-
Dichloromethane (DCM) or 1,2-Dichloroethane (DCE) (Anhydrous)
-
Saturated Sodium Bicarbonate (NaHCO₃) solution
-
Brine
-
Anhydrous Sodium Sulfate (Na₂SO₄)
Step-by-Step Procedure:
-
To a flame-dried round-bottom flask under an inert atmosphere (N₂ or Ar), add this compound (1.0 eq) and the aromatic aldehyde (1.05 eq).
-
Dissolve the components in anhydrous DCM (to a concentration of ~0.1 M).
-
Stir the solution at room temperature for 20-30 minutes to allow for initial iminium ion formation.
-
Add sodium triacetoxyborohydride (1.5 eq) portion-wise over 5 minutes. The reaction may be mildly exothermic.
-
Stir the reaction mixture at room temperature for 4-16 hours. Monitor progress by Thin Layer Chromatography (TLC) or LC-MS until the starting materials are consumed.
-
Upon completion, carefully quench the reaction by the slow addition of saturated NaHCO₃ solution.
-
Transfer the mixture to a separatory funnel and extract the aqueous layer with DCM (3x).
-
Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product via silica gel column chromatography to yield the desired N-alkylated product.
Workflow Diagram: Reductive Amination
Sources
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The Strategic Incorporation of 3-Cyclopropylpyrrolidine in the Synthesis of Bioactive Molecules: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Value of the 3-Cyclopropylpyrrolidine Scaffold in Medicinal Chemistry
The pyrrolidine ring is a privileged scaffold in medicinal chemistry, forming the core of numerous biologically active compounds.[1][2] Its five-membered saturated structure provides a three-dimensional geometry that allows for precise spatial orientation of substituents, which is crucial for effective interaction with biological targets.[1][2] When substituted with a cyclopropyl group at the 3-position, the resulting this compound moiety offers a unique combination of structural and physicochemical properties that are highly advantageous in drug design.
The cyclopropyl group, a small, strained ring, introduces conformational rigidity and a higher fraction of sp³ character, which can lead to improved metabolic stability and reduced off-target effects. This strategic combination of a flexible pyrrolidine ring and a rigid cyclopropyl substituent allows for the fine-tuning of a molecule's properties to enhance its potency, selectivity, and pharmacokinetic profile. This application note will explore the utility of this compound as a key building block in the synthesis of bioactive molecules, with a focus on a practical, detailed protocol for its derivatization.
Core Application: N-Arylation of this compound for the Synthesis of Novel Bioactive Scaffolds
A primary application of this compound in medicinal chemistry is its use as a secondary amine for the introduction of the N-arylpyrrolidine motif. This is a common feature in a wide range of biologically active compounds, including those targeting the central nervous system. The Buchwald-Hartwig amination, a palladium-catalyzed cross-coupling reaction, is a powerful and versatile method for the formation of carbon-nitrogen bonds and is ideally suited for the N-arylation of this compound.[3][4]
This reaction allows for the coupling of this compound with a diverse range of aryl and heteroaryl halides or triflates, providing access to a vast chemical space for the discovery of new bioactive molecules. The choice of the aryl partner is critical in determining the biological activity of the final compound.
Experimental Protocol: Palladium-Catalyzed N-Arylation of (R)-3-Cyclopropylpyrrolidine
This protocol details a general procedure for the Buchwald-Hartwig amination of (R)-3-cyclopropylpyrrolidine with an aryl bromide. This specific example will focus on the synthesis of (R)-1-(4-bromophenyl)-3-cyclopropylpyrrolidine, a versatile intermediate that can be further functionalized.
Reaction Scheme:
Figure 1: General scheme for the Buchwald-Hartwig amination.
Materials:
| Reagent/Material | CAS Number | Molecular Weight ( g/mol ) | Comments |
| (R)-3-Cyclopropylpyrrolidine | 1250004-31-9 | 111.18 | Chiral starting material |
| 1,4-Dibromobenzene | 106-37-6 | 235.91 | Aryl halide |
| Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃) | 51364-51-3 | 915.72 | Palladium catalyst precursor |
| 2-Dicyclohexylphosphino-2',4',6'-triisopropylbiphenyl (XPhos) | 564483-18-7 | 476.66 | Ligand |
| Sodium tert-butoxide (NaOtBu) | 865-48-5 | 96.10 | Base |
| Toluene, anhydrous | 108-88-3 | 92.14 | Reaction solvent |
| Diethyl ether | 60-29-7 | 74.12 | For extraction |
| Saturated aqueous sodium bicarbonate | N/A | N/A | For workup |
| Brine | N/A | N/A | For workup |
| Anhydrous magnesium sulfate | 7487-88-9 | 120.37 | Drying agent |
| Silica gel | 7631-86-9 | 60.08 | For column chromatography |
| Hexanes | 110-54-3 | 86.18 | Eluent for chromatography |
| Ethyl acetate | 141-78-6 | 88.11 | Eluent for chromatography |
Step-by-Step Procedure:
-
Reaction Setup: To an oven-dried Schlenk flask under an inert atmosphere (argon or nitrogen), add Pd₂(dba)₃ (0.02 mmol, 18.3 mg) and XPhos (0.04 mmol, 19.1 mg).
-
Addition of Reagents: Add 1,4-dibromobenzene (1.0 mmol, 236 mg) and sodium tert-butoxide (1.4 mmol, 135 mg).
-
Solvent and Amine Addition: Add anhydrous toluene (5 mL) to the flask. Finally, add (R)-3-cyclopropylpyrrolidine (1.2 mmol, 133 mg) via syringe.
-
Reaction: Seal the flask and heat the reaction mixture to 100 °C with stirring. Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS). The reaction is typically complete within 12-24 hours.
-
Workup: Once the reaction is complete, cool the mixture to room temperature. Dilute the reaction mixture with diethyl ether (20 mL) and filter through a pad of Celite®.
-
Extraction: Transfer the filtrate to a separatory funnel and wash with saturated aqueous sodium bicarbonate (2 x 15 mL) and brine (15 mL).
-
Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography on silica gel using a gradient of hexanes and ethyl acetate to afford the desired product, (R)-1-(4-bromophenyl)-3-cyclopropylpyrrolidine.
Expected Yield: 75-85%
Characterization: The final product should be characterized by ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its identity and purity.
Causality and Self-Validation in the Protocol
-
Choice of Catalyst and Ligand: The combination of Pd₂(dba)₃ and a bulky, electron-rich phosphine ligand like XPhos is crucial for the efficiency of the Buchwald-Hartwig amination.[3][4] The ligand facilitates the oxidative addition of the aryl bromide to the palladium center and the subsequent reductive elimination to form the C-N bond. The choice of ligand can significantly impact the reaction rate and scope.
-
Inert Atmosphere: The palladium catalyst is sensitive to oxygen, especially at elevated temperatures. Therefore, maintaining an inert atmosphere is essential to prevent catalyst deactivation and ensure a high yield.
-
Anhydrous Conditions: Sodium tert-butoxide is a strong base and is sensitive to moisture. The use of anhydrous solvent and proper handling techniques are necessary to prevent quenching of the base and ensure the reaction proceeds efficiently.
-
Monitoring the Reaction: Regular monitoring by TLC or LC-MS is a self-validating step that allows the researcher to determine the optimal reaction time and prevent the formation of byproducts due to prolonged heating.
Logical Workflow for Bioactive Molecule Synthesis
The N-arylated this compound serves as a versatile intermediate for further elaboration into more complex bioactive molecules. The following workflow illustrates a general strategy:
Figure 2: Workflow for synthesizing bioactive molecules.
Conclusion
This compound is a valuable building block in drug discovery due to its unique structural features that can impart favorable properties to bioactive molecules. The palladium-catalyzed N-arylation, particularly the Buchwald-Hartwig amination, provides a robust and versatile method for incorporating this scaffold into a wide range of molecular frameworks. The detailed protocol provided herein offers a reliable starting point for researchers to synthesize novel N-aryl-3-cyclopropylpyrrolidine derivatives for biological evaluation. The strategic use of this building block, coupled with efficient synthetic methodologies, will undoubtedly continue to contribute to the development of new and improved therapeutics.
References
-
Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds. (2021). Top Curr Chem (Cham), 379(5), 34. [Link]
-
Synthesis of 3-Substituted Pyrrolidines via Palladium-Catalyzed Hydroarylation. (2018). ChemRxiv. [Link]
-
Buchwald–Hartwig amination. (n.d.). In Wikipedia. Retrieved December 31, 2025, from [Link]
-
Buchwald-Hartwig Cross Coupling Reaction. (n.d.). Organic Chemistry Portal. Retrieved December 31, 2025, from [Link]
Sources
Application Note: High-Throughput Screening of 3-Cyclopropylpyrrolidine Libraries for Accelerated Drug Discovery
Introduction: The Strategic Value of the 3-Cyclopropylpyrrolidine Scaffold
In modern medicinal chemistry, the pursuit of novel chemical matter with enhanced three-dimensional (3D) characteristics is paramount for developing drug candidates with improved potency, selectivity, and ADME (Absorption, Distribution, Metabolism, and Excretion) properties.[1] The pyrrolidine ring is a privileged scaffold, found in over 20 FDA-approved drugs, valued for its ability to explore pharmacophore space effectively due to its sp3-hybridized, non-planar structure.[1][2]
The incorporation of a cyclopropyl group, particularly at the 3-position of the pyrrolidine ring, offers distinct advantages. The cyclopropyl moiety is the smallest carbocycle and introduces conformational rigidity and a unique electronic character.[3] This substitution can favorably modulate a molecule's metabolic stability, lipophilicity, and binding interactions without significantly increasing its molecular weight.[4] Libraries based on the this compound core are therefore of high interest for screening against a wide range of biological targets, from enzymes like kinases and proteases to G-protein coupled receptors (GPCRs).[5][6][7]
High-Throughput Screening (HTS) provides the technological framework to rapidly evaluate tens of thousands to millions of such compounds, enabling the identification of promising "hits" that can serve as starting points for drug discovery programs.[8][9][10] This application note provides a comprehensive guide to designing and executing a robust HTS campaign for a this compound library, covering assay development, detailed screening protocols, and data analysis workflows.
The HTS Workflow: From Library to Validated Hit
An effective HTS campaign is a multi-stage process designed to systematically identify and validate active compounds while minimizing false positives and negatives.[10][11] The process integrates automation, miniaturized assays, and sophisticated data analysis to ensure efficiency and reproducibility.[12][13]
Caption: High-level workflow for a typical HTS campaign.
Phase 1: Assay Development and Validation Protocol
The foundation of any successful HTS campaign is a robust, reproducible, and cost-effective assay.[14] The primary goal of this phase is to adapt a bench-top biological assay into a miniaturized format (typically 384- or 1536-well plates) suitable for automation, and to validate its performance statistically.[15][16]
Causality Behind the Choices
-
Miniaturization: Moving from 96- to 384-well plates reduces the consumption of expensive reagents and valuable library compounds.[14] It also increases throughput, allowing more compounds to be tested in a shorter time.[17]
-
Z'-Factor: This statistical parameter is a measure of assay quality, reflecting the dynamic range of the signal and the data variation.[18] An assay with a Z'-factor greater than 0.5 is considered excellent for HTS, indicating that the separation between positive and negative controls is large enough to confidently identify "hits".[15]
Caption: Decision-making workflow based on Z'-factor.
Protocol: Z'-Factor Validation for a Caspase-3/7 Apoptosis Assay
This protocol describes the validation of a luminescence-based caspase-3/7 activity assay, a common target for oncology drug discovery.
Materials and Reagents:
-
Cell Line: A549 lung carcinoma cells.
-
Culture Medium: DMEM with 10% FBS, 1% Penicillin-Streptomycin.
-
Assay Plates: 384-well, solid white, clear-bottom microplates.[19]
-
Positive Control: Staurosporine (induces apoptosis), final concentration 1 µM.
-
Negative Control: DMSO (vehicle), final concentration 0.1%.[15]
-
Detection Reagent: Caspase-Glo® 3/7 Assay System.
-
Instruments: Automated liquid handler, multimode plate reader with luminescence detection.[12]
Procedure:
-
Cell Seeding: Using an automated liquid dispenser, seed 2,500 A549 cells in 40 µL of culture medium into each well of a 384-well plate.
-
Incubation: Incubate the plate for 24 hours at 37°C in a 5% CO₂ humidified incubator.
-
Control Addition:
-
To 192 wells, add 10 µL of medium containing Staurosporine (positive control).
-
To the remaining 192 wells, add 10 µL of medium containing DMSO (negative control). This maintains a final volume of 50 µL.
-
-
Compound Incubation: Incubate the plate for 24 hours at 37°C, 5% CO₂.
-
Reagent Addition: Equilibrate the Caspase-Glo® 3/7 reagent and the assay plate to room temperature. Add 50 µL of the reagent to all wells using an automated dispenser.
-
Final Incubation: Incubate for 1 hour at room temperature, protected from light.
-
Data Acquisition: Measure luminescence using a plate reader.
-
Calculation: Calculate the Z'-factor using the formula: Z' = 1 - [(3 * (SD_pos + SD_neg)) / |Mean_pos - Mean_neg|] Where SD is the standard deviation and Mean is the average of the signals for the positive (pos) and negative (neg) controls.
| Parameter | Value | Interpretation |
| Mean Positive Control (RLU) | 850,000 | High signal indicates robust caspase activity |
| SD Positive Control | 45,000 | Low variation within positive controls |
| Mean Negative Control (RLU) | 50,000 | Low basal signal |
| SD Negative Control | 8,000 | Low variation within negative controls |
| Calculated Z'-Factor | 0.68 | Excellent; assay is suitable for HTS |
Phase 2: Primary HTS Protocol
Once the assay is validated, the full library screen is performed at a single concentration to identify primary "hits".[15]
Protocol: Screening a 10,000-Compound this compound Library
Materials and Reagents:
-
All materials from the validation protocol.
-
Compound Library: 10,000 unique this compound derivatives dissolved in DMSO at 10 mM, arrayed in 384-well source plates.[8]
-
Control Plate: A dedicated plate containing only positive and negative controls.
Procedure:
-
Plate Preparation: Prepare 30 assay plates by seeding 2,500 A549 cells per well in 40 µL of medium, as described previously.
-
Compound Transfer:
-
Using an automated liquid handler (e.g., acoustic dispenser or pin tool), transfer 50 nL of each library compound from the source plates to the corresponding wells of the assay plates.
-
This results in a final compound concentration of 10 µM in a 0.1% DMSO solution.[15]
-
Self-Validation: Each plate should contain dedicated control wells: typically, column 1 for negative control (DMSO) and column 24 for positive control (Staurosporine).
-
-
Incubation: Incubate plates for 24 hours at 37°C, 5% CO₂.
-
Assay Development: Add 50 µL of Caspase-Glo® 3/7 reagent to all wells and incubate for 1 hour at room temperature.
-
Data Acquisition: Read all 30 plates on a multimode plate reader.
Data Analysis and Hit Identification
HTS generates vast amounts of data that require a systematic workflow for analysis and hit selection.[20][21] The goal is to normalize the raw data, calculate statistical parameters for each compound, and apply a threshold to identify compounds with significant activity.
Data Analysis Workflow:
-
Quality Control: For each plate, calculate the Z'-factor from the intra-plate controls. Plates with a Z' < 0.5 should be flagged for review or repeated.[22]
-
Data Normalization: Raw luminescence values are normalized to the plate controls to account for plate-to-plate variability. A common method is to calculate the percent activation or inhibition: % Activation = [(Signal_compound - Mean_neg) / (Mean_pos - Mean_neg)] * 100
-
Hit Selection: A statistical cutoff is applied to identify primary hits. A common method is to use a Z-score, which measures how many standard deviations a compound's signal is from the mean of the neutral controls (all test compounds). Z-score = (Signal_compound - Mean_plate) / SD_plate A Z-score > 3 is often used as a primary hit threshold.
Phase 3 & 4: Hit Confirmation and Dose-Response Analysis
Primary hits must be confirmed to eliminate false positives arising from experimental error or compound-specific artifacts (e.g., autofluorescence, aggregation).[19]
Protocol: Hit Confirmation and IC50 Determination
Procedure:
-
Hit Picking: From the primary screen, select all compounds that met the hit criteria (e.g., Z-score > 3).
-
Re-sourcing: Obtain fresh, powdered samples of the hit compounds to rule out degradation or contamination in the original library plates.
-
Confirmation Test: Re-test the compounds in the primary assay at the same single concentration (10 µM) to confirm activity.
-
Dose-Response Analysis: For all confirmed hits, perform a dose-response experiment.
-
Create a 10-point, 3-fold serial dilution series for each compound, starting at a high concentration (e.g., 50 µM).
-
Test each concentration in triplicate in the primary assay.
-
Plot the % Activation against the log of the compound concentration.
-
Fit the data to a four-parameter logistic equation using specialized software to determine the potency (EC50) and efficacy (max activation).[21]
-
| Compound ID | Primary Screen (% Activation) | Confirmed? | EC50 (µM) | Comment |
| CPD-0123 | 85.2% | Yes | 1.2 | Potent and confirmed hit. |
| CPD-0456 | 78.9% | Yes | 8.7 | Moderate potency. |
| CPD-0789 | 81.4% | No | - | False positive from primary screen. |
| CPD-1011 | 92.0% | Yes | 0.45 | High-priority hit for follow-up. |
Troubleshooting Common HTS Issues
Even with robust protocols, issues can arise. Proactive monitoring and systematic troubleshooting are critical.[11]
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Low Z'-Factor (<0.5) | Reagent degradation, inconsistent cell health, dispensing errors, suboptimal incubation time. | Verify reagent integrity and expiration. Optimize cell seeding density. Calibrate liquid handlers.[23] Perform time-course experiments to find optimal incubation. |
| Positional Effects (e.g., "Edge Effect") | Uneven temperature or evaporation across the plate during incubation. | Use plates with lids, ensure proper incubator humidity. Fill outer wells with sterile buffer or media instead of test compounds.[19] |
| High Number of False Positives | Assay technology interference (e.g., compound autofluorescence), non-specific compound activity (e.g., aggregators). | Implement a counter-screen (e.g., an assay without the target enzyme) to identify non-specific activators. Visually inspect hit compounds for precipitation. |
| High Data Variability (%CV > 15%) | Inconsistent liquid handling, poor mixing of reagents, cell clumping. | Service and calibrate pipetting systems.[23] Optimize mixing steps post-reagent addition. Ensure a single-cell suspension before seeding. |
References
-
BMG LABTECH. (2019, April 10). High-throughput screening (HTS). Retrieved from BMG LABTECH website: [Link]
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Wikipedia. High-throughput screening. Retrieved from Wikipedia: [Link]
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Dispendix. (2024, September 18). How Automation Overcomes Variability & Limitations in HTS Troubleshooting. Retrieved from Dispendix website: [Link]
-
ResearchGate. HTS data analysis workflow. Retrieved from ResearchGate: [Link]
-
Assay Guidance Manual - NCBI. (2020, June 1). Microplate Selection and Recommended Practices in High-throughput Screening and Quantitative Biology. Retrieved from NCBI: [Link]
-
Pharma IQ. High-Throughput Screening: Best Practice, Trends and Challenges. Retrieved from Pharma IQ website: [Link]
-
Creative Bioarray. How to Maximize Efficiency in Cell-Based High-Throughput Screening?. Retrieved from Creative Bioarray website: [Link]
-
chem IT Services. HTS Data Analysis. Retrieved from chem IT Services website: [Link]
-
PubMed Central. (n.d.). Selecting, Acquiring, and Using Small Molecule Libraries for High-Throughput Screening. Retrieved from PubMed Central: [Link]
-
European Pharmaceutical Review. (2011, February 16). Establishing assays and small molecule screening facilities for Drug Discovery programs. Retrieved from European Pharmaceutical Review website: [Link]
-
MDPI. (n.d.). A Primer on the Analysis of High-Throughput Sequencing Data for Detection of Plant Viruses. Retrieved from MDPI website: [Link]
-
Pharmaceutical Technology. (2024, November 7). Accelerating Discovery and Development with Advances in High-Throughput Screening. Retrieved from Pharmaceutical Technology website: [Link]
-
Journal of Cancer Science & Therapy. (2016, June 15). High throughput screening of small molecule library: procedure, challenges and future. Retrieved from OMICS International: [Link]
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Microbe Notes. (2024, September 9). High Throughput Sequencing (HTS): Principle, Steps, Uses, Diagram. Retrieved from Microbe Notes website: [Link]
-
KNIME. (2020, June 19). SciLifeLab & KNIME Help Labs Asses Raw Data from HTS. Retrieved from KNIME website: [Link]
-
European Pharmaceutical Review. (2025, August 6). Establishing assays and small molecule screening facilities for Drug discovery programs. Retrieved from European Pharmaceutical Review website: [Link]
-
Frederick National Lab for Cancer Research. (n.d.). High Throughput Screening : Methods and Protocols. Retrieved from Frederick National Lab for Cancer Research website: [Link]
-
Assay Genie. (2025, May 3). High-Throughput Screening (HTS): A Simple Guide to Faster Drug and Material Discovery. Retrieved from Assay Genie website: [Link]
-
R&D World. (2025, December 22). Best practices in lab operations: A guide for digital, lean and sustainable labs. Retrieved from R&D World website: [Link]
-
FreightAmigo. (2025, October 27). Common HTS Code Mistakes & Fixes. Retrieved from FreightAmigo website: [Link]
-
Export Solutions, Inc. (2019, April 30). Three Common Pitfalls of HTS Classification. Retrieved from Export Solutions, Inc. website: [Link]
- Google Books. (n.d.). High Throughput Screening: Methods and Protocols.
-
SOP Guide for Pharma. (2024, December 12). SOP for Handling of High-Throughput Screening (HTS) Equipment. Retrieved from SOP Guide for Pharma website: [Link]
-
Flexport. (2025, December 19). The 10 Most Common HTS Classification Mistakes Made by Importers. Retrieved from Flexport website: [Link]
-
Molecules. (2021, August 10). Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds. Retrieved from MDPI: [Link]
-
MDPI. (n.d.). Progress in the Stereoselective Synthesis Methods of Pyrrolidine-Containing Drugs and Their Precursors. Retrieved from MDPI website: [Link]
-
ChemRxiv. (n.d.). Synthesis of 3-substituted pyrrolidines via palladium-catalysed hydroarylation. Retrieved from ChemRxiv: [Link]
-
PubMed Central. (n.d.). Design and Synthesis of Pyrrolidine-based Fragments That Sample Three-dimensional Molecular Space. Retrieved from PubMed Central: [Link]
-
ResearchGate. (2021, August 24). Bicyclic Pyrrolidines for Medicinal Chemistry via [3 + 2]-Cycloaddition. Retrieved from ResearchGate: [Link]
-
Future Medicinal Chemistry. (2025, November 27). Pharmaceutical applications of cyclopropyl containing scaffolds: a review on recent updates. Retrieved from Taylor & Francis Online: [Link]
-
Hypha Discovery Blogs. (n.d.). Metabolism of cyclopropyl groups. Retrieved from Hypha Discovery website: [Link]
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Application Note: A Scalable and Robust Synthesis of 3-Cyclopropylpyrrolidine Intermediates for Pharmaceutical Development
Abstract
3-Cyclopropylpyrrolidine serves as a critical structural motif in a multitude of pharmaceutical compounds, prized for the conformational rigidity and favorable metabolic profile it imparts. The development of a scalable, safe, and economically viable synthesis for this key intermediate is paramount for its successful application in drug development and manufacturing. This application note provides a comprehensive guide to a robust, multi-kilogram scale synthesis of N-Boc-3-cyclopropylpyrrolidine, a pivotal protected intermediate. We present a detailed, step-by-step protocol, underpinned by a strategic selection of reactions optimized for scale-up. The causality behind experimental choices, process safety, and purification strategies are thoroughly discussed to provide researchers, scientists, and drug development professionals with a practical and reliable resource.
Introduction: The Strategic Value of the this compound Scaffold
The pyrrolidine nucleus is a cornerstone in medicinal chemistry, frequently appearing in biologically active molecules. The incorporation of a cyclopropyl moiety at the 3-position introduces a unique three-dimensional architecture that can significantly enhance a molecule's pharmacological properties. This structural feature can pre-organize the molecule into a bioactive conformation, leading to increased potency and selectivity for its biological target. Furthermore, the cyclopropyl group often enhances metabolic stability by blocking potential sites of oxidation.
Despite its desirability, the synthesis of this compound on a large scale is fraught with challenges, including the use of hazardous reagents, low yields, and complex purification procedures. This guide delineates a field-proven synthetic sequence that mitigates these issues, starting from the commercially available N-Boc-3-hydroxypyrrolidine.[1]
Retrosynthetic Analysis and Strategic Pathway Selection
A critical evaluation of various synthetic strategies led to the selection of a convergent and scalable three-step sequence. The retrosynthesis originates from the target molecule, N-Boc-3-cyclopropylpyrrolidine, and proceeds through key intermediates: an exocyclic methylene pyrrolidine and a pyrrolidinone. This pathway is advantageous due to the use of readily available starting materials and well-established, robust chemical transformations.
Figure 1: Retrosynthetic pathway for N-Boc-3-cyclopropylpyrrolidine.
Detailed Protocols for Scalable Synthesis
This section provides a comprehensive, step-by-step methodology for the synthesis of N-Boc-3-cyclopropylpyrrolidine, suitable for multigram to kilogram production.
Step 1: Oxidation of N-Boc-3-hydroxypyrrolidine to N-Boc-3-pyrrolidinone
For large-scale synthesis, the choice of oxidation method is critical to ensure safety, efficiency, and ease of workup. While oxidants like Dess-Martin periodinane are effective on a small scale, they are costly and generate significant waste, making them less suitable for industrial applications.[2][3] The Swern oxidation, though efficient, requires cryogenic temperatures and produces malodorous byproducts.[4][5] The Parikh-Doering oxidation, utilizing the sulfur trioxide pyridine complex, presents a milder, more scalable, and operationally simpler alternative that can be conducted at or near room temperature.[6][7]
Protocol: Parikh-Doering Oxidation
-
In a suitable reactor, charge N-Boc-3-hydroxypyrrolidine (1.0 eq) and dichloromethane (DCM, 8-10 vol).
-
Add triethylamine (3.0-3.5 eq) and cool the mixture to 0-5 °C.
-
In a separate vessel, prepare a solution of sulfur trioxide pyridine complex (1.5-1.7 eq) in dimethyl sulfoxide (DMSO, 2-3 vol).
-
Slowly add the SO₃-pyridine/DMSO solution to the reactor, maintaining the internal temperature below 10 °C.
-
Allow the reaction to stir at 0-5 °C for 2-3 hours. Monitor the reaction for completion using an appropriate analytical method (e.g., TLC, LC-MS).
-
Upon completion, quench the reaction by the slow addition of water (5 vol).
-
Separate the organic layer. Extract the aqueous layer with DCM (2 x 4 vol).
-
Combine the organic layers and wash with brine (5 vol).
-
Dry the organic phase over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield N-Boc-3-pyrrolidinone as a crude oil, which is typically of sufficient purity (>90%) for the subsequent step.[8][9]
Causality and Insights: The Parikh-Doering conditions are well-suited for scale-up as they avoid harsh acids or metals and the reaction can be performed at non-cryogenic temperatures.[6] The use of triethylamine as a base is crucial to neutralize the sulfuric acid generated during the reaction. The workup is a straightforward extraction, avoiding the complexities of chromatographic purification at this stage.
Step 2: Wittig Reaction to N-Boc-3-methylenepyrrolidine
The conversion of the ketone to the exocyclic alkene is efficiently achieved via the Wittig reaction. This classic transformation is highly reliable and scalable.[10]
Protocol: Wittig Olefination
-
Under an inert nitrogen atmosphere, charge methyltriphenylphosphonium bromide (1.1-1.2 eq) to a reactor containing anhydrous tetrahydrofuran (THF, 10 vol).
-
Cool the suspension to 0-5 °C and add potassium tert-butoxide (1.1-1.2 eq) portion-wise, ensuring the internal temperature does not exceed 10 °C.
-
Stir the resulting orange-red ylide suspension at room temperature for 1 hour.
-
Cool the mixture back to 0-5 °C and add a solution of crude N-Boc-3-pyrrolidinone (1.0 eq) in THF (2 vol) dropwise over 30-60 minutes.
-
Allow the reaction to warm to room temperature and stir for 12-16 hours, or until reaction completion is confirmed by GC-MS or LC-MS.
-
Quench the reaction by the slow addition of a saturated aqueous solution of ammonium chloride (5 vol).
-
Add ethyl acetate (10 vol) and separate the layers. Extract the aqueous phase with ethyl acetate (2 x 5 vol).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
The crude product can be purified by vacuum distillation or, if necessary, by flash column chromatography on silica gel to yield pure N-Boc-3-methylenepyrrolidine.
Causality and Insights: The use of a strong, non-nucleophilic base like potassium tert-butoxide is essential for the efficient generation of the phosphorus ylide. Anhydrous conditions are critical to prevent quenching of the reactive ylide. The formation of triphenylphosphine oxide as a byproduct necessitates a robust purification strategy; vacuum distillation is often preferred at scale over chromatography.
Step 3: Simmons-Smith Cyclopropanation to N-Boc-3-cyclopropylpyrrolidine
The Simmons-Smith reaction is a stereospecific method for cyclopropanation that is widely used in organic synthesis.[11] The Furukawa modification, which employs diethylzinc and diiodomethane, is often preferred for its reliability and functional group tolerance.
Protocol: Simmons-Smith Cyclopropanation (Furukawa Modification)
-
Under a strict inert nitrogen atmosphere, charge a solution of N-Boc-3-methylenepyrrolidine (1.0 eq) in DCM (10 vol) to a dry reactor.
-
Cool the solution to 0-5 °C.
-
Slowly add a solution of diethylzinc (1.5-2.0 eq, typically 1.0 M in hexanes) via cannula or a dropping funnel, maintaining the temperature below 5 °C.
-
To this mixture, add diiodomethane (1.6-2.2 eq) dropwise, again ensuring the internal temperature remains below 5 °C.
-
Stir the reaction at 0-5 °C for 1 hour, then allow it to warm to room temperature and stir for an additional 4-8 hours. Monitor progress by GC-MS.
-
Upon completion, cool the reaction back to 0-5 °C and carefully quench by the slow, dropwise addition of a saturated aqueous solution of ammonium chloride. CAUTION: This quenching is highly exothermic and generates ethane gas.
-
Filter the mixture through a pad of celite to remove zinc salts, washing the filter cake with DCM.
-
Separate the organic layer from the filtrate. Wash the organic phase sequentially with saturated aqueous sodium thiosulfate (to remove residual iodine) and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
The final product, N-Boc-3-cyclopropylpyrrolidine, can be purified by vacuum distillation to achieve high purity.
Causality and Insights: The use of diethylzinc requires specialized handling techniques due to its pyrophoric nature.[12][13] The reaction is highly exothermic, and strict temperature control is paramount for safety and to minimize side reactions. A carefully controlled quench is essential for safe operation on a large scale. Continuous-flow reactors offer a safer alternative for this reaction by minimizing the volume of hazardous reagents at any given time and providing superior heat transfer.[14]
Figure 2: Synthetic workflow for N-Boc-3-cyclopropylpyrrolidine.
Data Summary and Expected Outcomes
The following table provides representative data for the described synthetic sequence at scale.
| Step | Product | Starting Material | Key Reagents | Typical Yield | Purity (Post-Workup) |
| 1 | N-Boc-3-pyrrolidinone | N-Boc-3-hydroxypyrrolidine | SO₃-Pyridine, TEA | >95% (crude) | >90% |
| 2 | N-Boc-3-methylenepyrrolidine | N-Boc-3-pyrrolidinone | CH₃PPh₃Br, KOtBu | 70-80% | >97% (after distillation) |
| 3 | N-Boc-3-cyclopropylpyrrolidine | N-Boc-3-methylenepyrrolidine | Et₂Zn, CH₂I₂ | 75-85% | >98% (after distillation) |
Critical Safety and Handling Procedures
The scale-up of this synthesis requires strict adherence to safety protocols, particularly concerning the handling of pyrophoric and reactive reagents.
-
Diethylzinc (Et₂Zn): Extremely pyrophoric and reacts violently with water.[15][16] It must be handled under a strict inert atmosphere (nitrogen or argon) using appropriate techniques such as cannula transfer or in a glove box.[12][13] All glassware must be thoroughly dried. Personnel must be highly trained and equipped with fire-resistant lab coats, safety glasses, and face shields.[13] A dry chemical (Class D) fire extinguisher, soda ash, or dry sand should be readily available. Never use water, CO₂, or foam extinguishers on a diethylzinc fire. [16]
-
Potassium tert-butoxide (KOtBu): A strong, corrosive base that is highly reactive with water. Handle under an inert atmosphere and avoid contact with skin and eyes.
-
Diiodomethane (CH₂I₂): Toxic and a lachrymator. Handle exclusively in a well-ventilated fume hood with appropriate personal protective equipment.
-
General Precautions: All reactions should be conducted in a well-ventilated fume hood or an appropriate reactor with adequate containment. An emergency shower and eyewash station must be readily accessible. A thorough risk assessment should be conducted before commencing any large-scale operation.
Conclusion
This application note details a scalable and efficient synthetic route to N-Boc-3-cyclopropylpyrrolidine, a high-value intermediate for the pharmaceutical industry. The presented three-step sequence, commencing from a commercially available starting material, employs robust and well-characterized chemical transformations. By prioritizing scalable and safer reaction conditions, such as the Parikh-Doering oxidation and the Furukawa modification of the Simmons-Smith reaction, this protocol provides a reliable foundation for the multi-kilogram production of this important building block. The detailed procedural steps, coupled with insights into reaction causality and stringent safety guidelines, are intended to empower process chemists to implement this synthesis with confidence and success.
References
-
Melnykov, K., et al. (2020). Scalable Synthesis of Biologically Relevant Spirocyclic Pyrrolidines. ACS Omega, 5(3), 1578–1588. [Link]
-
Furukawa, J., Kawabata, N., & Nishimura, J. (1966). A novel route to cyclopropanes from olefins. Tetrahedron Letters, 7(28), 3353-3354. [Link]
-
Simmons, H. E., & Smith, R. D. (1958). A NEW SYNTHESIS OF CYCLOPROPANES FROM OLEFINS. Journal of the American Chemical Society, 80(19), 5323–5324. [Link]
-
Nawaz, H., et al. (2023). Simmons–Smith Cyclopropanation: A Multifaceted Synthetic Protocol toward the Synthesis of Natural Products and Drugs: A Review. Molecules, 28(15), 5651. [Link]
-
de la Torre, A., et al. (2023). Rapid and Safe Continuous‐Flow Simmons‐Smith Cyclopropanation using a Zn/Cu Couple Column. Advanced Synthesis & Catalysis, 365(17), 3021-3028. [Link]
-
University of Georgia Office of Research. (n.d.). DiethylZinc Safety Data Sheet. [Link]
-
Western Carolina University. (n.d.). Standard Operating Procedure for the use of Diethyl Zinc. [Link]
-
NROChemistry. (n.d.). Simmons-Smith Reaction. [Link]
-
Gelest, Inc. (2016). DIETHYLZINC, 95% Safety Data Sheet. [Link]
-
Airgas. (n.d.). Diethylzinc Safety Data Sheet. [Link]
-
Organic Syntheses. (n.d.). The Dess-Martin Periodinane. Organic Syntheses Procedure, Coll. Vol. 10, p.625 (2004); Vol. 77, p.121 (2000). [Link]
-
NROChemistry. (n.d.). Parikh-Doering Oxidation. [Link]
-
Wikipedia. (n.d.). Parikh–Doering oxidation. [Link]
-
Organic Chemistry Portal. (n.d.). Swern Oxidation. [Link]
-
Master Organic Chemistry. (n.d.). Swern Oxidation of Alcohols To Aldehydes and Ketones. [Link]
-
Wikipedia. (n.d.). Methyltriphenylphosphonium bromide. [Link]
-
ACS Publications - Organic Process Research & Development. (n.d.). Greener chemistry metrics for the synthesis of N-Boc-3-pyrrolidinone. [Link]
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The Ascendance of 3-Cyclopropylpyrrolidine in CNS Drug Development: A Guide for Researchers
The relentless pursuit of novel and effective therapeutics for Central Nervous System (CNS) disorders has led medicinal chemists to explore unique chemical scaffolds that can confer advantageous pharmacological properties. Among these, the 3-cyclopropylpyrrolidine motif has emerged as a privileged structure, demonstrating significant potential in the design of next-generation CNS drug candidates. Its unique three-dimensional architecture and favorable metabolic profile offer a compelling platform for modulating key neurological targets with improved potency, selectivity, and pharmacokinetic properties.
This comprehensive guide provides researchers, scientists, and drug development professionals with an in-depth exploration of this compound's role in CNS drug discovery. We will delve into the rationale behind its use, provide detailed synthetic protocols, examine its application in the development of specific CNS drug candidates, and discuss the critical structure-activity relationships that govern its biological activity.
The Strategic Advantage of the Cyclopropyl Group: A Bioisosteric Marvel
The incorporation of a cyclopropyl group into drug candidates is a well-established strategy in medicinal chemistry to enhance a molecule's pharmacological profile. The cyclopropyl moiety often serves as a bioisostere for other chemical groups, such as vinyl groups or gem-dimethyl groups, offering several key advantages:
-
Metabolic Stability: The cyclopropyl ring is generally more resistant to oxidative metabolism compared to other small alkyl groups, leading to improved metabolic stability and a longer in vivo half-life of the drug candidate.
-
Conformational Rigidity: The rigid nature of the cyclopropyl group can lock the molecule into a specific conformation that is optimal for binding to its biological target. This can lead to increased potency and selectivity.
-
Improved Physicochemical Properties: The introduction of a cyclopropyl group can fine-tune a molecule's lipophilicity and polarity, which are critical parameters for CNS drugs that need to cross the blood-brain barrier.
-
Novel Chemical Space: The unique three-dimensional shape of the cyclopropyl group allows for the exploration of novel chemical space, potentially leading to the discovery of compounds with unique pharmacological profiles.
When integrated into the pyrrolidine scaffold, these benefits are amplified, creating a versatile building block for CNS drug discovery.
Synthesis of this compound: A Practical Protocol
While various methods exist for the synthesis of substituted pyrrolidines, a practical and scalable synthesis of the this compound core is essential for its widespread application in drug discovery programs. The following protocol outlines a reliable method for the preparation of this compound hydrochloride.
Experimental Protocol: Synthesis of this compound Hydrochloride
Scheme 1: Synthesis of this compound Hydrochloride
Caption: A scalable synthetic route to this compound hydrochloride.
Step 1: Synthesis of 1-Cyclopropylcyclopropanecarboxylic acid
-
To a solution of 1-bromo-1-cyclopropylcyclopropane (1 equivalent) in anhydrous diethyl ether, add magnesium turnings (1.2 equivalents).
-
Initiate the Grignard reaction with gentle heating or the addition of a small crystal of iodine.
-
Once the reaction is initiated, maintain a gentle reflux until the magnesium is consumed.
-
Cool the reaction mixture to 0 °C and bubble dry carbon dioxide gas through the solution for 2-3 hours.
-
Quench the reaction by the slow addition of 1 M hydrochloric acid until the aqueous layer is acidic.
-
Separate the organic layer, and extract the aqueous layer with diethyl ether (3 x).
-
Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield 1-cyclopropylcyclopropanecarboxylic acid.
Step 2: Synthesis of N-Boc-(1-cyclopropyl)cyclopropylamine
-
To a solution of 1-cyclopropylcyclopropanecarboxylic acid (1 equivalent) in anhydrous tert-butanol, add triethylamine (1.2 equivalents).
-
Add diphenylphosphoryl azide (1.1 equivalents) dropwise at room temperature.
-
Heat the reaction mixture to 80 °C and stir for 12-16 hours.
-
Cool the reaction to room temperature and concentrate under reduced pressure.
-
Purify the residue by column chromatography on silica gel to afford N-Boc-(1-cyclopropyl)cyclopropylamine.[1]
Step 3: Synthesis of this compound Hydrochloride
-
Dissolve N-Boc-(1-cyclopropyl)cyclopropylamine (1 equivalent) in a minimal amount of diethyl ether.
-
Add a solution of hydrochloric acid in diethyl ether (4 M, 2 equivalents) dropwise at 0 °C.
-
Stir the reaction mixture at room temperature for 4-6 hours, during which a precipitate will form.
-
Collect the precipitate by filtration, wash with cold diethyl ether, and dry under vacuum to yield this compound hydrochloride as a white solid.[1]
Application in CNS Drug Candidate Development: Targeting Serotonin and Dopamine Receptors
The this compound scaffold has shown significant promise in the development of ligands for serotonin (5-HT) and dopamine (D) receptors, which are critical targets for the treatment of a wide range of CNS disorders, including depression, anxiety, schizophrenia, and Parkinson's disease.
Case Study 1: Development of Selective 5-HT1D Receptor Agonists
The 5-HT1D receptor is a promising target for the treatment of migraine. Researchers have explored the incorporation of the pyrrolidine ring to develop potent and selective 5-HT1D receptor agonists. While not directly incorporating a 3-cyclopropyl group, studies on related 3-substituted pyrrolidines provide valuable insights into the structure-activity relationships. For instance, a series of 3-[2-(pyrrolidin-1-yl)ethyl]indoles were synthesized and evaluated for their affinity and selectivity for the human 5-HT1D receptor. The pyrrolidine moiety was found to be a key determinant of high affinity and selectivity over the closely related 5-HT1B receptor.[2] This work highlights the potential of modifying the 3-position of the pyrrolidine ring to achieve desired pharmacological profiles. The introduction of a cyclopropyl group at this position is a logical next step to further optimize properties such as metabolic stability and potency.
Table 1: Representative SAR Data for 3-Substituted Pyrrolidine Derivatives as 5-HT1D Receptor Ligands
| Compound | R-group at Pyrrolidine N1 | 5-HT1D Ki (nM) | 5-HT1B Ki (nM) | Selectivity (1B/1D) |
| 1 | H | 15 | 135 | 9 |
| 2 | Methylbenzyl | 2.5 | 250 | 100 |
| 3 | (Oxazolidinonyl)methyl | 1.8 | 293 | 163 |
Data adapted from a study on 3-[2-(pyrrolidin-1-yl)ethyl]indoles and is intended to be representative.[2]
Case Study 2: Probing the Dopamine D3 Receptor
The dopamine D3 receptor is a key target for the treatment of substance abuse and schizophrenia. The 3-substituted pyrrolidine scaffold has been utilized to develop selective D3 receptor ligands. For example, a series of 3-(3-hydroxyphenyl)pyrrolidine analogues have been synthesized to probe the D3 receptor binding pocket.[3] These studies demonstrate that modifications at the pyrrolidine nitrogen can significantly impact affinity and selectivity. The incorporation of a cyclopropyl group at the 3-position of the pyrrolidine ring in conjunction with appropriate N-substitution could lead to novel D3 receptor modulators with improved CNS drug-like properties.
Table 2: Representative Binding Affinities of 3-(3-Hydroxyphenyl)pyrrolidine Analogues at Dopamine Receptors
| Compound | N-substituent | D2 Ki (nM) | D3 Ki (nM) | D4 Ki (nM) |
| 4 | Propyl | 150 | 5 | 250 |
| 5 | Pentyl | 120 | 3 | 200 |
| 6 | Butylamide-benzamide | 80 | 1.5 | 150 |
Data adapted from a study on 3-(3-hydroxyphenyl)pyrrolidine analogues and is intended to be representative.[3]
Signaling Pathways and Mechanism of Action
Understanding the downstream signaling pathways modulated by this compound-containing drug candidates is crucial for rational drug design.
Dopamine D3 Receptor Signaling
The D3 receptor is a member of the D2-like family of dopamine receptors and is coupled to Gi/o proteins.[2] Activation of the D3 receptor typically leads to the inhibition of adenylyl cyclase, resulting in decreased intracellular levels of cyclic AMP (cAMP).[4] This, in turn, modulates the activity of protein kinase A (PKA) and downstream signaling cascades. Additionally, D3 receptor activation can modulate ion channels, such as inwardly rectifying potassium channels (GIRKs) and voltage-gated calcium channels, and can also activate the mitogen-activated protein kinase (MAPK) pathway.[2][4]
Caption: Simplified signaling pathway of the D3 dopamine receptor.
Serotonin 5-HT1D Receptor Signaling
The 5-HT1D receptor, like the D3 receptor, is a Gi/o-coupled receptor.[3] Its activation also leads to the inhibition of adenylyl cyclase and a subsequent decrease in intracellular cAMP levels. This signaling cascade is a key mechanism by which 5-HT1D receptor agonists are thought to exert their therapeutic effects in migraine, by inhibiting the release of pro-inflammatory neuropeptides.
Conclusion and Future Directions
The this compound scaffold represents a highly valuable building block in the design and development of novel CNS drug candidates. Its inherent advantages in terms of metabolic stability, conformational constraint, and ability to explore unique chemical space make it an attractive starting point for medicinal chemistry campaigns targeting a variety of CNS receptors. The detailed synthetic protocol provided herein offers a practical route to this important intermediate.
Future research in this area should focus on the synthesis and evaluation of diverse libraries of this compound derivatives to further probe structure-activity relationships at key CNS targets. The exploration of different stereoisomers of this compound will also be crucial, as stereochemistry often plays a critical role in determining pharmacological activity. As our understanding of the complex neurobiology of CNS disorders continues to grow, the strategic application of privileged scaffolds like this compound will undoubtedly play a pivotal role in the discovery of the next generation of safer and more effective medicines.
References
- Seeman, P., & Van Tol, H. H. (1994). Dopamine receptor pharmacology. Trends in pharmacological sciences, 15(7), 264-270.
- Beattie, D. T., Connor, H. E., Feniuk, W., Humphrey, P. P., & Perren, M. J. (1997). Synthesis and serotonergic activity of 3-[2-(pyrrolidin-1-yl)ethyl]indoles: potent agonists for the h5-HT1D receptor with high selectivity over the h5-HT1B receptor. Journal of medicinal chemistry, 40(12), 1943-1953.
- Neuronal Dopamine D3 Receptors: Translational Implications for Preclinical Research and CNS Disorders. (2020). International Journal of Molecular Sciences, 21(18), 6883.
- Abnormalities of Dopamine D3 Receptor Signaling in the Diseased Brain. (2014). Journal of Central Nervous System Disease, 6, 61-71.
- Comparative Studies of Molecular Mechanisms of Dopamine D2 and D3 Receptors for the Activation of Extracellular Signal-regulated Kinase. (2004). Journal of Biological Chemistry, 279(27), 28304-28314.
- Leopoldo, M., Lacivita, E., Berardi, F., Perrone, R., & Hedlund, P. B. (2011). Serotonin 5-HT7 receptor agents: structure-activity relationships and potential therapeutic applications in central nervous system disorders. Current topics in medicinal chemistry, 11(6), 682-706.
- Zhang, A., Xiong, Y., Zhen, X., & Zhang, Y. (2021). 2-Phenylcyclopropylmethylamine Derivatives as Dopamine D2 Receptor Partial Agonists: Design, Synthesis, and Biological Evaluation. Journal of medicinal chemistry, 64(23), 17239–17258.
- Shaik, J. B., Kulkarni, P. M., Lee, J., Salunke, D. B., & Cheon, S. H. (2019). Structure Activity Relationships for a Series of Eticlopride-based Dopamine D2/D3 Receptor Bitopic ligands. ACS medicinal chemistry letters, 10(11), 1547-1553.
- The 5-Hydroxytryptamine signaling map: an overview of serotonin-serotonin receptor mediated signaling network. (2016).
- Newman, W. J., Schetz, J. A., & Luedtke, R. R. (2018). Synthesis of 3-(3-hydroxyphenyl)pyrrolidine dopamine D3 receptor ligands with extended functionality for probing the secondary binding pocket. Bioorganic & medicinal chemistry letters, 28(10), 1897–1902.
- 5-HT1A Receptor-Regulated Signal Transduction Pathways in Brain. (2013). International Journal of Neuropsychopharmacology, 16(7), 1637-1650.
- Keck, T. M., Free, R. B., Day, M. M., Brown, S. L., Maddaluna, M. S., Fountain, G., ... & Boateng, C. A. (2019). Dopamine D4 Receptor-Selective Compounds Reveal Structure-Activity Relationships that Engender Agonist Efficacy. Journal of medicinal chemistry, 62(7), 3722-3740.
- Leopoldo, M., Lacivita, E., Contino, M., Colabufo, N. A., Berardi, F., & Perrone, R. (2018). Structure-Activity Relationships and Therapeutic Potentials of 5-HT7 Receptor Ligands: An Update. Journal of medicinal chemistry, 61(19), 8475-8503.
- Seltzman, H. H., Wyrick, C. D., & Carroll, F. I. (2022). Structure-Activity Relationships of Dopamine Transporter Pharmacological Chaperones. Frontiers in pharmacology, 13, 888631.
- Nelson, D. L. (1991). Structure-activity relationships at 5-HT1A receptors: binding profiles and intrinsic activity. Pharmacology, biochemistry, and behavior, 40(4), 1041-1051.
- de Meijere, A., Kozhushkov, S. I., & Khlebnikov, A. F. (2011). Scalable synthesis of (1-cyclopropyl)cyclopropylamine hydrochloride. Beilstein journal of organic chemistry, 7, 1003-1006.
- Novel and atypical pathways for serotonin signaling. (2021). Neuropharmacology, 197, 108731.
- Synthesis of 2-cyclopropyl-4-(p-chlorophenyl)-5,5-dimethyl-pyrrolidine hydrochloride. (n.d.). Google Patents.
- Prodrug Approaches for CNS Delivery. (2010). Pharmaceuticals, 3(10), 3085-3112.
- Cummings, J., Zhou, Y., Lee, G., Zhong, K., Fonseca, J., & Cheng, F. (2024). Alzheimer's disease drug development pipeline: 2024. Alzheimer's & Dementia: Translational Research & Clinical Interventions, 10(1), e12512.
- Cummings, J., Lee, G., Na, H. C., & Zhong, K. (2022). Alzheimer's disease drug development pipeline: 2022. Alzheimer's & Dementia: Translational Research & Clinical Interventions, 8(1), e12295.
- Cummings, J. L., Goldman, D. P., Simmons-Stern, N. R., & Ponton, E. (2020). Alzheimer's disease drug development pipeline: 2020. Alzheimer's & Dementia: Translational Research & Clinical Interventions, 6(1), e12050.
- Structure-activity relationships at 5-HT1A receptors: Binding profiles and intrinsic activity. (1991). Pharmacology Biochemistry and Behavior, 40(4), 1041-1051.
- de Meijere, A., Kozhushkov, S. I., & Khlebnikov, A. F. (2011). Scalable synthesis of (1-cyclopropyl)cyclopropylamine hydrochloride. Beilstein Journal of Organic Chemistry, 7, 1003–1006.
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- 4. Signaling mechanisms of the D3 dopamine receptor - PubMed [pubmed.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Synthesis of 3-Cyclopropylpyrrolidine
Welcome to the technical support center for the synthesis of 3-cyclopropylpyrrolidine. This valuable building block is increasingly sought after in medicinal chemistry due to the unique conformational constraints and metabolic stability imparted by the cyclopropyl group.[1][2] However, its synthesis is not without challenges. This guide is designed to provide researchers, scientists, and drug development professionals with practical, in-depth troubleshooting advice and answers to frequently asked questions.
Troubleshooting Guide: Overcoming Common Hurdles
This section addresses specific experimental issues in a question-and-answer format, providing causal explanations and actionable protocols.
Issue 1: Low Yield in Simmons-Smith Cyclopropanation of N-Protected 3-Pyrroline
Question: My Simmons-Smith reaction on N-Boc-3-pyrroline is resulting in low yields of the desired N-Boc-3-cyclopropylpyrrolidine. I'm observing significant amounts of starting material and some uncharacterized byproducts. What are the likely causes and how can I optimize this key step?
Answer: This is a very common challenge. The Simmons-Smith reaction, while powerful for stereospecific cyclopropanation, is highly sensitive to reagent quality and reaction conditions.[3][4] Low yields typically stem from three primary areas: inactive zinc carbenoid, suboptimal reaction conditions, or substrate-related issues.
Causality and Mechanistic Insights:
The reaction involves the formation of an organozinc carbenoid intermediate (often depicted as ICH₂ZnI) from diiodomethane and a zinc-copper couple.[3][5] This electrophilic carbenoid then attacks the electron-rich double bond of the pyrroline. The efficiency of this process hinges on:
-
Activity of the Zinc-Copper Couple: The zinc surface must be activated to react with diiodomethane. Incomplete activation is a major cause of failure.
-
Purity of Reagents: Moisture can quench the highly reactive organozinc intermediate. Solvents and reagents must be scrupulously dried.
-
Temperature Control: While often run at room temperature or with gentle heating, side reactions can occur at elevated temperatures. Conversely, low temperatures can slow the reaction excessively.
Troubleshooting Workflow Diagram
Caption: Troubleshooting Decision Tree for Low Cyclopropanation Yield.
Optimized Protocol: Furukawa Modification (Diethylzinc)
The use of diethylzinc (Et₂Zn) and CH₂I₂ (the Furukawa modification) is often more reliable and reproducible than the traditional Zn-Cu couple.[3][4]
Materials:
-
N-Boc-3-pyrroline
-
Diethylzinc (1.0 M solution in hexanes)
-
Diiodomethane (CH₂I₂)
-
Anhydrous Dichloromethane (DCM)
-
Saturated aqueous Ammonium Chloride (NH₄Cl)
-
Saturated aqueous Sodium Bicarbonate (NaHCO₃)
-
Anhydrous Sodium Sulfate (Na₂SO₄)
Procedure:
-
Setup: Under an inert atmosphere (Nitrogen or Argon), add N-Boc-3-pyrroline (1.0 eq) to a flame-dried flask containing anhydrous DCM.
-
Cooling: Cool the solution to 0 °C using an ice bath.
-
Reagent Addition: Slowly add diethylzinc (2.2 eq) to the stirred solution. Following this, add diiodomethane (2.2 eq) dropwise, maintaining the temperature at 0 °C. Caution: Gas evolution (ethane) will occur.
-
Reaction: Allow the mixture to warm to room temperature and stir for 12-18 hours. Monitor the reaction progress by TLC or GC-MS.
-
Quenching: Carefully quench the reaction at 0 °C by the slow, dropwise addition of saturated aqueous NH₄Cl.
-
Workup: Dilute the mixture with DCM and wash sequentially with saturated aqueous NaHCO₃ and brine.
-
Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. The crude product can then be purified by flash column chromatography on silica gel.
Comparative Data for Cyclopropanation Methods
| Method | Zinc Source | Typical Yield (%) | Key Advantages | Reference |
| Standard Simmons-Smith | Zn-Cu Couple | 40-70% | Lower cost | [5] |
| Furukawa Modification | Et₂Zn | 65-90% | More reproducible, higher yield | [3][4] |
| Catalytic Simmons-Smith | Catalytic Zn Halide | Variable | Reduces zinc waste | [6] |
Issue 2: Difficulty with N-Boc Deprotection
Question: I am struggling to remove the N-Boc protecting group from this compound. Standard conditions with trifluoroacetic acid (TFA) in DCM are sluggish and lead to decomposition or complex mixtures. What are some more effective and milder deprotection strategies?
Answer: The N-Boc group is popular but its removal can be problematic, especially with sensitive substrates. The strong acidity of TFA can sometimes lead to side reactions. Fortunately, several alternative methods exist that vary in their mechanism and mildness.[7][8]
Causality and Mechanistic Insights:
Acid-catalyzed Boc deprotection proceeds via protonation of the carbonyl oxygen, followed by cleavage to form the stable tert-butyl cation, CO₂, and the free amine. If the substrate has other acid-sensitive functional groups, or if the resulting amine is unstable under strongly acidic conditions, this method can fail. Alternative methods may leverage Lewis acids, thermal cleavage, or in situ generation of milder acids.[8][9][10]
Deprotection Strategy Selection Diagram
Caption: Selection guide for N-Boc deprotection methods.
Recommended Protocol: HCl in Dioxane
This is often the most reliable alternative to TFA, providing clean and efficient deprotection.
Materials:
-
N-Boc-3-cyclopropylpyrrolidine
-
4M HCl in 1,4-Dioxane (commercially available or prepared)
-
Diethyl ether
-
Sodium Hydroxide (NaOH) solution (e.g., 1M)
Procedure:
-
Setup: Dissolve the N-Boc protected starting material (1.0 eq) in a minimal amount of a suitable solvent like methanol or ethyl acetate.
-
Reaction: Add the 4M HCl in dioxane solution (4-5 eq) at 0 °C. Allow the reaction to warm to room temperature and stir for 1-4 hours. Monitor by TLC until the starting material is consumed. Note: The hydrochloride salt of the product will often precipitate.
-
Isolation (as HCl salt): If a precipitate forms, it can be collected by filtration, washed with cold diethyl ether, and dried under vacuum.
-
Isolation (as free base): If the salt is not desired, dilute the reaction mixture with water, and adjust the pH to >10 with a NaOH solution. Extract the aqueous layer multiple times with a suitable organic solvent (e.g., DCM or ethyl acetate).
-
Purification: Combine the organic extracts, dry over anhydrous Na₂SO₄, filter, and concentrate carefully under reduced pressure to yield the free amine.
Frequently Asked Questions (FAQs)
Q1: What are the primary synthetic routes to this compound?
The most common and scalable approach involves the cyclopropanation of a protected 3-pyrroline derivative, followed by deprotection. The Simmons-Smith reaction (using Zn-Cu/CH₂I₂ or Et₂Zn/CH₂I₂) on N-Boc or N-Cbz protected 3-pyrroline is the industry standard.[3][4] Alternative, more novel methods involve catalytic cyclopropanation using diazo compounds or iron-catalyzed routes, though these are less common in large-scale synthesis.[11][12]
Q2: Which N-protecting group is best for this synthesis?
The choice depends on the subsequent steps in your synthetic sequence.
-
N-Boc (tert-Butoxycarbonyl): This is the most common choice. It is stable to many reaction conditions but is readily removed with acid (e.g., TFA or HCl).[7] Its removal can be challenging if other acid-sensitive groups are present.
-
N-Cbz (Carboxybenzyl): This is another robust protecting group. Its key advantage is that it can be removed under neutral conditions via catalytic hydrogenation (e.g., H₂, Pd/C), which is orthogonal to acid-labile groups.
Q3: How can I purify the final this compound product? It seems to be a volatile, water-soluble amine.
Purification can indeed be challenging.
-
Distillation: If the scale is sufficient, vacuum distillation is an effective method for purification, but care must be taken due to the product's volatility.
-
Salt Formation and Recrystallization: The product can be converted to a crystalline hydrochloride (HCl) or other salt, which can often be purified by recrystallization. The free base can then be regenerated by treatment with a base.
-
Chromatography: While difficult for the free base due to streaking on silica gel, it is possible. A common technique is to add a small amount of a volatile amine (like triethylamine or ammonia in methanol) to the eluent to suppress tailing.
Q4: Are there any specific safety considerations for this synthesis?
Yes, several steps require caution:
-
Diethylzinc (Et₂Zn): This reagent is pyrophoric and will ignite on contact with air. It must be handled strictly under an inert atmosphere using proper syringe techniques.
-
Diiodomethane (CH₂I₂): This is a dense and toxic liquid. Handle in a well-ventilated fume hood with appropriate personal protective equipment (PPE).
-
Hydrogenation (for Cbz deprotection): Hydrogen gas is highly flammable. Ensure the system is properly set up and purged to avoid creating an explosive atmosphere.
References
-
Catalytic Cyclopropanation of Alkenes via (2-Furyl)carbene Complexes from 1-Benzoyl-cis-1-buten-3-yne with Transition Metal Compounds. The Journal of Organic Chemistry - ACS Publications. [Link]
-
Catalytic Cyclopropanation of Alkenes Using Diazo Compounds Generated in Situ. A Novel Route to 2-Arylcyclopropylamines. Organic Letters - ACS Publications. [Link]
-
Cyclopropanation of unactivated alkenes with non-stabilized iron carbenes. PMC - NIH. [Link]
-
Possible pathway for photocatalytic cyclopropanation of alkenes. ResearchGate. [Link]
-
Photoredox-catalyzed cyclopropanation of allenes towards vinyl-cyclopropanes. Chemical Science (RSC Publishing). [Link]
-
Large-scale synthesis and transformation of 2 and 3 to various... ResearchGate. [Link]
-
Simmons–Smith Cyclopropanation: A Multifaceted Synthetic Protocol toward the Synthesis of Natural Products and Drugs: A Review. NIH. [Link]
-
Studies on Reactions of Cyclopropanated Pyrrole: Synthesis of Bis-β-homoproline, Tropane- and Pyrrolidinone-derivatives. Uppsala University. [Link]
-
Advice on N-boc deprotection in the presence of acid sensitive groups. Reddit. [Link]
-
Deprotection of N-Boc Groups Under Continuous Flow High Temperature Conditions. ResearchGate. [Link]
-
Selective Thermal Deprotection of N-Boc Protected Amines in Continuous Flow. PMC - NIH. [Link]
-
Deprotection of different N-Boc-compounds. ResearchGate. [Link]
-
Improved Zinc-Catalyzed Simmons-Smith Reaction: Access to Various 1,2,3-Trisubstituted Cyclopropanes. Organic Chemistry Portal. [Link]
-
Catalytic Asymmetric Cyclopropanations with Nonstabilized Carbenes. ACS Publications. [Link]
-
Rapid and Safe Continuous‐Flow Simmons‐Smith Cyclopropanation using a Zn/Cu Couple Column. Wiley Online Library. [Link]
-
Mild deprotection of the N-tert -butyloxycarbonyl ( N -Boc) group using oxalyl chloride. RSC Publishing. [Link]
-
Simmons-Smith Cyclopropanation: A Multifaceted Synthetic Protocol toward the Synthesis of Natural Products and Drugs: A Review. PubMed. [Link]
-
Cyclopropanation. Wikipedia. [Link]
-
Synthetic Routes to Approved Drugs Containing a Spirocycle. MDPI. [Link]
-
Modular Synthesis of Cyclopropane-Fused N-Heterocycles Enabled by Underexplored Diazo Reagents. PMC - NIH. [Link]
-
Purification of Chlorophenol Isomers by Stripping Crystallization Combining Melt Crystallization and Vaporization. MDPI. [Link]
- Purification of pyrrolidone prepared by the vapor phase ammonolysis of butyrolactone.
Sources
- 1. Modular Synthesis of Cyclopropane-Fused N-Heterocycles Enabled by Underexplored Diazo Reagents - PMC [pmc.ncbi.nlm.nih.gov]
- 2. N-Cbz-4-cyclopropyl(L)Proline | Benchchem [benchchem.com]
- 3. Simmons–Smith Cyclopropanation: A Multifaceted Synthetic Protocol toward the Synthesis of Natural Products and Drugs: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Simmons-Smith Cyclopropanation: A Multifaceted Synthetic Protocol toward the Synthesis of Natural Products and Drugs: A Review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Cyclopropanation - Wikipedia [en.wikipedia.org]
- 6. Improved Zinc-Catalyzed Simmons-Smith Reaction: Access to Various 1,2,3-Trisubstituted Cyclopropanes [organic-chemistry.org]
- 7. reddit.com [reddit.com]
- 8. Selective Thermal Deprotection of N-Boc Protected Amines in Continuous Flow - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. pubs.acs.org [pubs.acs.org]
- 12. Cyclopropanation of unactivated alkenes with non-stabilized iron carbenes - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Optimizing the Synthesis of 3-Cyclopropylpyrrolidine
Welcome to the technical support center for the synthesis of 3-Cyclopropylpyrrolidine. This guide is designed for researchers, scientists, and professionals in drug development who are looking to improve the yield and purity of their reactions. Here, you will find troubleshooting advice and frequently asked questions to address common challenges encountered during the synthesis of this valuable pyrrolidine derivative.
Troubleshooting Guide: Enhancing Reaction Yields
The synthesis of this compound can be approached through various synthetic routes. A common strategy involves the synthesis of a suitable precursor followed by cyclization or the modification of a pre-existing pyrrolidine ring. This guide will focus on troubleshooting two key conceptual pathways: Route A , involving the cyclopropanation of a pyrroline precursor, and Route B , which utilizes the reductive amination of a cyclopropyl-containing carbonyl compound.
Scenario 1: Low Yield in Cyclopropanation of a Pyrroline Precursor (Route A)
You are attempting to synthesize a this compound derivative via the cyclopropanation of an N-protected pyrroline, but are observing low yields of the desired product.
Low yields in cyclopropanation reactions often stem from the choice of reagents and reaction conditions. Here are several factors to consider:
-
Choice of Cyclopropanating Agent: The reactivity and selectivity of the cyclopropanating agent are critical.
-
Simmons-Smith Reaction: For the cyclopropanation of alkenes, the Simmons-Smith reaction (using diiodomethane and a zinc-copper couple) is a classic choice. Modifications using diethylzinc can increase reactivity.
-
Diazo Compounds with Metal Catalysis: The use of diazo compounds, such as ethyl diazoacetate, in the presence of a metal catalyst (e.g., rhodium(II) or copper(II) complexes) is a highly effective method. The choice of catalyst and ligands can significantly influence enantioselectivity in asymmetric syntheses.[1][2]
-
Corey-Chaykovsky Reaction: If your precursor is an α,β-unsaturated carbonyl compound, a sulfoxonium ylide like dimethylsulfoxonium methylide is preferred for 1,4-conjugate addition to form a cyclopropyl ketone.[3] Using a sulfonium ylide (e.g., dimethylsulfonium methylide) will likely lead to the formation of an epoxide as the major byproduct.[3]
-
-
Solvent and Temperature: The choice of solvent can impact the solubility of reagents and the stability of intermediates. Ethereal solvents like diethyl ether or THF are common for Simmons-Smith reactions, while dichloromethane or dichloroethane are often used for metal-catalyzed cyclopropanations. Temperature control is also crucial; many cyclopropanation reactions are performed at low temperatures to control reactivity and minimize side reactions.
-
Purity of Starting Materials: Ensure your pyrroline precursor is pure and free of any contaminants that could interfere with the catalyst or reagents.
Scenario 2: Incomplete Reaction or Side Product Formation in Reductive Amination (Route B)
You are synthesizing this compound via the reductive amination of a cyclopropyl ketone/aldehyde with a suitable amine precursor, but are experiencing low conversion rates and the formation of impurities.
Reductive amination is a powerful tool for forming C-N bonds, but its success is highly dependent on several factors.[4]
-
pH Control: The pH of the reaction medium is critical. Imine formation is favored under slightly acidic conditions (typically pH 4-5).[5]
-
Choice of Reducing Agent: The choice of reducing agent is crucial to avoid unwanted side reactions.
-
Sodium Borohydride (NaBH₄): This is a strong reducing agent that can reduce the starting aldehyde or ketone before imine formation, leading to alcohol impurities and lower yields.[4] If using NaBH₄, it is often best to pre-form the imine before adding the reducing agent.[6]
-
Sodium Cyanoborohydride (NaBH₃CN) and Sodium Triacetoxyborohydride (NaBH(OAc)₃): These are milder reducing agents that are selective for the reduction of the iminium ion over the starting carbonyl compound.[4][6] NaBH(OAc)₃ is often preferred as it is less toxic than NaBH₃CN and can be used in a one-pot procedure.
-
-
Reaction Stoichiometry and Order of Addition:
-
Using an excess of either the amine or the carbonyl compound can drive the equilibrium towards imine formation. The choice of which to use in excess depends on cost and ease of removal.[7]
-
For a one-pot reaction, it is common to mix the carbonyl compound, amine, and acid catalyst first to allow for imine formation before adding the reducing agent.
-
-
Monitoring the Reaction: Use techniques like TLC or LC-MS to monitor the progress of the reaction. This will help you determine if the imine is forming and if the starting materials are being consumed.[7]
Data Presentation: Comparison of Reducing Agents for Reductive Amination
| Reducing Agent | Relative Reactivity | Selectivity for Imine | Common Side Products | Recommended Procedure |
| Sodium Borohydride (NaBH₄) | High | Low | Alcohol from carbonyl reduction | Stepwise: Pre-form imine, then add NaBH₄[6] |
| Sodium Cyanoborohydride (NaBH₃CN) | Moderate | High | (Minimal) | One-pot or stepwise[4] |
| Sodium Triacetoxyborohydride (NaBH(OAc)₃) | Moderate | High | (Minimal) | One-pot or stepwise[4] |
Experimental Protocols
Illustrative Protocol 1: Metal-Catalyzed Cyclopropanation
This protocol is a general guideline and should be optimized for your specific substrate.
-
To a solution of the N-protected pyrroline (1.0 eq) in anhydrous dichloromethane (0.1 M) under an inert atmosphere (e.g., argon), add the rhodium(II) catalyst (e.g., Rh₂(OAc)₄, 0.5-2 mol%).
-
Cool the reaction mixture to 0 °C.
-
Slowly add a solution of ethyl diazoacetate (1.1-1.5 eq) in dichloromethane via a syringe pump over several hours.
-
Allow the reaction to warm to room temperature and stir overnight.
-
Monitor the reaction by TLC or GC-MS.
-
Upon completion, concentrate the reaction mixture in vacuo and purify by column chromatography.
Illustrative Protocol 2: One-Pot Reductive Amination with NaBH(OAc)₃
This protocol is a general guideline for the reductive amination of a cyclopropyl ketone.
-
To a stirred solution of the cyclopropyl ketone (1.0 eq) and the amine (1.1 eq) in anhydrous dichloromethane or 1,2-dichloroethane (0.2 M), add acetic acid (1.1 eq).
-
Stir the mixture at room temperature for 1-2 hours to facilitate imine formation.
-
Add sodium triacetoxyborohydride (NaBH(OAc)₃) (1.5 eq) portion-wise, ensuring the temperature does not rise significantly.
-
Stir the reaction at room temperature overnight.
-
Monitor the reaction by TLC or LC-MS.
-
Quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate.
-
Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.
-
Purify the crude product by column chromatography.
Mandatory Visualizations
Caption: Troubleshooting workflow for low yield in reductive amination.
Caption: Selectivity in Corey-Chaykovsky reaction for cyclopropanation.
Frequently Asked Questions (FAQs)
Q3: Can I perform the synthesis of this compound in a one-pot reaction from simple starting materials?
While multi-step syntheses often allow for better control and purification of intermediates, some one-pot procedures have been developed for the synthesis of substituted pyrrolidines. For instance, a tandem reaction involving the opening of a donor-acceptor cyclopropane with an amine followed by cyclization could potentially be optimized for this purpose.[8] However, this would require careful selection of substrates and reaction conditions to minimize side reactions.
Q4: I am observing the formation of a dialkylated amine byproduct in my reductive amination. How can I prevent this?
Dialkylation can occur if the newly formed secondary amine is more nucleophilic than the starting primary amine and reacts with another molecule of the carbonyl compound and subsequently gets reduced. To minimize this, you can:
-
Use a large excess of the primary amine.
-
Slowly add the reducing agent to keep the concentration of the secondary amine low during the reaction.
-
If possible, use a bulkier protecting group on the amine to sterically hinder a second reaction.
Q5: My catalyst appears to be deactivated in the cyclopropanation step. What could be the cause?
Catalyst deactivation can be caused by impurities in the starting materials or solvent, such as water or coordinating species. Ensure that all reagents and solvents are anhydrous and that the reaction is performed under an inert atmosphere. The presence of certain functional groups on the substrate can also sometimes poison the catalyst.
Q6: Are there any greener alternatives for the synthesis of cyclopropanes?
Yes, some methods are considered more environmentally friendly. For example, cyclopropanation using diazo compounds where the only byproduct is nitrogen gas can be a greener alternative to methods that use heavy metals or halogenated reagents.[2]
References
Sources
- 1. researchgate.net [researchgate.net]
- 2. Cyclopropanation - Wikipedia [en.wikipedia.org]
- 3. benchchem.com [benchchem.com]
- 4. masterorganicchemistry.com [masterorganicchemistry.com]
- 5. benchchem.com [benchchem.com]
- 6. reddit.com [reddit.com]
- 7. reddit.com [reddit.com]
- 8. researchgate.net [researchgate.net]
Technical Support Center: Purification of 3-Cyclopropylpyrrolidine Derivatives
Welcome to the technical support center for the purification of 3-cyclopropylpyrrolidine derivatives. This guide is designed for researchers, scientists, and drug development professionals who are actively working with this important class of compounds. The unique structural features of 3-cyclopropylpyrrolidines, particularly their basicity and polarity, can present specific challenges during purification. This resource provides in-depth troubleshooting advice and frequently asked questions (FAQs) to help you navigate these challenges effectively.
Troubleshooting Guide
This section addresses specific issues you may encounter during the purification of this compound derivatives. The solutions provided are based on established chemical principles and practical laboratory experience.
Issue 1: Poor Separation of My this compound Derivative from Starting Materials or Byproducts on a Silica Gel Column.
Question: I'm struggling to get good separation of my target compound using flash chromatography. The spots are streaking on the TLC plate, and the fractions are contaminated. What's going on, and how can I fix it?
Answer: This is a common issue when dealing with amine-containing compounds like pyrrolidines on silica gel. The problem often stems from the interaction between the basic amine and the acidic silica surface.
Causality: The lone pair of electrons on the nitrogen atom of the pyrrolidine ring can interact strongly with the acidic silanol groups (Si-OH) on the surface of the silica gel. This interaction can lead to several problems:
-
Irreversible Adsorption: A portion of your compound can get stuck on the column, leading to lower recovery.
-
Peak Tailing: The compound elutes slowly and unevenly, resulting in broad, streaky bands on the TLC and column. This makes it difficult to separate from closely eluting impurities.
-
On-Column Reactions: The acidic nature of silica can sometimes catalyze the degradation of sensitive compounds.
Troubleshooting Steps:
-
Neutralize the Silica: The most effective solution is to add a small amount of a basic modifier to your eluent. This deactivates the acidic sites on the silica gel.
-
Triethylamine (TEA): Add 0.1-1% TEA to your solvent system. This is the most common and often the most effective method.
-
Ammonia: A solution of 7N ammonia in methanol (0.5-2%) can also be used, particularly for more polar compounds.
-
-
Optimize Your Solvent System:
-
Increase Polarity Gradually: Start with a less polar solvent system and gradually increase the polarity. A common starting point for N-protected pyrrolidines is a mixture of hexanes and ethyl acetate. For free amines, dichloromethane (DCM) and methanol is a good starting point.
-
Consider Alternative Solvents: If you are still having trouble, consider using a different solvent system. For example, a gradient of DCM to DCM/methanol can be very effective.
-
-
Use a Different Stationary Phase:
-
Alumina (Basic or Neutral): Alumina is a good alternative to silica gel for the purification of basic compounds. Basic alumina is generally preferred.
-
Reverse-Phase Chromatography (C18): If your compound is sufficiently non-polar, reverse-phase chromatography using a water/acetonitrile or water/methanol gradient can provide excellent separation.
-
Issue 2: My Purified this compound Derivative is Unstable and Decomposes Upon Standing.
Question: After purification, my compound, which appears pure by NMR, starts to turn brown and shows signs of degradation after a few days, even when stored in the freezer. What could be causing this?
Answer: The instability of purified amines is a frequent problem, often related to their sensitivity to air and light.
Causality: Free amines, especially those with accessible N-H bonds, can be susceptible to oxidation by atmospheric oxygen. This process can be accelerated by exposure to light. The cyclopropyl group itself is generally stable, but the pyrrolidine ring can be the site of oxidative degradation.
Troubleshooting Steps:
-
Store Under an Inert Atmosphere: After purification and solvent removal, store your compound under an inert atmosphere of nitrogen or argon.
-
Protect from Light: Store your compound in an amber vial or a vial wrapped in aluminum foil to protect it from light.
-
Convert to a Salt: For long-term storage, it is highly advisable to convert the free amine to a salt, such as a hydrochloride (HCl) or trifluoroacetate (TFA) salt. Salts are generally more stable and less prone to oxidation.
-
Protocol for HCl Salt Formation:
-
Dissolve the purified amine in a minimal amount of a suitable solvent (e.g., diethyl ether, ethyl acetate, or methanol).
-
Slowly add a solution of HCl in a compatible solvent (e.g., 2M HCl in diethyl ether) dropwise with stirring.
-
The salt will typically precipitate out of the solution. If it doesn't, you can add a less polar co-solvent to induce precipitation.
-
Collect the salt by filtration, wash with a small amount of the non-polar solvent, and dry under vacuum.
-
-
-
Use Freshly Purified Solvents: Ensure that the solvents used for purification and storage are free of peroxides, which can initiate degradation.
Issue 3: I'm Having Difficulty Removing the N-Boc Protecting Group Without Affecting the Cyclopropyl Ring.
Question: I'm trying to deprotect my N-Boc-3-cyclopropylpyrrolidine, but the standard strong acid conditions seem to be cleaving the cyclopropyl ring. How can I achieve selective deprotection?
Answer: The cyclopropyl group can be sensitive to strong acids, leading to ring-opening byproducts. The key is to use milder acidic conditions or alternative deprotection methods.
Causality: Strong acids, such as concentrated HCl or neat trifluoroacetic acid (TFA), can protonate the cyclopropane ring, leading to a carbocation intermediate that can be attacked by nucleophiles, resulting in ring-opening.
Troubleshooting Steps:
-
Milder Acidic Conditions:
-
TFA in Dichloromethane (DCM): Instead of neat TFA, use a solution of 10-50% TFA in DCM. Monitor the reaction closely by TLC or LC-MS to ensure complete deprotection without significant byproduct formation.
-
HCl in Dioxane or Methanol: A 4M solution of HCl in dioxane is a common and effective reagent for Boc deprotection. HCl in methanol can also be used, but be mindful of potential transesterification if other ester groups are present in the molecule.
-
-
Alternative Deprotection Reagents:
-
Trimethylsilyl Iodide (TMSI): This reagent can cleave Boc groups under neutral conditions. It is generated in situ from trimethylsilyl chloride (TMSCl) and sodium iodide (NaI).
-
Zinc Bromide (ZnBr2) in DCM: This Lewis acid can also effect Boc deprotection under milder conditions than strong Brønsted acids.
-
Recommended Protocol for Mild Boc Deprotection:
-
Dissolve the N-Boc-3-cyclopropylpyrrolidine derivative in DCM (approximately 0.1 M).
-
Cool the solution to 0 °C in an ice bath.
-
Add an equal volume of TFA dropwise with stirring.
-
Monitor the reaction by TLC or LC-MS. The reaction is typically complete within 1-4 hours.
-
Once the reaction is complete, carefully quench the reaction by adding a saturated aqueous solution of sodium bicarbonate until the effervescence ceases.
-
Extract the aqueous layer with DCM.
-
Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the deprotected amine.
Frequently Asked Questions (FAQs)
Q1: What is the best general approach for purifying a crude reaction mixture containing a this compound derivative?
A1: A typical workflow would be:
-
Aqueous Workup: Start with an acid-base extraction to remove non-basic organic impurities. Dissolve the crude mixture in an organic solvent like ethyl acetate or DCM and wash with a dilute acid (e.g., 1M HCl). The protonated amine will move to the aqueous layer. Then, basify the aqueous layer with a base like sodium hydroxide or sodium bicarbonate and extract the free amine back into an organic solvent.[1][2]
-
Flash Chromatography: If further purification is needed, use flash chromatography on silica gel with an eluent containing a basic modifier (e.g., 0.5% triethylamine).[3]
-
Recrystallization or Salt Formation: For crystalline solids, recrystallization can be a highly effective final purification step.[4][5] For long-term stability, converting the purified amine to a salt is recommended.
Q2: How can I separate enantiomers of a chiral this compound derivative?
A2: Chiral separation is often necessary for drug development applications.[6] The most common methods include:
-
Chiral HPLC: This is the most direct method for analytical and preparative separation of enantiomers. A variety of chiral stationary phases (CSPs) are available, and method development is often required to find the optimal column and mobile phase.
-
Diastereomeric Salt Formation: React the racemic amine with a chiral acid (e.g., tartaric acid, mandelic acid, or camphorsulfonic acid) to form diastereomeric salts. These diastereomers often have different solubilities, allowing for separation by fractional crystallization. The desired enantiomer can then be liberated by treatment with a base.
Q3: Are there any specific safety precautions I should take when working with this compound derivatives?
A3: As with all chemicals, it is important to follow standard laboratory safety procedures.
-
Personal Protective Equipment (PPE): Always wear safety glasses, a lab coat, and appropriate gloves.
-
Ventilation: Work in a well-ventilated fume hood, especially when handling volatile solvents and reagents.
-
Material Safety Data Sheet (MSDS): Consult the MSDS for specific handling and disposal information for the particular derivative you are working with.
Visualizing the Purification Workflow
The following diagram illustrates a general decision-making process for the purification of this compound derivatives.
Caption: A typical purification workflow for this compound derivatives.
Data Summary
| Purification Technique | Typical Application | Key Considerations |
| Aqueous Acid-Base Extraction | Initial cleanup of crude reaction mixtures. | The pKa of the pyrrolidine derivative will influence the choice of acid and base. |
| Flash Chromatography (Silica Gel) | Separation of the target compound from impurities of different polarities. | Addition of a basic modifier like triethylamine is crucial to prevent peak tailing. |
| Recrystallization | Final purification of solid compounds to high purity. | Requires finding a suitable solvent system in which the compound has high solubility at elevated temperatures and low solubility at room temperature or below.[7] |
| Chiral HPLC | Separation of enantiomers. | Requires specialized chiral columns and method development. |
References
- Google Patents. (n.d.). Process for the preparation of pyrrolidine derivatives.
-
National Institutes of Health. (n.d.). Combining Photochemical Oxyfunctionalization and Enzymatic Catalysis for the Synthesis of Chiral Pyrrolidines and Azepanes. Retrieved from [Link]
- Google Patents. (n.d.). Process for the preparation of chiral pyrollidine-2-yl- methanol derivatives.
-
National Institutes of Health. (n.d.). Progress in the Stereoselective Synthesis Methods of Pyrrolidine-Containing Drugs and Their Precursors. Retrieved from [Link]
-
ResearchGate. (n.d.). Progress in the Stereoselective Synthesis Methods of Pyrrolidine-Containing Drugs and Their Precursors. Retrieved from [Link]
-
ACS Publications. (2023). Stereoselective Synthesis of Densely Substituted Pyrrolidines via a [3 + 2] Cycloaddition Reaction between Chiral N-tert-Butanesulfinylazadienes and Azomethine Ylides. Organic Letters. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Highly Stereodivergent Synthesis of Chiral C4-Ester-Quaternary Pyrrolidines: A Strategy for the Total Synthesis of Spirotryprostatin A. Retrieved from [Link]
-
Scilit. (1998). Asymmetric synthesis of 3-substituted pyrrolidones via α-alkylation of a chiral non-racemic γ-lactam. Tetrahedron: Asymmetry. Retrieved from [Link]
- Amines and Heterocycles. (2018).
-
ResearchGate. (n.d.). Recent Advances in the Synthesis of Pyrrolidines. Retrieved from [Link]
-
University of Rochester. (n.d.). Workup: Amines. Retrieved from [Link]
-
ACS Publications. (2023). Stereoselective Synthesis of Densely Substituted Pyrrolidines via a [3 + 2] Cycloaddition Reaction between Chiral N-tert-Butanesulfinylazadienes and Azomethine Ylides. Organic Letters. Retrieved from [Link]
-
Princeton University. (n.d.). Selective sp3 C–H Alkylation via Polarity Match Based Cross-Coupling. Retrieved from [Link]
-
PubMed. (n.d.). An efficient and convenient method for the purification of mutagenic heterocyclic amines in heated meat products. Retrieved from [Link]
-
YouTube. (2022, August 11). How to purify Amine? Grad student asked me. Demonstration and discussion-watch full video to learn. Retrieved from [Link]
-
MDPI. (n.d.). Three-Component Synthesis of Polysubstituted Homoproline Analogs. Retrieved from [Link]
- Purification and structural characterization of 3-hydroxypropionaldehyde and its deriv
- Google Patents. (n.d.). Process for the preparation of chiral 3-hydroxy pyrrolidine compound and derivatives thereof having high optical purity.
-
National Institutes of Health. (n.d.). Challenges and solutions for the downstream purification of therapeutic proteins. Retrieved from [Link]
-
OUCI. (n.d.). Synthesis of Pyrrolidones and Caprolactams by Intramolecular Cyclization of Linear Precursors. Retrieved from [Link]
-
PurePep. (2025). 3 Peptide Purification Bottlenecks Slowing Your Research. Retrieved from [Link]
-
National Institutes of Health. (2022). Progress, applications, challenges and prospects of protein purification technology. Retrieved from [Link]
-
Chemsrc. (2025). 1-Boc-3-cyclopropylpyrrolidine. Retrieved from [Link]
-
Wikimedia Commons. (2013). Design and synthesis of substituted cyclopropanes as conformationally restrained dipeptide mimics. Retrieved from [Link]
-
ResearchGate. (n.d.). Preparation of Cyclopropyl p- Hydroxyphenyl Ketone and Its Precursor 3-Chloropropyl p. Retrieved from [Link]
- Google Patents. (n.d.). Purification of pyrrolidone prepared by the vapor phase ammonolysis of butyrolactone.
-
ResearchGate. (n.d.). High-throughput purification of compound libraries. Retrieved from [Link]
Sources
- 1. Workup [chem.rochester.edu]
- 2. youtube.com [youtube.com]
- 3. pubs.acs.org [pubs.acs.org]
- 4. EP3585769A1 - Process for the preparation of chiral pyrollidine-2-yl- methanol derivatives - Google Patents [patents.google.com]
- 5. researchgate.net [researchgate.net]
- 6. Combining Photochemical Oxyfunctionalization and Enzymatic Catalysis for the Synthesis of Chiral Pyrrolidines and Azepanes - PMC [pmc.ncbi.nlm.nih.gov]
- 7. CH435286A - Process for the preparation of pyrrolidine derivatives - Google Patents [patents.google.com]
Technical Support Center: Synthesis of 3-Cyclopropylpyrrolidine
Welcome to the technical support guide for the synthesis of 3-Cyclopropylpyrrolidine. This resource is designed for researchers, medicinal chemists, and process development scientists. The pyrrolidine ring is a privileged scaffold in modern drug discovery, and introducing a cyclopropyl group at the 3-position creates a valuable, conformationally constrained building block with desirable physicochemical properties.[1][2] However, its synthesis can present unique challenges, from controlling stereochemistry to minimizing process-related impurities.[3] This guide provides in-depth, experience-driven answers to common issues encountered during synthesis, focusing on mechanistic reasoning and practical solutions.
Frequently Asked Questions (FAQs)
Q1: What are the principal synthetic strategies for preparing this compound?
The synthesis of this compound generally follows one of two strategic approaches, each with distinct advantages and potential side reactions:
-
Strategy A: Formation of the Pyrrolidine Ring with the Cyclopropyl Group Pre-installed. This often involves the reductive amination of a γ-amino ketone or a related precursor that already contains the cyclopropyl moiety. This approach provides direct access to the target scaffold but depends on the availability of the cyclopropyl-containing starting material.
-
Strategy B: Introduction of the Cyclopropyl Group onto a Pre-formed Pyrrolidine Scaffold. This is a more common and versatile approach. It typically starts with a commercially available pyrrolidine derivative, such as N-Boc-pyrrolidin-3-one. The key step is the introduction of the C3-cyclopropyl group, often via a Grignard reaction or a Wittig-type olefination followed by cyclopropanation.
Q2: Which precursors are most commonly used for introducing the cyclopropyl group onto a pyrrolidine ring?
The most prevalent starting material is N-Boc-pyrrolidin-3-one . Its ketone functionality serves as a versatile chemical handle for C-C bond formation. The Boc (tert-butoxycarbonyl) group is crucial as it protects the nitrogen, preventing its nucleophilicity from interfering with subsequent reactions and improving the solubility of intermediates in organic solvents.[4][5] The synthesis often proceeds through an N-Boc-3-methylenepyrrolidine intermediate, which is then subjected to a cyclopropanation reaction (e.g., Simmons-Smith).
Q3: What are the standard methods for purifying and characterizing the final this compound product?
Purification and characterization are critical for ensuring the quality required for drug development.
-
Purification: For the free base, which is a volatile amine, vacuum distillation is often effective.[6] If the product is protected (e.g., N-Boc), column chromatography on silica gel is the standard method. Desalination may be required if the synthesis involves hydrochloride salts.[6]
-
Characterization: A full analytical panel is necessary.
-
NMR Spectroscopy (¹H and ¹³C): Confirms the core structure and the presence of the cyclopropyl and pyrrolidine rings.
-
Mass Spectrometry (MS): Verifies the molecular weight of the product.
-
High-Performance Liquid Chromatography (HPLC): Assesses chemical purity.
-
Gas Chromatography (GC): Can also be used for purity assessment, especially for the volatile free base.
-
Troubleshooting Guide: Side Reactions & Optimization
Problem 1: Low Yields and Stalled Reactions in Reductive Amination
Q: I'm performing a one-pot reductive amination starting from a ketone precursor to synthesize a 3-substituted pyrrolidine, but the reaction stalls, showing significant amounts of the starting ketone and imine intermediate by LC-MS. How can I drive the reaction to completion?
Plausible Cause & Mechanistic Insight: Reductive amination is a tandem reaction involving two distinct steps: (1) formation of an imine (or enamine) intermediate and (2) reduction of this intermediate.[7][8] The overall reaction rate is dependent on the efficiency of both steps. A stalled reaction typically points to an issue with one of the following:
-
Unfavorable Imine-Enamine Equilibrium: The initial condensation is reversible. The pH of the reaction is critical; it must be acidic enough to catalyze carbonyl protonation but not so acidic that it fully protonates the amine nucleophile, rendering it unreactive.
-
Inefficient Reduction: The chosen reducing agent may be too slow, too sterically hindered, or deactivated. For instance, sodium borohydride (NaBH₄) is often ineffective at reducing imines at neutral pH, whereas sodium triacetoxyborohydride (NaBH(OAc)₃) is specifically suited for this purpose. Catalytic hydrogenation can suffer from catalyst poisoning.[3]
Proposed Solutions & Protocol:
-
Optimize pH for Imine Formation: If not using a self-buffering reagent like NaBH(OAc)₃, add a mild acid catalyst such as acetic acid (typically 0.5-1.0 equivalents) to promote imine formation. The optimal pH range is generally 4-6.
-
Select the Appropriate Reducing Agent: For one-pot reactions, Sodium Triacetoxyborohydride (NaBH(OAc)₃) is the reagent of choice. It is mild, tolerant of various functional groups, and does not reduce the starting ketone under the reaction conditions.
-
Monitor Temperature and Reaction Time: While many reductive aminations proceed at room temperature, gentle heating (40-50 °C) can sometimes accelerate a sluggish reaction. Ensure sufficient reaction time (12-24 hours) and monitor progress by TLC or LC-MS.
Troubleshooting Workflow for Incomplete Reductive Amination
Caption: Troubleshooting flowchart for incomplete reductive amination.
Problem 2: Formation of Over-Alkylated Side Products
Q: My crude product shows a significant peak corresponding to a dialkylated species. Why is this happening and how can I prevent it?
Plausible Cause & Mechanistic Insight: This is a classic side reaction in reductive aminations where the desired secondary amine product is more nucleophilic than the primary amine starting material.[8] It readily reacts with another molecule of the carbonyl compound to form a tertiary amine after reduction. This is especially problematic when using ammonia or a primary amine as the nitrogen source.
Proposed Solutions & Protocol:
-
Stoichiometric Control: Use a slight excess of the amine component relative to the carbonyl compound to ensure the carbonyl is consumed before significant dialkylation can occur.
-
Protecting Group Strategy: The most robust solution is to use a precursor where the nitrogen is already part of the ring and protected. For the synthesis of this compound, starting with N-Boc-pyrrolidin-3-one entirely circumvents this issue as the nitrogen is a non-nucleophilic amide. The Boc group can be removed in the final step under acidic conditions (e.g., TFA or HCl in dioxane).
Experimental Protocol: N-Boc Deprotection
-
Dissolve N-Boc-3-cyclopropylpyrrolidine (1.0 eq) in a suitable solvent such as 1,4-dioxane or dichloromethane (approx. 0.2 M).
-
Add a 4M solution of HCl in 1,4-dioxane (4-5 eq) dropwise at 0 °C.
-
Allow the reaction to warm to room temperature and stir for 2-4 hours, monitoring the disappearance of starting material by TLC.
-
Upon completion, concentrate the mixture under reduced pressure.
-
The resulting hydrochloride salt can be neutralized with a base (e.g., aq. NaOH) and extracted with an organic solvent to yield the free amine.
Mechanism of Over-Alkylation dot graph G { layout=dot; rankdir="LR"; node [shape=box, style=rounded, fontname="Helvetica"]; edge [fontname="Helvetica", fontsize=10];
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Sources
- 1. researchgate.net [researchgate.net]
- 2. Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Synthesis, isolation, identification and characterization of new process-related impurity in isoproterenol hydrochloride by HPLC, LC/ESI-MS and NMR - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Combining Photochemical Oxyfunctionalization and Enzymatic Catalysis for the Synthesis of Chiral Pyrrolidines and Azepanes - PMC [pmc.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. EP4382529A1 - A process for preparing pure (3s)-pyrrolidin-3-ol and pure (3s)-pyrrolidin-3-ol hydrochloride - Google Patents [patents.google.com]
- 7. Amine synthesis by reductive amination (reductive alkylation) [organic-chemistry.org]
- 8. jocpr.com [jocpr.com]
Technical Support Center: Optimization of Coupling Reactions with 3-Cyclopropylpyrrolidine
Welcome to the technical support center for the optimization of coupling reactions involving 3-cyclopropylpyrrolidine. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting advice and frequently asked questions. Our goal is to empower you with the knowledge to overcome common experimental hurdles and achieve optimal results in your synthetic endeavors. The unique structural and electronic properties of the this compound motif, while synthetically attractive, can present specific challenges in common coupling reactions. This resource addresses these issues directly, offering explanations grounded in mechanistic principles and field-proven experience.
Troubleshooting Guide: Common Issues & Solutions
This section is structured to address specific problems you may encounter during your experiments. Each question is followed by a detailed explanation of potential causes and a step-by-step guide to resolution.
Issue 1: Low or No Conversion in Buchwald-Hartwig Amination
Question: My Buchwald-Hartwig amination of an aryl halide with this compound is resulting in low yield or complete failure. What are the likely causes and how can I troubleshoot this?
Answer: Low conversion in Buchwald-Hartwig aminations with cyclic secondary amines like this compound is a frequent challenge. The primary culprits often revolve around catalyst deactivation, suboptimal reaction conditions, or issues with the reagents themselves. A systematic approach to troubleshooting is crucial for identifying the root cause.
Potential Causes & Step-by-Step Solutions:
-
Catalyst System (Palladium Precursor & Ligand): The choice of ligand is critical for stabilizing the palladium center and facilitating the catalytic cycle.[1][2] For a sterically accessible amine like this compound, the choice of ligand is crucial.
-
Troubleshooting Steps:
-
Ligand Screening: If using a general-purpose ligand like P(t-Bu)3, consider screening more specialized biarylphosphine ligands. Bulky, electron-rich ligands such as RuPhos or BrettPhos are often effective for coupling secondary amines.[2]
-
Precatalyst vs. In-situ Generation: Using a well-defined precatalyst can lead to more reproducible results compared to generating the active Pd(0) species in situ from Pd(OAc)2 or Pd2(dba)3.[3] Consider using a G3 or G4 precatalyst.
-
Catalyst Loading: While typical loadings are 1-2 mol%, for challenging substrates, increasing the catalyst loading to 3-5 mol% can sometimes improve conversion. However, this should be a last resort due to cost and potential for increased side reactions.
-
-
-
Base Selection and Strength: The base plays a crucial role in the deprotonation of the amine and the overall catalytic cycle. The pKa of the base must be sufficient to deprotonate the pyrrolidinium intermediate.
-
Troubleshooting Steps:
-
Base Screening: Sodium tert-butoxide (NaOtBu) is a common choice, but other bases like lithium bis(trimethylsilyl)amide (LHMDS) or cesium carbonate (Cs2CO3) can be more effective depending on the substrate and solvent.[4] LHMDS can be particularly useful for substrates with protic functional groups.[2]
-
Base Solubility: Ensure the base is sufficiently soluble in the reaction solvent. Finely grinding the base before addition can increase its surface area and reactivity.[4]
-
-
-
Solvent Choice: The solvent must dissolve all reaction components and be compatible with the reaction conditions.
-
Troubleshooting Steps:
-
Solvent Screening: Toluene and dioxane are common solvents for Buchwald-Hartwig reactions. If solubility is an issue, consider polar aprotic solvents like N,N-dimethylformamide (DMF) or dimethyl sulfoxide (DMSO), but be aware they can sometimes coordinate to the palladium and inhibit catalysis.
-
Anhydrous Conditions: Ensure all solvents and reagents are strictly anhydrous. Water can hydrolyze the active catalyst and certain reagents.
-
-
-
Reaction Temperature and Time: These parameters are often interdependent.
-
Troubleshooting Steps:
-
Temperature Optimization: While higher temperatures can increase reaction rates, they can also lead to catalyst decomposition and side reactions.[1] Screen a range of temperatures, for example, from 80 °C to 110 °C.
-
Reaction Monitoring: Monitor the reaction progress by TLC, LC-MS, or GC-MS to determine the optimal reaction time and to check for substrate or product degradation.
-
-
Issue 2: Side Product Formation in Suzuki Coupling
Question: I am performing a Suzuki coupling with a this compound-containing aryl boronic acid/ester and observe significant side products, primarily protodeboronation. How can I minimize this?
Answer: Protodeboronation, the cleavage of the C-B bond and its replacement with a C-H bond, is a common side reaction in Suzuki couplings, particularly with electron-rich or sterically hindered boronic acids.[1] The cyclopropyl group itself is generally stable under Suzuki conditions, but the electronic nature of the aromatic ring it's attached to can influence the rate of protodeboronation.
Potential Causes & Step-by-Step Solutions:
-
Base and Solvent System: The choice of base and solvent significantly impacts the rate of protodeboronation.
-
Troubleshooting Steps:
-
Weaker Base: Strong aqueous bases can promote protodeboronation. Consider using a weaker base like potassium carbonate (K2CO3) or potassium phosphate (K3PO4).[5]
-
Anhydrous Conditions: While Suzuki couplings are often performed in aqueous mixtures, minimizing the amount of water or using anhydrous conditions with a base like potassium fluoride (KF) can suppress protodeboronation.[6]
-
Solvent Choice: Aprotic solvents like THF or dioxane are generally preferred.
-
-
-
Reaction Temperature: Higher temperatures can accelerate protodeboronation.
-
Troubleshooting Steps:
-
Lower Temperature: Attempt the reaction at a lower temperature (e.g., 60-80 °C) for a longer duration.
-
Microwave Irradiation: In some cases, microwave heating can rapidly drive the reaction to completion, minimizing the time for side reactions to occur.
-
-
-
Boronic Acid vs. Boronate Ester: Boronate esters, such as pinacol esters, are often more stable towards protodeboronation than the corresponding boronic acids.
-
Troubleshooting Steps:
-
Use a Boronate Ester: If you are using a boronic acid, consider converting it to the pinacol ester before the coupling reaction.
-
-
Issue 3: Difficulty in Amide Coupling and Epimerization
Question: My amide coupling reaction between a carboxylic acid and this compound is sluggish, and if my starting material is chiral, I am observing epimerization. What are the best practices to ensure a clean and efficient reaction?
Answer: Amide bond formation is a cornerstone of medicinal chemistry. While generally robust, coupling a secondary amine like this compound can be challenging due to its steric bulk compared to primary amines. Epimerization is a major concern when dealing with chiral carboxylic acids.
Recommended Protocols & Troubleshooting:
-
Choice of Coupling Reagent: The selection of the coupling reagent is paramount for both efficiency and stereochemical integrity.[7]
-
Recommended Reagents:
-
HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate): Highly efficient and known to suppress racemization.[8][9]
-
HBTU (O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate): A classic and reliable choice, often used with an additive like HOBt.[7]
-
EDC/HOBt (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide / 1-Hydroxybenzotriazole): A cost-effective and widely used combination, though sometimes less efficient for hindered couplings.[8][10]
-
-
-
Reaction Conditions to Minimize Epimerization:
-
Base: Use a non-nucleophilic, sterically hindered base like N,N-diisopropylethylamine (DIPEA) or 2,4,6-collidine. Avoid using stronger, more nucleophilic bases if possible.
-
Temperature: Perform the reaction at low temperatures (e.g., starting at 0 °C and allowing it to slowly warm to room temperature).
-
Solvent: Anhydrous polar aprotic solvents like DMF or DCM are standard choices.[8]
-
Experimental Protocol: HATU-Mediated Amide Coupling
-
Dissolve the carboxylic acid (1.0 eq) in anhydrous DMF.
-
Add HATU (1.1 eq) and DIPEA (2.0 eq) to the solution and stir for 15 minutes at room temperature to pre-activate the carboxylic acid.
-
Add this compound (1.2 eq) to the reaction mixture.
-
Stir at room temperature for 4-6 hours, monitoring by TLC or LC-MS.
-
Upon completion, quench the reaction with water and extract with an appropriate organic solvent (e.g., ethyl acetate).
-
Wash the organic layer sequentially with 5% LiCl solution (to remove DMF), saturated sodium bicarbonate solution, and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography.
| Parameter | Recommendation | Rationale |
| Coupling Reagent | HATU, HBTU, PyBOP | High efficiency and low racemization potential.[7] |
| Base | DIPEA, Collidine | Non-nucleophilic to avoid side reactions and minimize epimerization. |
| Solvent | Anhydrous DMF, DCM | Good solubility for reactants and intermediates.[8] |
| Temperature | 0 °C to Room Temperature | Minimizes racemization and side product formation. |
| Stoichiometry | Slight excess of amine and coupling reagent | Drives the reaction to completion. |
Frequently Asked Questions (FAQs)
Q1: What is the impact of the cyclopropyl group on the reactivity of this compound in coupling reactions?
The cyclopropyl group is a "pseudo-unsaturated" moiety with some sp2 character. However, in the context of the 3-position of a pyrrolidine ring, its primary influence is steric. It increases the steric bulk around the nitrogen atom compared to an unsubstituted pyrrolidine. This can slow down the rate of nucleophilic attack in both C-N and amide bond formation, sometimes necessitating more forcing conditions or more active catalyst systems. Electronically, its effect on the nitrogen's basicity is minimal.
Q2: Are there any specific stability concerns with this compound or its derivatives under typical coupling conditions?
This compound is generally a stable compound. The cyclopropyl ring is robust and does not typically undergo ring-opening under standard palladium-catalyzed coupling or amide formation conditions. However, as with any reaction, very high temperatures (>150 °C) or strongly acidic or basic conditions outside the scope of the intended reaction could potentially lead to degradation.
Q3: Can I use this compound in copper-catalyzed Ullmann-type coupling reactions?
Yes, this compound can be used in Ullmann-type C-N coupling reactions. However, these reactions often require higher temperatures and stoichiometric amounts of copper, and may have a more limited substrate scope and functional group tolerance compared to modern palladium-catalyzed methods. For complex substrates, a palladium-catalyzed approach is generally preferred.
Q4: How do I choose between different generations of Buchwald-Hartwig ligands for coupling with this compound?
For a relatively unhindered secondary amine like this compound, second-generation ligands (e.g., those based on a biphenyl scaffold like XPhos or SPhos) are often a good starting point as they are highly active and commercially available.[1] First-generation ligands like P(o-tolyl)3 may also be effective for simpler substrates.[11] The choice will also depend on the electronic and steric nature of the aryl halide coupling partner.
Q5: What are the key safety considerations when working with the reagents mentioned in this guide?
-
Palladium Catalysts: While generally used in small quantities, palladium compounds can be toxic and should be handled in a well-ventilated fume hood with appropriate personal protective equipment (PPE).
-
Phosphine Ligands: Many phosphine ligands are air-sensitive and can be pyrophoric. They should be handled under an inert atmosphere (e.g., nitrogen or argon).
-
Bases: Strong bases like NaOtBu and LHMDS are corrosive and moisture-sensitive. Handle with care and under an inert atmosphere.
-
Coupling Reagents: Some amide coupling reagents can be sensitizers or irritants. Always consult the Safety Data Sheet (SDS) for each reagent before use.
-
Solvents: Anhydrous solvents are often flammable and should be handled with care, away from ignition sources.
Visualizations
Caption: Generalized catalytic cycle for the Buchwald-Hartwig amination.
Caption: General workflow for amide bond formation.
References
- Technical Support Center: Troubleshooting Low Yield in Palladium-Catalyzed Reactions of Pyridines - Benchchem.
- Application Notes and Protocols for Amide Coupling Reactions Involving (R)-3-(Boc-amino)pyrrolidine - Benchchem.
- Pd-Catalyzed Cross-Couplings: On the Importance of the Catalyst Quantity Descriptors, mol % and ppm | Organic Process Research & Development - ACS Publications.
- Help troubleshooting a Buchwald-Hartwig amination? : r/chemistry - Reddit.
- Palladium-Catalyzed Coupling of Functionalized Primary and Secondary Amines with Aryl and Heteroaryl Halides: Two Ligands Suffice in Most Cases - NIH.
- Cyclopropylboronic acid: synthesis and Suzuki cross-coupling reactions - Audrey Yun Li.
- Amide Synthesis - Fisher Scientific.
- Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents - PMC - NIH.
- Coupling Reagents - Aapptec Peptides.
- Suzuki Coupling - Organic Chemistry Portal.
- Buchwald–Hartwig amination - Wikipedia.
- Palladium-Catalyzed CN and CO Coupling–A Practical Guide from an Industrial Vantage Point - University of Windsor.
- Effect of solvent and base on Suzuki cross-coupling reaction a - ResearchGate.
Sources
- 1. benchchem.com [benchchem.com]
- 2. Palladium-Catalyzed Coupling of Functionalized Primary and Secondary Amines with Aryl and Heteroaryl Halides: Two Ligands Suffice in Most Cases - PMC [pmc.ncbi.nlm.nih.gov]
- 3. reddit.com [reddit.com]
- 4. uwindsor.ca [uwindsor.ca]
- 5. researchgate.net [researchgate.net]
- 6. Suzuki Coupling [organic-chemistry.org]
- 7. peptide.com [peptide.com]
- 8. benchchem.com [benchchem.com]
- 9. Amide Synthesis [fishersci.dk]
- 10. Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
Stability issues of 3-Cyclopropylpyrrolidine under acidic conditions
Welcome to the technical support center for 3-Cyclopropylpyrrolidine. This resource is designed for researchers, scientists, and drug development professionals to provide in-depth guidance on the stability of this compound, particularly under acidic conditions. Here you will find troubleshooting guides and frequently asked questions (FAQs) to ensure the integrity of your experiments.
Troubleshooting Guide: Unexpected Results & Degradation
This section addresses specific issues that may arise during the handling and use of this compound in acidic environments.
Question 1: After acidic workup or purification (e.g., preparative HPLC with TFA), I'm observing unexpected new peaks by LC-MS that are inconsistent with my target product. What could be happening?
Answer:
This is a classic sign of potential degradation of the this compound moiety. The cyclopropyl group, especially when adjacent to a nitrogen atom, is susceptible to ring-opening under acidic conditions.
Causality: The nitrogen atom of the pyrrolidine ring can be protonated under acidic conditions. This protonation enhances the strain on the adjacent cyclopropyl ring, making it more susceptible to nucleophilic attack and subsequent ring-opening. In the presence of strong nucleophiles (like halides from acidic media) and strong acids, this degradation can be significant.
Experimental Workflow to Diagnose the Issue:
Caption: Diagnostic workflow for confirming acid-mediated degradation.
Mitigation Strategies:
-
Avoid Strong Acids: If possible, use milder acids for pH adjustment or workup. Consider using citric acid or acetic acid instead of strong mineral acids like HCl or sulfonic acids like TFA.
-
Temperature Control: Perform acidic steps at low temperatures (0 °C or below) to minimize the rate of degradation.
-
Minimize Exposure Time: Reduce the duration of contact with the acidic medium as much as possible.
-
Alternative Purification: Consider alternative purification methods that do not rely on strongly acidic mobile phases, such as normal-phase chromatography or crystallization.
Question 2: My reaction involves deprotection of a Boc-protected this compound with a strong acid, and the yield is consistently low. Could the starting material be degrading?
Answer:
Yes, this is a very likely scenario. The conditions required for Boc deprotection (e.g., neat TFA, or HCl in an organic solvent) are harsh enough to cause significant degradation of the cyclopropyl group.
Mechanism of Degradation: Under strong acid conditions, the pyrrolidine nitrogen is protonated. This is followed by protonation of the cyclopropane ring, leading to a dicationic intermediate which is then attacked by a nucleophile, resulting in ring cleavage.[1] The cleavage can occur at either the bond proximal or distal to the pyrrolidine ring, leading to a mixture of isomeric products.
Sources
Technical Support Center: Racemization Control During 3-Cyclopropylpyrrolidine Synthesis
Welcome to the technical support center for the stereoselective synthesis of 3-cyclopropylpyrrolidine. This valuable chiral building block is integral to the development of numerous pharmaceutical agents, and maintaining its stereochemical integrity is paramount. This guide is designed for researchers, scientists, and drug development professionals to troubleshoot and control racemization during its synthesis. We will explore the causality behind experimental choices, provide self-validating protocols, and ground our recommendations in authoritative scientific literature.
Troubleshooting Guide: Loss of Enantiomeric Excess (e.e.)
This section addresses specific issues that can lead to a decrease in the enantiomeric purity of your this compound product.
Q1: We are observing a significant drop in enantiomeric excess (e.e.) during our synthesis. What are the primary causes?
A loss of enantiomeric excess, or racemization, can stem from several factors throughout the synthetic process. The most common culprits include issues with reagents and catalysts, suboptimal reaction conditions, and the inherent instability of certain intermediates.[1] A systematic investigation into each of these areas is crucial for identifying and resolving the problem.
Key Areas to Investigate:
-
Reagent and Catalyst Purity: The purity of your chiral ligands, metal precursors, and any additives is critical.[1] Impurities can act as catalyst poisons or initiate non-selective side reactions, leading to a diminished e.e.
-
Reaction Conditions: Temperature, solvent, and reaction time are all interconnected parameters that significantly influence the stereochemical outcome of a reaction.[1][2]
-
Intermediate Stability: Certain reaction intermediates may be prone to racemization, especially if they possess acidic protons adjacent to the stereocenter.[3]
Q2: How can we pinpoint the exact step where racemization is occurring in our multi-step synthesis?
To effectively troubleshoot, it is essential to isolate the problematic step. This can be achieved by analyzing the enantiomeric excess of the intermediates at each stage of your synthesis.
Experimental Protocol: Step-by-Step e.e. Analysis
-
Sample Collection: Carefully take an aliquot of the reaction mixture after each key transformation.
-
Work-up and Purification: Process each sample to isolate the intermediate of interest.
-
Chiral Analysis: Utilize chiral High-Performance Liquid Chromatography (HPLC) or Gas Chromatography (GC) to determine the enantiomeric excess of each isolated intermediate.
-
Identify the Drop: A significant decrease in e.e. between two consecutive steps will pinpoint the source of racemization.
Q3: Our chiral catalyst appears to be underperforming, leading to low e.e. What are the likely reasons?
An underperforming catalyst is a common issue in asymmetric synthesis. The problem can often be traced back to the catalyst's preparation, handling, or the reaction environment itself.
Troubleshooting Catalyst Performance:
| Potential Cause | Explanation | Recommended Action |
| Catalyst Decomposition | The catalyst may be sensitive to air, moisture, or temperature. | Ensure all reactions are performed under an inert atmosphere (e.g., nitrogen or argon) with anhydrous solvents. Store the catalyst under the recommended conditions. |
| Ligand Exchange | Competing ligands in the reaction mixture can displace the chiral ligand from the metal center, leading to a non-selective catalyst. | Scrutinize all additives and reagents for potential coordinating species. |
| Incorrect Catalyst Loading | An insufficient amount of catalyst may lead to a slow reaction, providing more time for background, non-catalyzed reactions to occur. | Optimize the catalyst loading to ensure a reasonable reaction rate. |
| Substrate Inhibition | The substrate or product may bind too strongly to the catalyst, inhibiting its turnover and selectivity. | Adjust the substrate concentration or consider a different catalyst system. |
Q4: We've identified that racemization is occurring during the work-up procedure. How can we mitigate this?
Racemization during work-up is often caused by exposure to acidic or basic conditions, or prolonged heating.[3] The key is to employ mild work-up procedures and minimize the time the product spends in potentially harmful environments.
Strategies for Mild Work-up:
-
Neutralize Carefully: If an acidic or basic quench is necessary, perform it at low temperatures and bring the pH to neutral as quickly as possible.
-
Avoid Strong Acids/Bases: Where possible, use milder reagents for quenching and extraction, such as saturated ammonium chloride or sodium bicarbonate solutions.
-
Minimize Heat Exposure: Concentrate the product under reduced pressure at low temperatures (e.g., using a rotary evaporator with a chilled water bath).
-
Prompt Purification: Proceed to the purification step (e.g., column chromatography) as soon as possible after the work-up.
Frequently Asked Questions (FAQs)
This section provides answers to common questions regarding the prevention of racemization during the synthesis of this compound.
Q5: What are the most effective strategies for the enantioselective synthesis of this compound to begin with?
Several powerful methods exist for the asymmetric synthesis of chiral pyrrolidines.[4][5] The choice of strategy often depends on the available starting materials and the desired scale of the reaction.
Prominent Enantioselective Methods:
-
Asymmetric [3+2] Cycloadditions: This is a highly effective method for constructing the pyrrolidine ring with excellent stereocontrol.[6][7][8] The reaction of azomethine ylides with alkenes, catalyzed by a chiral metal complex, can generate densely substituted pyrrolidines with multiple stereocenters.
-
Biocatalysis: The use of enzymes, such as engineered cytochrome P450s, offers a green and highly selective approach to synthesizing chiral pyrrolidines through intramolecular C-H amination.[9][10]
-
Chiral Pool Synthesis: Utilizing readily available chiral starting materials, such as L-proline, can provide a reliable route to specific enantiomers of this compound.[11]
Q6: How does the choice of solvent impact the enantioselectivity of the reaction?
The solvent plays a critical role in the transition state of the asymmetric reaction, directly influencing the enantioselectivity.[1][2] The polarity and coordinating ability of the solvent can affect the conformation of the catalyst-substrate complex.
Solvent Selection Guidelines:
| Solvent Type | Effect on Enantioselectivity | Examples |
| Non-coordinating | Often preferred as they minimize interference with the catalyst-substrate interaction, leading to higher e.e. | Toluene, Dichloromethane, Hexane |
| Coordinating | Can sometimes be beneficial by stabilizing the transition state, but may also compete with the substrate for binding to the catalyst. | Tetrahydrofuran (THF), Acetonitrile |
| Protic | Generally avoided as they can protonate intermediates or interfere with the catalyst. | Methanol, Water |
It is highly recommended to screen a range of solvents to find the optimal conditions for your specific reaction.[1]
Q7: Can adjusting the reaction temperature improve our enantiomeric excess?
Yes, temperature is a critical parameter in controlling enantioselectivity.[1] Lowering the reaction temperature generally enhances enantioselectivity by favoring the transition state that leads to the desired enantiomer.[1] This is because the difference in activation energies between the two diastereomeric transition states becomes more pronounced at lower temperatures. However, this often comes at the cost of a slower reaction rate.
Q8: What is the mechanism of racemization, and how can understanding it help in preventing it?
Racemization typically occurs through the formation of a planar, achiral intermediate, such as an enol or enolate, from a chiral starting material.[3] This intermediate can then be protonated from either face with equal probability, leading to a racemic mixture.
Common Racemization Mechanisms:
-
Enolization: In compounds with a stereocenter adjacent to a carbonyl group, acid or base catalysis can promote the formation of an achiral enol or enolate intermediate.[3]
-
Carbocation Formation: The formation of a planar carbocation at the stereocenter, often facilitated by a good leaving group and a polar solvent, can also lead to racemization.[12]
Understanding the likely mechanism of racemization in your specific reaction allows you to take targeted steps to prevent it. For instance, if enolization is the suspected cause, you can try to avoid strongly acidic or basic conditions.
Q9: Are there any specific chiral ligands that are particularly effective for the synthesis of chiral pyrrolidines?
The field of asymmetric catalysis has produced a wide array of highly effective chiral ligands for pyrrolidine synthesis. The optimal ligand will depend on the specific reaction being performed.
Examples of Effective Ligand Classes:
-
Phosphoramidites: These have shown excellent performance in palladium-catalyzed [3+2] cycloadditions.[8]
-
Proline-derived Ligands: Given the structural similarity, ligands derived from proline are often effective in organocatalytic routes to substituted pyrrolidines.[13]
-
Amino Alcohol-derived Ligands: These have been used in copper(I)- and silver(I)-catalyzed 1,3-dipolar cycloadditions.[14]
The selection of the ligand is a critical step, and screening a small library of ligands is often a worthwhile endeavor to maximize enantioselectivity.
Visualizing the Troubleshooting Process
To aid in the systematic diagnosis of racemization issues, the following decision tree can be utilized.
Caption: A decision tree for troubleshooting low enantiomeric excess.
Concluding Remarks
Controlling racemization is a multifaceted challenge that requires a deep understanding of the underlying chemical principles and meticulous experimental technique. By systematically evaluating each stage of the synthesis, from the purity of the starting materials to the final work-up conditions, researchers can effectively diagnose and mitigate the loss of stereochemical integrity. This guide provides a framework for this process, empowering scientists to achieve high enantiopurity in their synthesis of this compound and other chiral molecules.
References
-
Zhang, R. Q., Huang, J., & Arnold, F. H. (2021). Biocatalytic Construction of Chiral Pyrrolidines and Indolines via Intramolecular C(sp3)–H Amination. ACS Central Science. [Link]
-
Mancinelli, M., et al. (2023). Recent Advances in Asymmetric Synthesis of Pyrrolidine-Based Organocatalysts and Their Application: A 15-Year Update. Molecules. [Link]
-
Zhang, R. Q., Huang, J., & Arnold, F. H. (2021). Biocatalytic Construction of Chiral Pyrrolidines and Indolines via Intramolecular C(sp3)–H Amination. eScholarship, University of California. [Link]
-
Bäckvall, J.-E. (2018). Heterogeneous catalysis in racemization and kinetic resolution along a journey in protein engineering. DiVA portal. [Link]
-
Roberts, J. D., & Caserio, M. C. (2021). 19.11: Racemization. Chemistry LibreTexts. [Link]
-
Nagib, D. A., & MacMillan, D. W. C. (2011). Chiral pyrrolidines via an enantioselective Hofmann-Löffler-Freytag reaction. Nature. [Link]
-
Wang, Z., et al. (2023). Catalytic Deracemization Reactions. Journal of the American Chemical Society. [Link]
-
Trost, B. M. (2004). Asymmetric catalysis: An enabling science. Proceedings of the National Academy of Sciences. [Link]
-
Ali, M. A., & Ahmad, I. (2018). Generic mechanisms for acid‐catalysed racemisation. ResearchGate. [Link]
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Wang, X., et al. (2007). Do Reaction Conditions Affect the Stereoselectivity in the Staudinger Reaction? The Journal of Organic Chemistry. [Link]
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Zalatan, D. N., & Du Bois, J. (2008). Stereoselective C-N Bond Forming Reactions Through C(sp3)–H Bond Insertion of Metal Nitrenoids. Request PDF. [Link]
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Royer, J., & Bonin, M. (2005). Cycloadditions with Stereoselective C N Bond Formation in Total Syntheses. Request PDF. [Link]
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Wang, H., et al. (2024). Stereoselective synthesis of tetra- and tri-substituted alkenyl nitriles via aminative ring-opening of cyclopropenes with iron-aminyl radical. Nature Communications. [Link]
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Titov, A. A., et al. (2024). Progress in the Stereoselective Synthesis Methods of Pyrrolidine-Containing Drugs and Their Precursors. International Journal of Molecular Sciences. [Link]
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Beak, P., & Zajdel, W. J. (1984). Enantioselective Synthesis of Substituted Pyrrolidines by Dynamic Resolution. Request PDF. [Link]
-
ChemistryViews. (2023). Stereoselective Path to Densely Substituted Pyrrolidines. [Link]
-
Kim, H. Y., et al. (2009). Reversal of Enantioselectivity in the Synthesis of Pyrrolidines. Angewandte Chemie International Edition. [Link]
-
Blanco-López, E., et al. (2023). Stereoselective Synthesis of Densely Substituted Pyrrolidines via a [3 + 2] Cycloaddition Reaction between Chiral N-tert-Butanesulfinylazadienes and Azomethine Ylides. Organic Letters. [Link]
-
Trost, B. M., & Silverman, S. M. (2012). Enantioselective Construction of Pyrrolidines by Palladium-Catalyzed Asymmetric [3 + 2] Cycloaddition of Trimethylenemethane with Imines. Journal of the American Chemical Society. [Link]
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Technical Support Center: Troubleshooting Diastereoselectivity in 3-Cyclopropylpyrrolidine Reactions
Welcome to the technical support center for the synthesis of 3-cyclopropylpyrrolidine derivatives. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of stereocontrol in these valuable reactions. Here, we provide in-depth troubleshooting advice, frequently asked questions (FAQs), and detailed experimental protocols to help you achieve your desired diastereomeric outcomes.
Part 1: Frequently Asked Questions (FAQs)
This section addresses common initial questions regarding diastereoselectivity in reactions that form or involve this compound structures.
Q1: What are the key factors influencing diastereoselectivity in the synthesis of substituted 3-cyclopropylpyrrolidines?
The diastereoselectivity in the synthesis of this compound derivatives is a multifactorial issue. The final diastereomeric ratio is a result of the complex interplay between several reaction parameters. Key factors include:
-
Catalyst and Ligand System: The choice of catalyst, and particularly the chiral ligand in asymmetric catalysis, is paramount. The steric and electronic properties of the catalyst-ligand complex directly influence the geometry of the reaction's transition state, thereby dictating the facial selectivity of the approaching reactants.[1][2] For instance, palladium-catalyzed [3+2] cycloadditions often utilize phosphoramidite ligands to achieve high diastereo- and enantioselectivity.[1]
-
Solvent: The polarity and coordinating ability of the solvent can significantly affect the stability of the transition state and the solubility of the catalyst system.[3] Screening a range of solvents, from non-polar (e.g., toluene, dichloromethane) to polar (e.g., ethanol, water), is often necessary to optimize selectivity.[3][4]
-
Temperature: Temperature control is critical as it can determine whether a reaction is under thermodynamic or kinetic control. Lower temperatures often favor the kinetic product, leading to higher diastereoselectivity, by increasing the energy difference between competing transition states.[5]
-
Substrate Control: The inherent stereochemistry of the starting materials, including the presence of chiral auxiliaries or directing groups, can strongly bias the formation of one diastereomer over another.[6] For example, an aminoquinoline auxiliary at the C(3) position of a pyrrolidine precursor has been used to direct C-H arylation to achieve excellent cis-selectivity.[6]
-
Nature of Reactants: The steric bulk and electronic properties of the substituents on both the pyrrolidine precursor and the reacting partner play a significant role in dictating the approach trajectory and, consequently, the stereochemical outcome.
Q2: What are some typical diastereomeric ratios (d.r.) observed in these reactions?
The diastereomeric ratio can vary widely depending on the specific reaction type and conditions. However, with careful optimization, high diastereoselectivity is often achievable.
| Reaction Type | Catalyst/Reagent System Example | Typical Diastereomeric Ratio (cis:trans or trans:cis) | Reference |
| Yb(OTf)₃-catalyzed three-component reaction | Ytterbium triflate (Yb(OTf)₃) | >10:1 (favoring cis) | [7][8] |
| Copper-promoted intramolecular aminooxygenation | Copper(II) carboxylates | >20:1 (favoring cis) for 2,5-disubstituted | [9][10] |
| Palladium-catalyzed C(sp³)–H arylation | Palladium catalyst with an aminoquinoline directing group | Excellent regio- and stereoselectivity (cis) | [6] |
| [3+2] Cycloaddition of azomethine ylides | Silver carbonate (Ag₂CO₃) | High regio- and diastereoselectivity | [11][12] |
| Iridium-catalyzed reductive cycloaddition | Vaska's complex [IrCl(CO)(PPh₃)₂] | Good to excellent diastereoselectivity | [13] |
Q3: How can I accurately determine the diastereomeric ratio of my product mixture?
Accurate determination of the diastereomeric ratio is crucial for assessing the success of a stereoselective reaction. The most common and reliable analytical techniques include:
-
¹H NMR Spectroscopy: In many cases, the diastereomers will have distinct signals in the proton NMR spectrum. Integration of non-overlapping peaks corresponding to each diastereomer provides a quantitative measure of their ratio.
-
Chiral High-Performance Liquid Chromatography (HPLC): This is a powerful method for separating diastereomers. Using a chiral stationary phase, the two diastereomers will have different retention times, allowing for their separation and quantification.[5]
-
Chiral Supercritical Fluid Chromatography (SFC): SFC can offer faster separations and is an excellent alternative to HPLC for chiral analysis.
-
Chiral Gas Chromatography (GC): For volatile compounds, chiral GC can be used to separate and quantify diastereomers. The product may require derivatization to increase its volatility.[5]
Part 2: Troubleshooting Guide: Common Issues and Solutions
This section provides a structured approach to troubleshooting common problems encountered during the synthesis of this compound derivatives.
Issue 1: Poor Diastereoselectivity (Diastereomeric Ratio Near 1:1)
A low diastereomeric ratio is a frequent challenge, indicating that the energy difference between the transition states leading to the two diastereomers is minimal.
Potential Cause A: Suboptimal Catalyst, Ligand, or Reagent
Causality: The catalyst and any associated ligands are the primary architects of the chiral environment in which the reaction occurs. An inappropriate choice will fail to create a sufficiently large energy barrier between the competing diastereomeric transition states. In some reactions, like three-component couplings, the Lewis acid catalyst plays a crucial role in organizing the reactants.[8][14]
Troubleshooting Steps:
-
Verify Catalyst/Ligand Purity and Integrity: Ensure that the catalyst and ligand are of high purity and have not degraded.[5] Many organometallic catalysts and phosphine-based ligands are sensitive to air and moisture.[5]
-
Screen a Panel of Catalysts/Ligands: If using a catalytic system, perform a screen of different catalysts or ligands. For example, in a palladium-catalyzed reaction, varying the phosphine ligand (e.g., from monodentate to bidentate, or altering steric and electronic properties) can have a profound impact on selectivity.[1]
-
Consider Stoichiometric Reagents: In some cases, a chiral auxiliary covalently attached to a reactant can provide superior stereocontrol compared to a chiral catalyst.
Potential Cause B: Inappropriate Solvent Choice
Causality: The solvent influences the reaction by solvating the reactants, catalyst, and transition states. A change in solvent polarity can alter the conformation and stability of the key transition states, thereby affecting the diastereomeric ratio.[3]
Troubleshooting Steps:
-
Conduct a Solvent Screen: Systematically evaluate a range of solvents with varying polarities and coordinating abilities. It is advisable to test at least one non-polar aprotic (e.g., Toluene, Hexane), a polar aprotic (e.g., THF, DCM, Acetonitrile), and a polar protic solvent (e.g., Ethanol), if compatible with the reaction chemistry.
-
Check for Water Content: Ensure the use of anhydrous solvents, as trace amounts of water can deactivate the catalyst or alter the reaction pathway.[15]
Potential Cause C: Suboptimal Reaction Temperature
Causality: Higher temperatures provide more thermal energy, which can allow the reaction to overcome higher energy barriers, leading to the formation of the thermodynamically more stable product. Conversely, lower temperatures restrict the available energy, favoring the pathway with the lowest activation energy (kinetic control), which often leads to higher selectivity.[15]
Troubleshooting Steps:
-
Lower the Reaction Temperature: If the reaction is being run at room temperature or elevated temperatures, try cooling it to 0 °C, -20 °C, or even -78 °C.
-
Perform a Temperature Optimization Study: Run the reaction at a range of temperatures to determine the optimal balance between reaction rate and diastereoselectivity.
Issue 2: Inconsistent Diastereoselectivity Between Batches
Reproducibility is key in synthesis. If you are observing significant variations in the diastereomeric ratio from one run to another, consider the following factors.
Potential Cause A: Purity of Reagents and Solvents
Causality: Impurities in starting materials or solvents can act as catalyst poisons or participate in side reactions, leading to inconsistent results.[15] Water is a common culprit in moisture-sensitive reactions.[15]
Troubleshooting Steps:
-
Use Freshly Purified Reagents: If possible, purify starting materials before use (e.g., by distillation or recrystallization).
-
Use High-Purity, Anhydrous Solvents: Use solvents from a freshly opened bottle or an anhydrous solvent system.
-
Employ Rigorous Inert Atmosphere Techniques: If the reaction is sensitive to air or moisture, ensure all glassware is flame-dried and the reaction is conducted under a positive pressure of an inert gas like argon or nitrogen.[5]
Potential Cause B: Reaction Setup and Execution
Causality: Factors such as the rate of addition of reagents, stirring efficiency, and reaction concentration can influence the outcome, especially in fast reactions where local concentration gradients can form.
Troubleshooting Steps:
-
Standardize Reagent Addition: Use a syringe pump for the slow and controlled addition of critical reagents.
-
Ensure Efficient Mixing: Use an appropriate stir bar and stir rate to ensure the reaction mixture is homogeneous.[15]
-
Maintain Consistent Concentration: Ensure the reaction concentration is the same for each run, as this can affect reaction kinetics.
Issue 3: Unexpected or Undesired Diastereomer is Major Product
Sometimes, a reaction may yield the opposite diastereomer to what is expected based on literature precedents.
Potential Cause A: Change in Reaction Mechanism
Causality: A subtle change in reaction conditions (e.g., catalyst, solvent, temperature, or even a different batch of a reagent) can sometimes favor an alternative mechanistic pathway that leads to the opposite stereochemical outcome. For instance, some cycloaddition reactions can proceed through different transition states depending on the Lewis acid used.[8]
Troubleshooting Steps:
-
Re-evaluate the Reaction Conditions: Carefully compare your reaction conditions to the literature procedure. Pay close attention to details such as the catalyst precursor, activation method, and the specific grade of reagents and solvents used.
-
Consult Mechanistic Studies: Look for literature that discusses the mechanism of the reaction. This may provide clues as to which factors control the stereochemical outcome. For example, some copper-promoted reactions are thought to proceed via a syn-aminocupration mechanism to favor cis products.[16]
Part 3: Visualizations and Experimental Protocols
Decision-Making Workflow for Troubleshooting Diastereoselectivity
Caption: A workflow for troubleshooting poor diastereoselectivity.
Protocol 1: General Procedure for Catalyst and Solvent Screening
This protocol provides a framework for systematically screening catalysts and solvents in parallel to optimize diastereoselectivity.
1. Preparation:
- Arrange a set of reaction vials or a parallel synthesis block.
- Flame-dry all glassware under vacuum and backfill with an inert gas (e.g., Argon).
- Prepare stock solutions of the starting materials and any common reagents in a suitable anhydrous solvent to ensure accurate dispensing.
2. Reaction Setup:
- In each vial, add the desired catalyst and/or ligand.
- Add the appropriate anhydrous solvent to each vial.
- Add the stock solution of the starting materials to each vial.
- Seal the vials under an inert atmosphere.
3. Execution and Analysis:
- Place the vials in a temperature-controlled shaker or on individual stir plates at the desired temperature.
- After the specified reaction time, quench the reactions appropriately.
- Take an aliquot from each reaction mixture for analysis.
- Determine the diastereomeric ratio for each reaction using ¹H NMR or chiral HPLC/SFC.
4. Data Interpretation:
- Tabulate the results to identify the optimal catalyst and solvent combination that provides the highest diastereomeric ratio.
Protocol 2: General Procedure for Chiral HPLC Method Development
This protocol outlines the basic steps for developing a chiral HPLC method to separate and quantify diastereomers.
1. Column Selection:
- Choose a chiral stationary phase (CSP) based on the functional groups present in your molecule. Polysaccharide-based columns (e.g., Chiralpak IA, IB, IC) are a good starting point.
2. Mobile Phase Screening:
- Start with a normal-phase mobile phase, typically a mixture of hexane or heptane with an alcohol modifier (e.g., isopropanol or ethanol).
- Begin with a standard composition, such as 90:10 hexane:isopropanol, and run a gradient to determine the approximate elution conditions.
- If separation is not achieved, screen different alcohol modifiers and consider adding a small amount of an additive like trifluoroacetic acid (for acidic compounds) or diethylamine (for basic compounds).
3. Optimization:
- Once partial separation is observed, optimize the isocratic mobile phase composition to achieve baseline resolution (Rs > 1.5).
- Adjust the flow rate and column temperature to improve peak shape and resolution.
4. Quantification:
- Once a suitable method is developed, inject a sample of the reaction mixture.
- Integrate the peak areas of the two diastereomers to determine the diastereomeric ratio.
References
-
Michael, F. E., & Cochran, B. M. (2006). Diastereoselective Pyrrolidine Synthesis via Copper Promoted Intramolecular Aminooxygenation of Alkenes. National Institutes of Health. [Link]
- Zhang, J., & Schmalz, H.-G. (2006). Enantioselective Synthesis of 3,4-Substituted Pyrrolidines.
-
He, G., Wang, B., Nack, W. A., & Chen, G. (2018). Regio- and Stereoselective Palladium-Catalyzed C(sp3)–H Arylation of Pyrrolidines and Piperidines with C(3) Directing Groups. Organic Letters, 20(13), 3910–3914. [Link]
-
Carson, C. A., & Kerr, M. A. (2005). Diastereoselective synthesis of pyrrolidines via the Yb(OTf)3 catalyzed three-component reaction of aldehydes, amines, and 1,1-cyclopropanediesters. The Journal of Organic Chemistry, 70(20), 8242–8244. [Link]
-
Ganton, M. D., & Kerr, M. A. (2005). Diastereoselective Synthesis of Pyrrolidines Using a Nitrone/Cyclopropane Cycloaddition: Synthesis of the Tetracyclic Core of Nakadomarin A. Organic Letters, 7(5), 953–955. [Link]
-
Trost, B. M., & Silverman, S. M. (2012). Enantioselective Construction of Pyrrolidines by Palladium-Catalyzed Asymmetric [3 + 2] Cycloaddition of Trimethylenemethane with Imines. Organic Chemistry Portal. [Link]
-
Carson, C. A., & Kerr, M. A. (2005). Diastereoselective Synthesis of Pyrrolidines via the Yb(OTf)3 Catalyzed Three-Component Reaction of Aldehydes, Amines, and 1,1-Cyclopropanediesters. The Journal of Organic Chemistry, 70(20), 8242-8244. [Link]
-
Mohammadi, M., et al. (2021). Stereoselective synthesis of spirocyclic pyrrolidines/pyrrolizidines/pyrrolothiazolidines using L-proline functionalized manganese ferrite nanorods as a novel heterogeneous catalyst. RSC Advances, 11(26), 15827-15838. [Link]
-
Organic Chemistry Portal. (n.d.). Pyrrolidine synthesis. Organic Chemistry Portal. [Link]
-
Carrillo, L., et al. (2023). Stereoselective Synthesis of Densely Substituted Pyrrolidines via a [3 + 2] Cycloaddition Reaction between Chiral N-tert-Butanesulfinylazadienes and Azomethine Ylides. Organic Letters. [Link]
-
Michael, F. E., & Cochran, B. M. (2009). Diastereoselective pyrrolidine synthesis via copper promoted intramolecular aminooxygenation of alkenes: formal synthesis of (+)-monomorine. Tetrahedron Letters, 50(19), 2236-2239. [Link]
-
Chemler, S. R., et al. (2007). Pyrrolidine and Piperidine Formation Via Copper(II) Carboxylate Promoted Intramolecular Carboamination of Unactivated Olefins: Diastereoselectivity and Mechanism. National Institutes of Health. [Link]
-
Carson, C. A., & Kerr, M. A. (2005). Diastereoselective Synthesis of Pyrrolidines via the Yb(OTf)3 Catalyzed Three-Component Reaction of Aldehydes, Amines, and 1,1-Cyclopropanediesters. Organic Chemistry Portal. [Link]
-
Chemler, S. R., et al. (2007). Pyrrolidine and piperidine formation via copper(II) carboxylate-promoted intramolecular carboamination of unactivated olefins: diastereoselectivity and mechanism. Journal of Organic Chemistry, 72(10), 3829-3839. [Link]
-
Matos, J. L. M., et al. (2021). General Pyrrolidine Synthesis via Iridium-Catalyzed Reductive Azomethine Ylide Generation from Tertiary Amides and Lactams. ACS Catalysis, 11(12), 7337-7345. [Link]
-
Carrillo, L., et al. (2023). Stereoselective Synthesis of Densely Substituted Pyrrolidines via a [3 + 2] Cycloaddition Reaction between Chiral N-tert-Butanesulfinylazadienes and Azomethine Ylides. National Institutes of Health. [Link]
-
Ganton, M. D., & Kerr, M. A. (2005). Diastereoselective synthesis of pyrrolidines using a nitrone/cyclopropane cycloaddition: synthesis of the tetracyclic core of nakadomarin A. Organic Letters, 7(5), 953-955. [Link]
-
Science topic. (n.d.). 58 questions with answers in HETEROCYCLIC COMPOUNDS SYNTHESIS. Science topic. [Link]
-
Carceller-Ferrer, L., et al. (2025). Diastereo- and Enantioselective Organocatalytic Synthesis of Spirocyclopropyl Pyrazolones. Advanced Synthesis & Catalysis. [Link]
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Technical Support Center: Catalyst Poisoning in Reactions with 3-Cyclopropylpyrrolidine
Welcome to the technical support resource for researchers, scientists, and drug development professionals. This guide addresses common challenges related to catalyst poisoning in synthetic reactions involving 3-Cyclopropylpyrrolidine. As a versatile building block, its successful incorporation often relies on sensitive catalytic systems that are prone to deactivation. This document provides in-depth troubleshooting advice and answers to frequently asked questions to help you navigate these complexities and ensure robust and reproducible results.
Section 1: Troubleshooting Guide
This section is designed to address specific experimental failures. Each question reflects a common problem encountered in the lab, followed by a detailed analysis of potential causes and step-by-step solutions.
Q1: My palladium-catalyzed cross-coupling reaction (e.g., Buchwald-Hartwig) with this compound is failing or showing very low yield. What's the likely cause?
A1: A low or non-existent yield in a palladium-catalyzed cross-coupling reaction is a frequent issue, often pointing towards the deactivation of the catalytic system. When using a nitrogen-containing substrate like this compound, catalyst poisoning is a primary suspect.
Underlying Causes:
-
Direct Substrate Inhibition: The lone pair of electrons on the nitrogen atom of the this compound can coordinate strongly to the palladium center. This binding can be competitive with the desired catalytic cycle intermediates, effectively sequestering the active catalyst and preventing turnover. In directed C-H activation reactions, strongly coordinating nitrogen heteroatoms often outcompete the directing groups for catalyst binding, preventing the desired reaction.[1]
-
Impurities in the Substrate: Commercial or synthesized batches of this compound may contain trace impurities that are potent catalyst poisons. Common culprits include:
-
Sulfur Compounds: Thiols or sulfides from previous synthetic steps can irreversibly bind to palladium.[2][3]
-
Halides: Residual chlorides or bromides can interfere with the catalytic cycle.[2]
-
Other Amines or Nitrogen Heterocycles: Unreacted starting materials or byproducts from the synthesis of this compound can also act as competitive inhibitors.
-
-
Inactive Catalyst Species: The active catalyst in most cross-coupling reactions is Pd(0). If you are using a Pd(II) precatalyst (like Pd(OAc)₂ or PdCl₂), it must be reduced in situ. If this reduction is inefficient, the catalytic cycle will not initiate.[4][5] Modern, well-defined precatalysts are often more reliable.[5]
-
Atmospheric Contamination: Palladium catalysts, particularly the active Pd(0) species, are sensitive to oxygen.[4] Inadequate degassing of the reaction mixture or a poor inert atmosphere (Nitrogen or Argon) can lead to the oxidation and deactivation of the catalyst.
Troubleshooting Workflow:
To systematically diagnose the issue, follow this workflow.
Caption: Troubleshooting workflow for a failing cross-coupling reaction.
Q2: My reaction with this compound starts efficiently but stalls before reaching full conversion. What does this indicate?
A2: A reaction that initiates but fails to go to completion is a classic sign of gradual catalyst deactivation. The initial turnover occurs while the catalyst is active, but it is progressively consumed by a poisoning process over the course of the reaction.
Underlying Causes:
-
Product Inhibition: The N-arylated or N-acylated product you are forming may be a more potent ligand for the metal center than the this compound starting material. As the product concentration increases, it can bind to the catalyst and shut down the reaction.
-
Slow-Acting Poisons: A low-concentration impurity in one of the reagents or the solvent might not cause immediate failure but will slowly deactivate the catalyst over time. Water is a common culprit that can lead to the formation of inactive metal hydroxides or oxides.[6]
-
Thermal Degradation: Many organometallic catalysts, especially those with bulky, electron-rich phosphine ligands, can be thermally unstable. If your reaction requires high temperatures, the catalyst may be slowly decomposing.[7] This is often characterized by a color change in the reaction mixture (e.g., formation of palladium black).
-
Ligand Degradation: The phosphine ligands themselves can be susceptible to oxidation or other degradation pathways, which destabilizes the active catalytic species.
Diagnostic & Corrective Actions:
-
Run at Lower Concentration: Diluting the reaction may disfavor bimolecular catalyst deactivation pathways and can sometimes mitigate product inhibition.
-
Add a Second Catalyst Charge: If the reaction has stalled, adding a fresh portion of the catalyst (and ligand) can often restart it. If it does, this strongly suggests the initial charge was deactivated.
-
Screen Ligands: Experiment with more robust or sterically demanding ligands. These can sometimes form more stable catalytic complexes that are less prone to poisoning and thermal degradation.
-
Re-evaluate Temperature: Determine the lowest possible temperature at which the reaction proceeds at an acceptable rate to minimize thermal degradation.
Section 2: Frequently Asked Questions (FAQs)
This section provides answers to broader questions about the principles of catalyst poisoning and prevention when working with this compound.
Q1: What is catalyst poisoning, and why is this compound a potential concern?
A1: Catalyst poisoning is the partial or total deactivation of a catalyst by a chemical substance, known as a poison.[2] The poison functions by binding to the active sites of the catalyst, preventing the substrate from accessing them and thus halting the reaction.[8] This binding is often strong and can be irreversible.
This compound is a concern for two main reasons:
-
Inherent Lewis Basicity: As a secondary amine, it possesses a lone pair of electrons on the nitrogen atom. This makes it a Lewis base, capable of coordinating to the electron-deficient metal center of the catalyst (e.g., Pd, Rh, Ru, Ni). This coordination, if too strong, can be a form of self-inhibition or poisoning.
-
Potential for Impurities: The synthetic route to this compound may introduce impurities that are well-known catalyst poisons. Without rigorous purification, these impurities can be carried into the catalytic reaction.
Caption: Mechanism of catalyst poisoning vs. a normal catalytic cycle.
Q2: What are the most common catalyst poisons to be aware of when using nitrogen-containing reagents?
A2: Besides the substrate itself, several classes of impurities are particularly detrimental to common transition metal catalysts.
| Poison Class | Examples | Common Sources | Mechanism of Action |
| Sulfur Compounds | H₂S, COS, thiols, sulfides, sulfoxides | Reagents (e.g., from sulfur-based protecting groups), natural gas feedstocks | Strong, often irreversible, coordination to the metal center.[3][7] |
| Carbon Monoxide (CO) | Incomplete combustion, byproduct of some reactions (e.g., decarbonylation) | Forms very stable metal-carbonyl complexes, blocking active sites.[2][9] | |
| Halogens | Cl⁻, Br⁻, I⁻ | Residual starting materials (e.g., alkyl halides), acidic workups | Can alter the electronic properties of the catalyst or form inactive halide-bridged dimers.[2] |
| Water & Oxygen | H₂O, O₂ | Solvents, reagents, atmosphere | Can oxidize the active metal (e.g., Pd(0) to Pd(II)), leading to inactive oxides or hydroxides.[6] |
| Heavy Metals | Pb, Hg, As | Contaminated reagents, equipment leaching | Alloy with or adsorb onto the catalyst surface, deactivating it.[3][7] |
| Other N-Compounds | Nitriles, nitro compounds, other amines | Byproducts from synthesis, unreacted starting materials | Compete for binding at the catalyst's active site.[2] |
Q3: How can I purify my batch of this compound to remove potential catalyst poisons?
A3: If you suspect your substrate is contaminated, rigorous purification is essential.
-
Distillation: For volatile amines, distillation (potentially under reduced pressure) is a highly effective method for removing non-volatile impurities like metal salts and high-boiling organic residues.
-
Recrystallization: If the amine is a solid or can be converted to a solid salt (e.g., hydrochloride), recrystallization is excellent for removing structurally different impurities.
-
Column Chromatography: Chromatography on silica gel or alumina can be effective. However, be aware that acidic silica can sometimes cause degradation of sensitive compounds.[10] Using a neutral plug of alumina or treating the silica with a base (e.g., triethylamine) may be necessary.
-
Use of Scavengers: Before use in a reaction, stirring the neat substrate or a solution of it with a scavenger resin (e.g., a silica-bound thiol to remove palladium, or activated carbon to remove organic impurities) and then filtering can be a quick and effective cleanup step.
Q4: What are the best practices for setting up a reaction to minimize the risk of catalyst poisoning?
A4: A disciplined and careful experimental setup is the best defense against catalyst deactivation.
-
Ensure an Inert Atmosphere: Always use high-purity inert gas (Argon or Nitrogen). Degas your solvent and reaction mixture thoroughly. The freeze-pump-thaw technique (3 cycles) is more effective than simply bubbling gas through the solvent.
-
Use High-Purity Reagents: Use freshly purified reagents and anhydrous solvents from a reliable source.[4]
-
Catalyst & Ligand Choice: Use a modern, well-defined precatalyst if possible, as they often provide more consistent generation of the active species.[5] Ensure the ligand-to-metal ratio is optimized; an excess of ligand can sometimes protect the metal center and improve stability.[5]
-
"Guard Bed" or Scavenger Pre-treatment: In industrial settings, a "guard bed" is often used to capture poisons before they reach the main catalyst bed.[3] In the lab, this can be mimicked by passing a solution of the starting material through a small plug of activated carbon, alumina, or a specific scavenger resin before adding it to the reaction.[11]
-
Run a Control Reaction: If you are using a new batch of this compound, run a small-scale control reaction with a known "good" substrate (e.g., a simple aniline or morpholine) to confirm your catalyst system and conditions are working before committing a large amount of material.
Section 3: Experimental Protocols
Protocol 1: General Procedure for a Robust Palladium-Catalyzed C-N Cross-Coupling
This protocol for a Buchwald-Hartwig amination highlights critical steps to avoid catalyst deactivation.
-
Vessel Preparation: An oven-dried Schlenk flask containing a magnetic stir bar is cooled under a strong stream of argon.
-
Reagent Addition (Solid): In the flask, add the aryl halide (1.0 mmol), the palladium precatalyst (e.g., Pd₂(dba)₃, 0.01 mmol, 1 mol%), and the ligand (e.g., Xantphos, 0.03 mmol, 3 mol%).
-
Inert Atmosphere: Seal the flask with a septum, and evacuate and backfill with argon three times.
-
Solvent and Reagent Addition (Liquid): Add the anhydrous, degassed solvent (e.g., Toluene, 5 mL) via syringe. Then add the this compound (1.2 mmol) and the base (e.g., NaOt-Bu, 1.4 mmol) as a solid under a positive flow of argon or as a solution. Note: Ensure the base is fresh and has been handled in a glovebox to avoid moisture.
-
Degassing: If reagents were added under argon flow, it is still good practice to bubble argon through the stirred solution for 10-15 minutes.
-
Reaction: Heat the reaction mixture to the desired temperature (e.g., 80-110 °C) under a positive pressure of argon and monitor by TLC or LC-MS.
-
Workup: After cooling to room temperature, quench the reaction with saturated aqueous ammonium chloride and proceed with standard extraction and purification procedures.
Protocol 2: Procedure for Catalyst Poison Detection via a Test Reaction
This protocol uses a sensitive, fast, and visually indicative reaction to screen a batch of this compound for catalyst poisons.
-
Reference Reaction: In a vial, set up a standard Suzuki or Heck coupling reaction that is known to work reliably with high yield (e.g., coupling 4-iodotoluene with phenylboronic acid). Use a low catalyst loading (e.g., 0.1 mol% Pd(PPh₃)₄). Run the reaction and confirm it proceeds to completion.
-
"Poisoned" Reaction: Set up the exact same reference reaction. To this reaction, add a sub-stoichiometric amount (e.g., 10 mol% relative to the substrate) of the this compound batch you wish to test.
-
Analysis: Run both reactions side-by-side under identical conditions.
-
Result A (No Poison): If the "poisoned" reaction proceeds at a similar rate and yield to the reference reaction, your substrate batch is likely free of potent catalyst poisons.
-
Result B (Poison Detected): If the "poisoned" reaction is significantly slower or stalls completely, your substrate batch contains impurities that are poisoning the catalyst. The batch requires purification before use in your main reaction.
-
References
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Wennemers, H., et al. (2020). Deactivation of Secondary Amine Catalysts via Aldol Reaction–Amine Catalysis under Solvent-Free Conditions. The Journal of Organic Chemistry. Available at: [Link]
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ResearchGate. (n.d.). Catalyst Deactivation Reactions: The Role of Tertiary Amines Revisited. Available at: [Link]
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Wennemers, H., et al. (2020). Deactivation of Secondary Amine Catalysts via Aldol Reaction–Amine Catalysis under Solvent-Free Conditions. ACS Publications. Available at: [Link]
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Chen, G., et al. (2016). Bypassing the Limitations of Directed C–H Functionalizations of Heterocycles. National Institutes of Health (NIH). Available at: [Link]
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AmmoniaKnowHow. (n.d.). Catalyst deactivation Common causes. Available at: [Link]
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Wikipedia. (n.d.). Catalyst poisoning. Available at: [Link]
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MDPI. (n.d.). The Acquisition of Primary Amines from Alcohols through Reductive Amination over Heterogeneous Catalysts. Available at: [Link]
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Chemistry LibreTexts. (2023). Pd-Catalyzed Cross Coupling Reactions. Available at: [Link]
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Chemistry For Everyone. (2025). How Can You Prevent Catalyst Poisoning? YouTube. Available at: [Link]
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Colacot, T. J. (2022). Pd-Catalyzed Cross-Couplings: On the Importance of the Catalyst Quantity Descriptors, mol % and ppm. ACS Publications. Available at: [Link]
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Nikki-Universal Co., Ltd. (n.d.). Catalyst Poison Countermeasures. Available at: [Link]
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Varma, M. V. S., et al. (2012). Impact of Impurity on Kinetic Estimates from Transport and Inhibition Studies. National Institutes of Health (NIH). Available at: [Link]
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van der Meijden, M., et al. (2021). Suppressing catalyst poisoning in the carbodiimide-fueled reaction cycle. National Institutes of Health (NIH). Available at: [Link]
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Proton Guru. (2019). Proton Guru Practice V.4: Palladium Catalyzed Coupling Reactions. YouTube. Available at: [Link]
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Campbell, K. C., & Thomson, S. J. (1959). The investigation of chemisorption and catalyst poisons by radiochemical techniques. Part 2.—Selective catalyst poisoning in the hydrogenation of cyclopropane and propylene. Royal Society of Chemistry. Available at: [Link]
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MDPI. (2024). Study of the Chemical Activities of Carbon Monoxide, Carbon Dioxide, and Oxygen Traces as Critical Inhibitors of Polypropylene Synthesis. Available at: [Link]
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Organic Chemistry Portal. (2005). Diastereoselective Synthesis of Pyrrolidines via the Yb(OTf)3 Catalyzed Three-Component Reaction of Aldehydes, Amines, and 1,1-Cyclopropanediesters. Available at: [Link]
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Lisi, L., et al. (2019). Catalyst Deactivation, Poisoning and Regeneration. MDPI. Available at: [Link]
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MDPI. (n.d.). Effect of the Modification of Catalysts on the Catalytic Performance: Overview of the Second Edition. Available at: [Link]
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ResearchGate. (n.d.). Poisoning studies with addition of catalyst poisons after 3 min (top). Available at: [Link]
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MDPI. (2019). Catalysts Deactivation, Poisoning and Regeneration. Available at: [Link]
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Validation & Comparative
The 3-Cyclopropylpyrrolidine Moiety: A Comparative Guide to Unlocking Favorable Drug-like Properties in SAR Studies
In the landscape of modern medicinal chemistry, the pyrrolidine ring stands out as a privileged scaffold, appearing in numerous FDA-approved drugs and serving as a cornerstone in the development of novel therapeutics.[1][2][3] Its non-planar, sp3-hybridized nature allows for a three-dimensional exploration of chemical space, a critical advantage over flat, aromatic systems.[1][2] Within the vast library of pyrrolidine derivatives, the 3-cyclopropylpyrrolidine motif has emerged as a particularly valuable substituent. This guide provides an in-depth comparative analysis, grounded in experimental data, to elucidate why the strategic incorporation of a cyclopropyl group at the 3-position of a pyrrolidine ring can be a decisive factor in optimizing a compound's Structure-Activity Relationship (SAR), leading to enhanced potency, metabolic stability, and overall pharmacokinetic profile.
The Unique Physicochemical Impact of the Cyclopropyl Group
The cyclopropyl group is more than just a small alkyl substituent; its unique electronic and conformational properties make it a powerful tool in drug design.[4][5] Often used as a bioisosteric replacement for alkenes or gem-dimethyl groups, it offers a distinct set of advantages.[4][5][6]
-
Conformational Rigidity: The three-membered ring is inherently rigid.[4] When attached to the flexible pyrrolidine ring, it helps to lock in a specific conformation, or "pucker," of the five-membered ring.[7][8] This pre-organization can reduce the entropic penalty upon binding to a biological target, potentially leading to a significant increase in binding affinity and potency.[4]
-
Metabolic Stability: The C-H bonds of a cyclopropyl ring are stronger than those in typical aliphatic chains.[5] This increased bond strength makes the cyclopropyl group more resistant to oxidative metabolism by cytochrome P450 (CYP) enzymes, a primary pathway for drug clearance.[4][9] This can lead to improved metabolic stability, a longer half-life, and better oral bioavailability.
-
Improved Physicochemical Properties: The introduction of a cyclopropyl group increases the fraction of sp3-hybridized carbons (Fsp3), a parameter often correlated with improved solubility and reduced off-target toxicity. It helps molecules escape the "flatland" of aromatic compounds, enhancing their drug-like characteristics.[4]
Below is a diagram illustrating the fundamental concept of how substituents on the pyrrolidine ring influence its conformation, which is a key principle in SAR studies.
Caption: Influence of 3-position substituents on pyrrolidine SAR.
Comparative Analysis: this compound vs. Other Derivatives
To illustrate the advantages of the 3-cyclopropyl moiety, we will compare it to other common substitutions at the same position. The following data is a synthesized representation based on common findings in medicinal chemistry programs, particularly inspired by the development of Dipeptidyl Peptidase-4 (DPP-4) inhibitors, where cyanopyrrolidines are a key pharmacophore.[10][11]
Case Study Context: DPP-4 Inhibition DPP-4 is a serine protease that degrades incretin hormones like GLP-1, which are crucial for regulating blood glucose.[10] Inhibiting DPP-4 prolongs the action of these hormones, making it an effective treatment for type 2 diabetes.[10][11] The SAR of DPP-4 inhibitors often revolves around a core pyrrolidine structure that binds to the S1 pocket of the enzyme.
Table 1: Comparative SAR Data of 3-Substituted Pyrrolidine Analogs
| Compound ID | 3-Substituent | DPP-4 IC₅₀ (nM) | Metabolic Stability (t½, min in HLM) | Caco-2 Permeability (Papp, 10⁻⁶ cm/s) |
| A-1 | -H (Unsubstituted) | 150 | 15 | 2.5 |
| A-2 | -CH₃ (Methyl) | 85 | 22 | 3.1 |
| A-3 | -Ph (Phenyl) | 45 | < 5 | 8.5 |
| A-4 | -cPr (Cyclopropyl) | 10 | > 60 | 5.0 |
| A-5 | -cBu (Cyclobutyl) | 25 | 45 | 4.2 |
HLM: Human Liver Microsomes. Data is hypothetical and for illustrative purposes.
Analysis of SAR Trends:
-
Potency (DPP-4 IC₅₀): The unsubstituted pyrrolidine (A-1 ) shows modest activity. Small alkyl substitution like methyl (A-2 ) provides a slight improvement. An aromatic phenyl group (A-3 ) significantly increases potency, likely due to favorable interactions within the binding pocket, but often introduces metabolic liabilities. The cyclopropyl analog (A-4 ) demonstrates the highest potency. This is attributed to its ability to optimally orient the pharmacophore within the active site due to conformational locking, enhancing key binding interactions without the bulk of a larger ring. The cyclobutyl analog (A-5 ) is also potent but generally less so than the cyclopropyl, suggesting the three-membered ring provides a superior conformational fit for this specific target.
-
Metabolic Stability (t½): This is where the cyclopropyl group shows its most significant advantage. The phenyl-substituted analog (A-3 ) is rapidly metabolized, a common issue with aromatic rings which are susceptible to hydroxylation. In contrast, the cyclopropyl group in A-4 confers exceptional metabolic stability, drastically increasing its half-life in liver microsomes.[4][5] This resistance to metabolism is a key factor in achieving a desirable pharmacokinetic profile for an orally administered drug.
-
Permeability (Caco-2): Permeability across the intestinal epithelium is crucial for oral absorption.[][13][14] While the highly lipophilic phenyl group (A-3 ) shows high permeability, it often comes with the cost of poor solubility and high metabolic turnover. The cyclopropyl analog (A-4 ) strikes an excellent balance, providing a significant improvement in permeability over the unsubstituted and methyl analogs without introducing the liabilities of the phenyl ring.
Experimental Protocols for SAR Evaluation
To generate the kind of comparative data shown above, a robust set of in vitro assays is essential. The following are standardized, step-by-step protocols for determining metabolic stability and intestinal permeability.
The diagram below outlines the typical workflow for evaluating new chemical entities (NCEs) in a drug discovery program.
Caption: Iterative workflow for SAR-driven lead optimization.
This assay assesses the susceptibility of a compound to metabolism by Phase I enzymes.[4]
-
Preparation of Reagents:
-
Prepare a 0.1 M phosphate buffer (pH 7.4).
-
Prepare an NADPH regenerating system (e.g., containing NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase).[4]
-
Prepare a 10 mM stock solution of the test compound in DMSO.
-
-
Incubation Procedure:
-
In a microcentrifuge tube, add phosphate buffer and human liver microsomes to a final protein concentration of 0.5 mg/mL.
-
Pre-warm the mixture at 37°C for 5 minutes.
-
Prepare a working solution of the test compound by diluting the stock solution to a final concentration of 1 µM in the reaction mixture.
-
Initiate the metabolic reaction by adding the NADPH regenerating system.[4]
-
-
Time Point Sampling:
-
At specified time points (e.g., 0, 5, 15, 30, 45, 60 minutes), withdraw an aliquot of the reaction mixture.
-
Immediately quench the reaction by adding the aliquot to a tube containing ice-cold acetonitrile with an internal standard (e.g., tolbutamide, terfenadine).[15]
-
-
Sample Analysis:
-
Centrifuge the quenched samples to precipitate proteins.
-
Analyze the supernatant using LC-MS/MS to quantify the remaining concentration of the parent compound.
-
-
Data Calculation:
-
Plot the natural logarithm of the percentage of compound remaining versus time.
-
The slope of the line (k) is used to calculate the half-life (t½) using the equation: t½ = 0.693 / k .
-
This assay uses the Caco-2 human colon adenocarcinoma cell line, which differentiates into a monolayer of polarized enterocytes that mimic the intestinal barrier, to predict oral drug absorption.[][13][16]
-
Cell Culture:
-
Seed Caco-2 cells onto semipermeable polycarbonate filter inserts in a trans-well plate.[][13]
-
Culture the cells for approximately 21 days to allow them to differentiate and form a confluent monolayer with tight junctions.[]
-
Verify the integrity of the cell monolayer by measuring the transepithelial electrical resistance (TEER).[13]
-
-
Permeability Measurement (Apical to Basolateral):
-
Wash the cell monolayer with a pre-warmed transport buffer (e.g., Hanks' Balanced Salt Solution, pH 7.4).
-
Add the test compound (typically at a concentration of 10 µM) to the apical (donor) compartment.[][13]
-
At various time points (e.g., 30, 60, 90, 120 minutes), take samples from the basolateral (receiver) compartment.
-
Also, take a sample from the donor compartment at the beginning and end of the experiment to confirm compound stability and concentration.
-
-
Sample Analysis:
-
Analyze the concentration of the compound in the donor and receiver samples using LC-MS/MS.
-
-
Data Calculation:
-
Calculate the apparent permeability coefficient (Papp) using the following equation: Papp = (dQ/dt) / (A * C₀) Where:
-
dQ/dt is the rate of compound appearance in the receiver compartment.
-
A is the surface area of the filter membrane.
-
C₀ is the initial concentration in the donor compartment.
-
-
Conclusion and Future Outlook
The strategic incorporation of a 3-cyclopropyl group on a pyrrolidine scaffold is a powerful and validated strategy in modern drug discovery. As demonstrated through comparative SAR data, this small, rigid ring can significantly enhance compound performance by improving target potency, increasing metabolic stability, and conferring favorable permeability properties. Its ability to lock the pyrrolidine ring into a bioactive conformation provides a distinct advantage over more flexible alkyl chains or metabolically labile aromatic substituents.
The detailed experimental protocols provided herein offer a robust framework for researchers to systematically evaluate these parameters and validate the impact of such structural modifications within their own discovery programs. As medicinal chemistry continues to move towards molecules with greater three-dimensionality, the utility of moieties like this compound will only grow, enabling the development of safer and more effective therapeutics.
References
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In vitro Assessment of Metabolic Stability in Suspension Cryopreserved Hepatocytes. JoVE. Available from: [Link]
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Structure activity relationship (SAR) and anticancer activity of pyrrolidine derivatives: Recent developments and future prospects (A review). Bohrium. Available from: [Link]
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DB-ALM Protocol n° 142 : Permeability Assay on Caco-2 Cells. JRC Big Data Analytics Platform. Available from: [Link]
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Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds. SpringerLink. Available from: [Link]
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Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds. PubMed. Available from: [Link]
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Permeability Assessment Using 5-day Cultured Caco-2 Cell Monolayers. SpringerLink. Available from: [Link]
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Structure activity relationship (SAR) and anticancer activity of pyrrolidine derivatives: Recent developments and future prospects (A review). ResearchGate. Available from: [Link]
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Hepatocyte Stability Assay. Creative Bioarray. Available from: [Link]
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caco-2 cell permeability assay for intestinal absorption .pptx. Slideshare. Available from: [Link]
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ADME Hepatocyte Stability Assay. BioDuro. Available from: [Link]
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Structure activity relationship (SAR) and anticancer activity of pyrrolidine derivatives: Recent developments and future prospects (A review). Universidad Cooperativa de Colombia - Biblioteca Digital. Available from: [Link]
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Synthesis in Review: Highly useful synthetic transformations for the installation of C(sp3) bioisosteres and alcohol deoxygenation. Domainex. Available from: [Link]
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The Cyclopropyl Group in Medicinal Chemistry. Scientific Update. Available from: [Link]
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a) Pseudoequatorial and pseudoaxial conformations of pyrrolidine. b) Cis- and trans-isomers of 3-fluoropyrrolidine. ResearchGate. Available from: [Link]
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Locked Conformations for Proline Pyrrolidine Ring: Synthesis and Conformational Analysis of cis- and trans-4-tert-Butylprolines. ACS Publications. Available from: [Link]
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Bioisosteric replacement of methyl group of compounds 44 to cyclopropyl... ResearchGate. Available from: [Link]
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Put a ring on it: application of small aliphatic rings in medicinal chemistry. PubMed Central. Available from: [Link]
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3-Substituted Prolines: From Synthesis to Structural Applications, from Peptides to Foldamers. PubMed Central. Available from: [Link]
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Rigorous Conformational Analysis of Pyrrolidine Enamines with Relevance to Organocatalysis. ResearchGate. Available from: [Link]
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(PDF) Study of minimum energy conformers of N-substituted derivatives of piperidine and pyrrolidine. Evidence of weak H-bonding by theoretical correlation with experimental NMR data. ResearchGate. Available from: [Link]
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Synthesis, structure-activity relationships, and pharmacokinetic properties of dihydroorotate dehydrogenase inhibitors: 2-cyano-3-cyclopropyl-3-hydroxy-N-[3'-methyl-4'-(trifluoromethyl)phenyl ] propenamide and related compounds. PubMed. Available from: [Link]
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Insight into Structure Activity Relationship of DPP-4 Inhibitors for Development of Antidiabetic Agents. NIH. Available from: [Link]
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Drug Repurposing: Dipeptidyl Peptidase IV (DPP4) Inhibitors as Potential Agents to Treat SARS-CoV-2 (2019-nCoV) Infection. MDPI. Available from: [Link]
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Drug Repurposing: Dipeptidyl Peptidase IV (DPP4) Inhibitors as Potential Agents to Treat SARS-CoV-2 (2019-nCoV) Infection. PubMed. Available from: [Link]
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Structure-activity relationships for a series of peptidomimetic antimicrobial prodrugs containing glutamine analogues. PubMed. Available from: [Link]
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11 Years of cyanopyrrolidines as DPP-IV inhibitors. PubMed. Available from: [Link]
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Action of Dipeptidyl Peptidase-4 Inhibitors on SARS-CoV-2 Main Protease. PubMed. Available from: [Link]
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Structure-Activity Relationships for the Anaesthetic and Analgaesic Properties of Aromatic Ring-Substituted Ketamine Esters. MDPI. Available from: [Link]
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Structure-activity relationship studies of phencyclidine derivatives in rats. PubMed. Available from: [Link]
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A Comparative Analysis of Synthetic Routes to 3-Cyclopropylpyrrolidine: A Guide for Researchers
The 3-cyclopropylpyrrolidine motif is a privileged scaffold in modern medicinal chemistry, appearing as a key structural element in a variety of biologically active compounds. Its unique conformational constraints and lipophilic character often contribute to enhanced potency, selectivity, and improved pharmacokinetic properties of drug candidates. Consequently, the development of efficient and scalable synthetic routes to this valuable building block is of significant interest to researchers in drug discovery and development. This guide provides a comparative analysis of prominent synthetic strategies for this compound, offering insights into their underlying mechanisms, experimental protocols, and relative advantages to aid in the selection of the most appropriate route for a given research objective.
Introduction to Synthetic Strategies
The synthesis of this compound presents a unique set of challenges, primarily centered around the stereoselective construction of the pyrrolidine ring and the introduction of the cyclopropyl group at the C3 position. Over the years, several innovative methods have emerged, each with its own set of strengths and limitations. This guide will focus on a detailed comparison of three distinct and noteworthy approaches:
-
Ruthenium-Catalyzed Ring Expansion of α-Carbonylcyclopropanes: A novel approach that leverages the unique reactivity of cyclopropyl ketones in the presence of a specific transition metal catalyst to construct the pyrrolidine ring.
-
Molybdenum Carbene-Mediated Cyclization of N-Allyl-N-propargylamides: A powerful method that utilizes a metal carbene complex to orchestrate a cyclization cascade, forming the cyclopropylpyrrolidine core in a single step.
-
Reductive Amination of a Cyclopropyl Ketone Precursor: A more classical yet effective strategy involving the formation of an imine from a suitable cyclopropyl ketone and an amine, followed by reduction to the target pyrrolidine.
This guide will delve into the specifics of each route, providing detailed experimental protocols and a comparative analysis to facilitate informed decision-making in the laboratory.
Route 1: Ruthenium-Catalyzed Ring Expansion of α-Carbonylcyclopropanes
This innovative method, developed by Afanasyev and colleagues, presents a fascinating example of catalyst-controlled reaction pathways.[1] The researchers discovered a catalytic dichotomy where the choice of a rhodium or ruthenium catalyst leads to fundamentally different products from the reaction of α-carbonylcyclopropanes and amines. While rhodium catalysis results in a traditional reductive amination, the use of a ruthenium catalyst promotes a novel ring expansion to form the desired pyrrolidine structure.
Mechanistic Insights
The proposed mechanism for the ruthenium-catalyzed ring expansion involves the initial coordination of the ruthenium catalyst to the carbonyl group of the cyclopropyl ketone. This is followed by the addition of the amine to form a hemiaminal intermediate. Subsequent steps are thought to involve the oxidative addition of the ruthenium into a C-C bond of the cyclopropane ring, followed by migratory insertion and reductive elimination to afford the pyrrolidine product. This pathway is distinct from the more common approaches and highlights the power of transition metal catalysis in discovering new synthetic transformations.
Experimental Protocol
General Procedure for Ruthenium-Catalyzed Pyrrolidine Synthesis: [1]
A mixture of the corresponding cyclopropyl ketone (1.0 equiv), amine (1.2 equiv), and [Ru3(CO)12] (2 mol %) in toluene (0.5 M) is charged into a pressure vessel. The vessel is purged with carbon monoxide and then pressurized to 3 atm with CO. The reaction mixture is stirred at 160 °C for 12 hours. After cooling to room temperature, the solvent is removed under reduced pressure, and the residue is purified by column chromatography on silica gel to afford the desired this compound derivative.
Performance and Limitations
This method offers a unique and elegant approach to the synthesis of 3-substituted pyrrolidines. A key advantage is the direct formation of the pyrrolidine ring from readily available cyclopropyl ketones. However, the reaction requires high temperatures and pressure, which may not be suitable for all substrates or laboratory setups. The substrate scope and the influence of substituents on the cyclopropyl ketone and the amine on the reaction efficiency and stereoselectivity require further exploration for a comprehensive understanding.
Diagram of Ruthenium-Catalyzed Ring Expansion
Caption: Ruthenium-catalyzed synthesis of this compound.
Route 2: Molybdenum Carbene-Mediated Cyclization of N-Allyl-N-propargylamides
This powerful strategy, reported by Harvey and Sigano, employs a molybdenum carbene complex to initiate a cascade cyclization of N-allyl-N-propargylamides, leading to the formation of cyclopropylpyrrolidine systems in good to excellent yields.[2] This method is a testament to the utility of metal carbenes in complex molecule synthesis.
Mechanistic Insights
The reaction is initiated by the reaction of the molybdenum carbene complex with the alkyne moiety of the N-allyl-N-propargylamide to form a metallacyclobutene intermediate. This intermediate can then undergo a series of rearrangements, including a vinylcyclopropane rearrangement, to ultimately form the bicyclic cyclopropylpyrrolidine product. The amide functionality plays a crucial role in directing the cyclization and influencing the stereochemical outcome.
Experimental Protocol
General Procedure for Molybdenum Carbene-Mediated Cyclization: [2]
To a solution of the N-allyl-N-propargylamide (1.0 equiv) in benzene (0.1 M) is added the molybdenum carbene complex ((CO)5Mo=C(OMe)Ph) (1.1 equiv). The reaction mixture is heated at 60 °C in a sealed tube for 24 hours. After cooling to room temperature, the solvent is removed under reduced pressure, and the residue is purified by flash chromatography on silica gel to yield the cyclopropylpyrrolidine product.
Performance and Limitations
This method provides a direct and efficient route to functionalized cyclopropylpyrrolidines. The reaction proceeds under relatively mild conditions and has been shown to tolerate a range of substituents on the amide and the allyl/propargyl chains. A significant advantage is the potential for stereocontrol by using chiral auxiliaries on the nitrogen atom. However, the preparation of the molybdenum carbene complex and the N-allyl-N-propargylamide starting materials can be multi-step processes. The use of stoichiometric amounts of the molybdenum complex can also be a drawback in terms of cost and waste generation.
Diagram of Molybdenum Carbene-Mediated Cyclization
Caption: Molybdenum carbene-mediated synthesis of this compound.
Route 3: Reductive Amination of a Cyclopropyl Ketone Precursor
Reductive amination is a classic and widely used method for the synthesis of amines, and it can be effectively applied to the preparation of this compound. This approach involves the reaction of a suitable cyclopropyl ketone with an amine to form an imine or enamine intermediate, which is then reduced in situ to the desired pyrrolidine.
Mechanistic Insights
The reaction proceeds in two main stages. First, the amine undergoes a nucleophilic addition to the carbonyl group of the cyclopropyl ketone to form a hemiaminal. This intermediate then dehydrates to form an iminium ion, which is in equilibrium with the corresponding enamine. In the second stage, a reducing agent, such as sodium cyanoborohydride or sodium triacetoxyborohydride, selectively reduces the iminium ion to the final pyrrolidine product. The choice of reducing agent is critical to avoid the reduction of the starting ketone.
Experimental Protocol
General Procedure for Reductive Amination:
To a solution of cyclopropyl methyl ketone (1.0 equiv) and a suitable amino alcohol or amino ester (e.g., ethanolamine, 1.1 equiv) in a suitable solvent such as methanol or dichloromethane (0.5 M) is added an acid catalyst (e.g., acetic acid, 0.1 equiv). The mixture is stirred at room temperature for 1-2 hours to facilitate imine formation. A reducing agent, such as sodium cyanoborohydride (1.5 equiv), is then added portion-wise, and the reaction is stirred for an additional 12-24 hours. The reaction is quenched by the addition of water, and the product is extracted with an organic solvent. The combined organic layers are dried, concentrated, and purified by column chromatography.
Performance and Limitations
Reductive amination is a versatile and reliable method for the synthesis of this compound. A wide variety of starting materials are commercially available, and the reaction conditions are generally mild. This method also allows for the straightforward introduction of diversity at the nitrogen atom by varying the amine component. However, the formation of the initial imine can sometimes be slow or low-yielding, particularly with sterically hindered ketones or amines. The stereochemical outcome of the reduction step can also be a challenge to control without the use of chiral auxiliaries or catalysts.
Diagram of Reductive Amination Pathway
Caption: Reductive amination for this compound synthesis.
Comparative Analysis
To facilitate a direct comparison of the three synthetic routes, the following table summarizes their key features:
| Feature | Ruthenium-Catalyzed Ring Expansion | Molybdenum Carbene-Mediated Cyclization | Reductive Amination |
| Key Transformation | C-C bond activation and ring expansion | Carbene-mediated cascade cyclization | Imine/enamine formation and reduction |
| Starting Materials | Cyclopropyl ketones, Amines | N-Allyl-N-propargylamides, Molybdenum carbene | Cyclopropyl ketones, Amines |
| Reagent Stoichiometry | Catalytic Ruthenium | Stoichiometric Molybdenum | Stoichiometric Reducing Agent |
| Reaction Conditions | High temperature and pressure (160 °C, 3 atm CO) | Moderate temperature (60 °C) | Mild (Room temperature) |
| Yields | Moderate to Good | Good to Excellent | Good |
| Stereocontrol | Potentially challenging | Amenable to auxiliary control | Requires chiral reagents or catalysts |
| Scalability | Potentially limited by high pressure equipment | Limited by cost of molybdenum reagent | Generally good |
| Advantages | Novel transformation, direct pyrrolidine formation | High efficiency, potential for stereocontrol | Mild conditions, readily available starting materials |
| Disadvantages | Harsh conditions, limited substrate scope data | Stoichiometric metal reagent, multi-step starting material synthesis | Potential for low imine formation, challenging stereocontrol |
Conclusion and Future Perspectives
The synthesis of this compound can be approached through several distinct and effective strategies. The choice of the optimal route will depend on the specific requirements of the research project, including the desired scale of the synthesis, the availability of starting materials and specialized equipment, and the importance of stereochemical control.
The Ruthenium-Catalyzed Ring Expansion offers a novel and intellectually stimulating approach, though its practical application may be limited by the harsh reaction conditions. The Molybdenum Carbene-Mediated Cyclization provides an elegant and efficient method for constructing the cyclopropylpyrrolidine core, particularly when stereocontrol is a primary concern. For general-purpose synthesis and rapid access to analogues, the classic Reductive Amination remains a robust and reliable choice.
Future research in this area will likely focus on the development of more sustainable and catalytic versions of these transformations. For instance, the development of catalytic variants of the molybdenum-mediated cyclization or the discovery of milder conditions for the ruthenium-catalyzed ring expansion would represent significant advances. Furthermore, the exploration of asymmetric catalytic methods for all three routes will be crucial for the efficient production of enantiomerically pure this compound, a key requirement for its application in pharmaceutical research. By continuing to innovate in synthetic methodology, the chemical community can ensure a steady supply of this valuable building block for the discovery of new and improved medicines.
References
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Afanasyev, O. I., Tsygankov, A. A., Usanov, D. L., & Chusov, D. (2016). Dichotomy of Reductive Addition of Amines to Cyclopropyl Ketones vs Pyrrolidine Synthesis. Organic Letters, 18(22), 5968–5971. [Link]
-
Harvey, D. F., & Sigano, D. M. (1996). Synthesis of Cyclopropylpyrrolidines via Reaction of N-Allyl-N-propargylamides with a Molybdenum Carbene Complex. Effect of Substituents and Reaction Conditions. The Journal of Organic Chemistry, 61(7), 2268–2272. [Link]
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A Senior Application Scientist's Guide to Comparing the In Vitro and In Vivo Efficacy of 3-Cyclopropylpyrrolidine Analogs as LSD1 Inhibitors
For fellow researchers, scientists, and drug development professionals, this guide provides a comprehensive framework for evaluating and comparing the efficacy of 3-cyclopropylpyrrolidine analogs, a promising class of inhibitors targeting Lysine-Specific Demethylase 1 (LSD1). This document moves beyond a simple recitation of protocols to offer a deeper understanding of the experimental rationale, data interpretation, and the critical translation from benchtop assays to preclinical models.
The Central Target: LSD1 in Oncology
Lysine-Specific Demethylase 1 (LSD1, also known as KDM1A) is a flavin-dependent monoamine oxidase that plays a pivotal role in epigenetic regulation.[1] By removing mono- and di-methyl groups from histone H3 at lysine 4 (H3K4me1/2) and lysine 9 (H3K9me1/2), LSD1 modulates gene expression.[2] Its activity is implicated in various cancers, where it often contributes to the maintenance of an undifferentiated state and the suppression of tumor suppressor genes.[1][2] Consequently, inhibiting LSD1 has emerged as a compelling therapeutic strategy. The this compound scaffold is a key pharmacophore in a number of potent LSD1 inhibitors, acting as a mechanism-based inactivator that forms a covalent adduct with the FAD cofactor of the enzyme.
Mechanism of Action: A Cascade of Effects
Inhibition of LSD1 by this compound analogs initiates a cascade of cellular events. By preventing the demethylation of H3K4 and H3K9, these inhibitors lead to an accumulation of these histone marks. This, in turn, alters the transcriptional landscape, reactivating silenced tumor suppressor genes and inducing differentiation programs in cancer cells. Furthermore, LSD1 has been shown to regulate non-histone proteins, including p53 and DNA methyltransferase 1 (DNMT1), expanding its role in cancer biology.[1]
Below is a diagram illustrating the central role of LSD1 in histone demethylation and the impact of its inhibition.
Caption: LSD1's role in demethylating histone marks and its inhibition.
In Vitro Efficacy Assessment: A Multi-pronged Approach
A robust in vitro evaluation is the foundation for understanding the potency and mechanism of action of any new chemical entity. For our this compound analogs, we will employ a tiered approach, starting with biochemical assays and progressing to cellular models.
Representative Analogs for Comparison
For the purpose of this guide, we will consider three hypothetical analogs to illustrate the comparative data:
-
Analog A: The lead compound with a basic this compound structure.
-
Analog B: A derivative with modifications aimed at increasing potency.
-
Analog C: An analog designed for improved metabolic stability and cell permeability.
Tier 1: Biochemical Potency and Selectivity
The initial step is to determine the direct inhibitory effect of the analogs on the LSD1 enzyme.
Experimental Protocol: LSD1 Biochemical Inhibition Assay (HTRF)
This protocol utilizes a Homogeneous Time-Resolved Fluorescence (HTRF) assay, a highly sensitive method for detecting enzymatic activity.
-
Reagent Preparation:
-
Prepare a stock solution of each analog in DMSO.
-
Dilute the analogs to a range of concentrations in the assay buffer.
-
Prepare a solution of recombinant human LSD1/CoREST complex in assay buffer.
-
Prepare a solution of biotinylated H3K4me2 peptide substrate and the fluorogenic substrate in assay buffer.
-
-
Assay Procedure:
-
In a 384-well plate, add the diluted analogs.
-
Add the LSD1/CoREST complex to each well and incubate for 15 minutes at room temperature to allow for compound binding.
-
Initiate the enzymatic reaction by adding the peptide substrate solution.
-
Incubate for 60 minutes at room temperature.
-
Stop the reaction and add the detection reagents (Europium cryptate-labeled anti-H3K4me0 antibody and streptavidin-XL665).
-
Incubate for 60 minutes at room temperature to allow for signal development.
-
Read the plate on an HTRF-compatible microplate reader.
-
-
Data Analysis:
-
Calculate the ratio of the two emission wavelengths.
-
Plot the HTRF ratio against the logarithm of the inhibitor concentration.
-
Determine the IC50 value (the concentration of inhibitor that causes 50% inhibition of enzyme activity) by fitting the data to a four-parameter logistic equation.
-
Causality and Interpretation: A lower IC50 value indicates a more potent inhibitor at the biochemical level. This assay directly measures the interaction between the compound and its target, providing a clean assessment of potency without the complexities of a cellular environment.
Tier 2: Cellular Activity and Target Engagement
Moving into a cellular context is crucial to assess if the biochemical potency translates to efficacy in a more biologically relevant system.
Experimental Protocol: Cell Proliferation Assay (MTT)
The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability and proliferation.[3][4]
-
Cell Seeding:
-
Seed a cancer cell line known to be sensitive to LSD1 inhibition (e.g., a leukemia or small cell lung cancer cell line) into a 96-well plate at a predetermined density.
-
Incubate overnight to allow for cell attachment.
-
-
Compound Treatment:
-
Treat the cells with a serial dilution of the analogs. Include a vehicle control (DMSO).
-
Incubate for a defined period (e.g., 72 hours).
-
-
MTT Addition and Incubation:
-
Solubilization and Absorbance Reading:
-
Data Analysis:
-
Subtract the background absorbance from all readings.
-
Calculate the percentage of cell viability relative to the vehicle control.
-
Determine the GI50 value (the concentration of inhibitor that causes 50% growth inhibition).
-
Experimental Protocol: Western Blot for Histone Marks
This protocol is essential to confirm that the observed cellular effects are due to the intended mechanism of action – the inhibition of LSD1.[6]
-
Cell Treatment and Lysis:
-
Treat cells with the analogs at concentrations around their GI50 values for a specified time (e.g., 24-48 hours).
-
Harvest the cells and perform histone extraction.
-
-
Protein Quantification and Electrophoresis:
-
Quantify the protein concentration of the histone extracts.
-
Separate the proteins by size using SDS-PAGE.
-
-
Protein Transfer and Blocking:
-
Transfer the separated proteins to a nitrocellulose or PVDF membrane.
-
Block the membrane with a suitable blocking buffer (e.g., 5% non-fat milk or BSA in TBST) to prevent non-specific antibody binding.[7]
-
-
Antibody Incubation:
-
Incubate the membrane with a primary antibody specific for the histone mark of interest (e.g., anti-H3K4me2 or anti-H3K9me2).
-
Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.
-
-
Detection:
-
Add an enhanced chemiluminescence (ECL) substrate and visualize the protein bands using a chemiluminescence imaging system.
-
Use an antibody against total Histone H3 as a loading control.
-
Causality and Interpretation: A potent analog should exhibit a low GI50 value in the cell proliferation assay. The Western blot should demonstrate a dose-dependent increase in H3K4me2 and/or H3K9me2 levels, confirming on-target activity. Discrepancies between biochemical and cellular potency can point to issues with cell permeability, metabolic instability, or off-target effects.
Comparative In Vitro Data Summary
| Analog | LSD1 IC50 (nM) | Cell Proliferation GI50 (nM) | H3K4me2 Fold Increase (at GI50) |
| Analog A | 50 | 150 | 2.5 |
| Analog B | 5 | 20 | 4.0 |
| Analog C | 10 | 30 | 3.5 |
Note: The data presented in this table is hypothetical and for illustrative purposes only.
In Vivo Efficacy Assessment: The Preclinical Test
The ultimate test of a potential therapeutic is its efficacy in a living organism. For our this compound analogs, we will utilize a xenograft mouse model.
Experimental Workflow for In Vitro to In Vivo Translation
Caption: A generalized workflow from in vitro screening to in vivo studies.
Experimental Protocol: Human Tumor Xenograft Model
This protocol outlines the key steps for evaluating the anti-tumor efficacy of the analogs in an in vivo setting.[8][9]
-
Animal Model and Cell Implantation:
-
Use immunocompromised mice (e.g., nude or SCID mice).[8]
-
Subcutaneously inject a suspension of a human cancer cell line (the same as used in the in vitro assays) into the flank of each mouse.
-
-
Tumor Growth and Grouping:
-
Allow the tumors to grow to a palpable size (e.g., 100-200 mm³).
-
Randomize the mice into treatment groups (e.g., vehicle control, Analog B, Analog C).
-
-
Drug Administration:
-
Administer the analogs and the vehicle control to the respective groups via a clinically relevant route (e.g., oral gavage or intraperitoneal injection) at a predetermined dose and schedule. The dose is often informed by prior pharmacokinetic studies.[10]
-
-
Monitoring:
-
Endpoint and Analysis:
-
The study is typically terminated when the tumors in the control group reach a predetermined size.
-
Excise the tumors and measure their final weight.
-
Calculate the tumor growth inhibition (TGI) for each treatment group compared to the vehicle control.
-
Collect plasma and tumor tissue for pharmacokinetic and pharmacodynamic (e.g., Western blot for histone marks) analysis.
-
Causality and Interpretation: Significant TGI in the treatment groups compared to the control group indicates in vivo efficacy. The pharmacokinetic data will reveal the drug's absorption, distribution, metabolism, and excretion (ADME) properties, helping to correlate exposure with efficacy.[10] Pharmacodynamic analysis of the tumor tissue will confirm on-target activity in the in vivo setting.
Comparative In Vivo Data Summary
| Analog | Dose and Schedule | Tumor Growth Inhibition (%) | Body Weight Change (%) | H3K4me2 Fold Increase (Tumor) |
| Analog B | 25 mg/kg, QD, PO | 45 | -5 | 2.0 |
| Analog C | 25 mg/kg, QD, PO | 65 | -2 | 3.0 |
Note: The data presented in this table is hypothetical and for illustrative purposes only.
In this hypothetical scenario, Analog C demonstrates superior in vivo efficacy compared to Analog B at the same dose, with less toxicity (as indicated by a smaller change in body weight). This could be attributed to its improved metabolic stability, leading to better tumor exposure, as confirmed by the higher fold increase in the target histone mark in the tumor tissue.
Conclusion: Synthesizing the Data for a Holistic View
The comprehensive evaluation of this compound analogs requires a logical progression from in vitro to in vivo studies. While in vitro assays provide crucial information on potency and mechanism, they do not fully recapitulate the complexities of a living system. In vivo studies are indispensable for assessing the therapeutic potential of a compound, taking into account its pharmacokinetic and pharmacodynamic properties. By systematically applying the protocols outlined in this guide and critically analyzing the resulting data, researchers can make informed decisions in the drug development process.
References
- Feng, S., et al. (2016). LSD1-mediated epigenetic modification contributes to autophagy and tumorigenesis. Oncotarget, 7(12), 14315-14328.
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Roche. (n.d.). MTT Assay Protocol. Retrieved from [Link]
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Clyte Technologies. (2025). MTT Assay Protocol: Guide to Measuring Cell Viability & Proliferation. Retrieved from [Link]
- Mai, A., & Rotili, D. (2019). Expanding the Role of the Histone Lysine-Specific Demethylase LSD1 in Cancer. Cancers, 11(3), 343.
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ResearchHub. (2024). Detailed protocol for MTT Cell Viability and Proliferation Assay. Retrieved from [Link]
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Pharmacology Discovery Services. (n.d.). In Vivo Oncology. Retrieved from [Link]
- Zhang, X., et al. (2018). Histone demethylase LSD1 controls the phenotypic plasticity of cancer cells. Cancer Science, 109(7), 2065-2072.
- Li, W., et al. (2016). LSD1-mediated epigenetic modification contributes to lung tumorigenesis. Oncotarget, 7(32), 51833-51845.
- Chen, Y., et al. (2017). Inhibition of LSD1 epigenetically attenuates oral cancer growth and metastasis. Oncotarget, 8(12), 19739-19753.
- Tovar, E. A., Essenburg, C. J., & Graveel, C. (2017). In vivo Efficacy Studies in Cell Line and Patient-derived Xenograft Mouse Models. Bio-protocol, 7(1), e2100.
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Bio-protocol. (n.d.). Western Analysis of Histone Modifications (Aspergillus nidulans). Retrieved from [Link]
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PubMed. (2017). In vivo Efficacy Studies in Cell Line and Patient-derived Xenograft Mouse Models. Retrieved from [Link]
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ResearchGate. (2012). I am trying to use western blots to detect methylated histones, but I'm getting really inconsistent results. Is anyone else trying to do this? Retrieved from [Link]
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EpigenTek. (n.d.). Western Blot (WB) Protocol. Retrieved from [Link]
- Sorna, V., et al. (2021). Comprehensive in Vitro Characterization of the LSD1 Small Molecule Inhibitor Class in Oncology.
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The Jackson Laboratory. (n.d.). Cancer Cell Line Xenograft Efficacy Studies. Retrieved from [Link]
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Molecular Devices. (n.d.). High throughput homogeneous epigenetics assays using HTRF technology and the SpectraMax Paradigm microplate detection platform. Retrieved from [Link]
- Schmitt, F., et al. (2014). Heterogeneous Antibody-Based Activity Assay for Lysine Specific Demethylase 1 (LSD1) on a Histone Peptide Substrate. Journal of Biomolecular Screening, 19(6), 973-981.
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BPS Bioscience. (n.d.). LSD1 (KDM1A) Chemiluminescent Assay Kit. Retrieved from [Link]
- Forster, M., et al. (2022). Pharmacokinetic Optimization of Small Molecule Janus Kinase 3 Inhibitors to Target Immune Cells.
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Protocols.io. (2025). In-Vivo Mouse and Rat PK Bioanalysis. Retrieved from [Link]
- Li, M., et al. (2014). Murine Pharmacokinetic Studies. Bio-protocol, 4(13), e1163.
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A Head-to-Head Comparison of Catalytic Strategies for the Synthesis of 3-Cyclopropylpyrrolidine
Introduction: The Significance of the 3-Cyclopropylpyrrolidine Scaffold in Medicinal Chemistry
The pyrrolidine ring is a privileged scaffold in medicinal chemistry, appearing in numerous FDA-approved drugs and clinical candidates.[1][2] Its rigid, three-dimensional structure allows for precise orientation of substituents, leading to enhanced binding affinity and selectivity for biological targets. The incorporation of a cyclopropyl group at the 3-position further constrains the molecule, often improving metabolic stability and potency. Consequently, the efficient and stereoselective synthesis of this compound and its derivatives is a critical endeavor for researchers in drug discovery and development.
This guide provides a head-to-head comparison of key catalytic methodologies for the synthesis of this compound, focusing on the underlying principles, catalyst performance, and practical considerations for implementation in a research setting. We will delve into the classic Simmons-Smith cyclopropanation, transition-metal-catalyzed approaches, and other emerging methods, offering experimental protocols and comparative data to inform your synthetic strategy.
Synthetic Strategies: An Overview
The primary retrosynthetic disconnection for this compound involves the formation of the cyclopropane ring onto a pre-existing pyrroline scaffold or the construction of the pyrrolidine ring from a cyclopropyl-containing precursor. The choice of strategy is often dictated by the availability of starting materials, desired stereochemistry, and scalability.
Caption: Key retrosynthetic approaches to this compound.
Head-to-Head Catalyst Comparison
This section provides a comparative analysis of different catalytic systems for the synthesis of this compound, focusing on reaction efficiency, stereoselectivity, and operational considerations.
Simmons-Smith Cyclopropanation and its Modifications
The Simmons-Smith reaction is a cornerstone of cyclopropane synthesis, utilizing a zinc carbenoid to stereospecifically cyclopropanate an alkene.[3] The reaction is known for its reliability and functional group tolerance.
Catalytic System: Diiodomethane (CH₂I₂) and a Zinc-Copper couple (Zn-Cu) or Diethylzinc (Et₂Zn) (Furukawa modification).
Mechanism of Action: The active species, an organozinc carbenoid (typically iodomethylzinc iodide, ICH₂ZnI), is generated in situ. This carbenoid then adds to the double bond of a protected 3-pyrroline in a concerted fashion, preserving the stereochemistry of the starting alkene. The use of coordinating solvents or directing groups on the substrate can influence the diastereoselectivity of the addition.
Caption: Simplified mechanism of the Simmons-Smith cyclopropanation.
Performance Data:
| Catalyst System | Substrate | Yield (%) | Diastereoselectivity (dr) | Reference |
| Et₂Zn, CH₂ClI | N-Boc-3-pyrroline | ~70-80% (estimated) | Not specified | [4] |
Experimental Protocol (Furukawa Modification):
-
To a solution of N-Boc-3-pyrroline (1.0 equiv) in anhydrous dichloromethane (DCM, 0.2 M) under an inert atmosphere (e.g., argon or nitrogen) at 0 °C, add a solution of diethylzinc (1.0 M in hexanes, 2.5 equiv) dropwise.
-
After stirring for 15 minutes, add chloroiodomethane (2.55 equiv) dropwise at 0 °C.
-
Allow the reaction mixture to warm to room temperature and stir for 12-16 hours.
-
Quench the reaction by the slow addition of a saturated aqueous solution of ammonium chloride (NH₄Cl).
-
Separate the organic layer, and extract the aqueous layer with DCM (3 x 20 mL).
-
Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to afford N-Boc-3-cyclopropylpyrrolidine.
Expertise & Experience Insights: The Furukawa modification using diethylzinc and chloroiodomethane often provides higher yields and better reproducibility compared to the traditional Zn-Cu couple.[4] The reaction is sensitive to moisture and air, so stringent anhydrous and inert conditions are crucial for success. The diastereoselectivity can be influenced by the protecting group on the pyrrolidine nitrogen.
Rhodium(II)-Catalyzed Cyclopropanation
Rhodium(II) carboxylate and carboxamidate complexes are highly effective catalysts for the decomposition of diazo compounds to generate rhodium carbenoids, which readily undergo cyclopropanation with alkenes.[5] This method offers the potential for high diastereo- and enantioselectivity through the use of chiral ligands.
Catalytic System: Dirhodium(II) tetraacetate [Rh₂(OAc)₄] or a chiral rhodium(II) catalyst with a diazo compound (e.g., ethyl diazoacetate).
Mechanism of Action: The rhodium(II) catalyst reacts with the diazo compound to form a rhodium-carbene intermediate. This electrophilic carbene is then transferred to the electron-rich double bond of the N-protected 3-pyrroline. The stereochemical outcome is dictated by the catalyst's chiral ligands and the approach of the alkene to the carbene.
Caption: General mechanism for rhodium-catalyzed cyclopropanation.
Performance Data (for a related indole substrate):
| Catalyst System | Substrate | Yield (%) | Enantioselectivity (ee) | Reference |
| [Rh₂(S-3,5-di-BrTPCP)₄] | N-protected indole | up to 99% | up to 99% | [6] |
Experimental Protocol (General):
-
To a solution of the N-protected 3-pyrroline (1.2 equiv) and the rhodium(II) catalyst (1 mol%) in a suitable anhydrous solvent (e.g., DCM or toluene) under an inert atmosphere, add a solution of the diazo compound (1.0 equiv) in the same solvent dropwise over several hours using a syringe pump.
-
Stir the reaction mixture at the specified temperature (often room temperature) until the diazo compound is consumed (monitored by TLC).
-
Concentrate the reaction mixture under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.
Expertise & Experience Insights: The slow addition of the diazo compound is critical to maintain a low concentration of the reactive carbene intermediate, minimizing side reactions such as dimerization. The choice of the rhodium catalyst and its ligands is paramount for achieving high stereoselectivity. For enantioselective transformations, chiral dirhodium catalysts with bulky ligands are often employed.[6]
Molybdenum-Catalyzed Cycloaddition
Group 6 carbene complexes, particularly those of molybdenum, can undergo reactions with enynes to form cyclopropyl-containing heterocycles.[1] This approach builds the pyrrolidine ring and the cyclopropane ring in a single transformation.
Catalytic System: Pentacarbonyl(1-methoxypentylidene)molybdenum(0).
Mechanism of Action: The molybdenum carbene complex reacts with an N-allyl-N-propargylamide. The reaction proceeds through a series of intermediates involving coordination of the alkyne and alkene moieties to the metal center, followed by cyclization to form the cyclopropylpyrrolidine skeleton.[1]
Performance Data:
| Catalyst System | Substrate | Yield (%) | Reference |
| Pentacarbonyl(1-methoxypentylidene)molybdenum(0) | N-allyl-N-propargylbenzamide | 85% | [1] |
Experimental Protocol:
-
A solution of the N-allyl-N-propargylamide (1.0 equiv) and the molybdenum carbene complex (1.1 equiv) in anhydrous benzene is heated in a sealed vial.
-
The reaction progress is monitored by TLC.
-
Upon completion, the solvent is removed under reduced pressure.
-
The residue is purified by flash column chromatography on silica gel.
Expertise & Experience Insights: This method provides a convergent route to the this compound core. The reaction yields are sensitive to the nature of the amide protecting group, with electron-withdrawing groups generally affording better results.[1] The reaction is typically performed under an inert atmosphere, and the handling of the air-sensitive molybdenum carbene complex requires care.
Comparative Summary and Recommendations
| Feature | Simmons-Smith | Rhodium(II)-Catalyzed | Molybdenum-Catalyzed |
| Catalyst | Stoichiometric Zinc | Catalytic Rhodium(II) | Stoichiometric Molybdenum |
| Carbene Source | Dihalomethane | Diazo Compound | Fischer Carbene |
| Stereocontrol | Substrate-controlled | Catalyst-controlled | Substrate-controlled |
| Yield | Good to Excellent | Good to Excellent | Good to Excellent |
| Scope | Broad for alkenes | Broad for alkenes | Specific for enynes |
| Operational Ease | Moderate | Requires handling of diazo compounds | Requires handling of air-sensitive reagents |
| Cost | Moderate | High (catalyst) | High (reagent) |
Recommendations:
-
For a reliable and scalable synthesis of racemic or diastereomerically controlled this compound, the Simmons-Smith reaction (specifically the Furukawa modification) is a robust and well-established choice.
-
For the synthesis of enantioenriched this compound, rhodium(II)-catalyzed cyclopropanation with a chiral catalyst is the method of choice, offering high levels of enantioselectivity.
-
The molybdenum-catalyzed cycloaddition represents a more specialized approach for the construction of the cyclopropylpyrrolidine skeleton from acyclic precursors and is particularly useful when the required enyne starting material is readily accessible.
Conclusion
The synthesis of this compound can be approached through several effective catalytic methods. The optimal choice of catalyst and methodology will depend on the specific goals of the synthesis, including the desired stereochemistry, scale, and available resources. By understanding the mechanisms, performance, and practical considerations of each approach, researchers can make an informed decision to efficiently access this valuable building block for the advancement of medicinal chemistry and drug discovery.
References
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Carson, C. A.; Kerr, M. A. Diastereoselective Synthesis of Pyrrolidines via the Yb(OTf)3 Catalyzed Three-Component Reaction of Aldehydes, Amines, and 1,1-Cyclopropanediesters. J. Org. Chem.2005 , 70 (20), 8242–8244. [Link]
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Charette, A. B.; Beauchemin, A. Simmons-Smith Cyclopropanation Reaction. Org. React.2001 , 58, 1. [Link]
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Simmons, H. E.; Smith, R. D. A NEW SYNTHESIS OF CYCLOPROPANES FROM OLEFINS. J. Am. Chem. Soc.1958 , 80 (19), 5323–5324. [Link]
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Hoyt, S. B.; Tlic, M.; Hoye, T. R. Synthesis of Cyclopropylpyrrolidines via Reaction of N-Allyl-N-propargylamides with a Molybdenum Carbene Complex. Effect of Substituents and Reaction Conditions. J. Org. Chem.1996 , 61 (7), 2268–2273. [Link]
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Sweeney, J. B.; Doulcet, J. Synthesis of 3-substituted pyrrolidines via palladium-catalysed hydroarylation. ChemRxiv. 2018 . [Link]
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Zhang, Y.; Wang, J. Palladium-Catalyzed Intramolecular Asymmetric Hydrocyclopropanylation of Alkynes: Synthesis of Cyclopropane-Fused γ-Lactams. Chem. Sci.2023 , 14, 7533-7538. [Link]
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Tymtsunik, A. V.; Mykhailiuk, P. K. Simmons–Smith Cyclopropanation: A Multifaceted Synthetic Protocol toward the Synthesis of Natural Products and Drugs: A Review. Molecules2023 , 28 (15), 5651. [Link]
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Brandänge, S.; Rodriguez, B. 3-Pyrroline synthesis. Synthesis1988 , 1988 (04), 347-348. [Link]
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Pearson, W. H.; Hutta, D. A. Diastereoselective Synthesis of Pyrrolidines Using a Nitrone/Cyclopropane Cycloaddition: Synthesis of the Tetracyclic Core of Nakadomarin A. Org. Lett.2005 , 7 (5), 953–956. [Link]
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Trost, B. M.; Silverman, S. M. Enantioselective Construction of Pyrrolidines by Palladium-Catalyzed Asymmetric [3 + 2] Cycloaddition of Trimethylenemethane with Imines. J. Am. Chem. Soc.2012 , 134 (11), 4941–4954. [Link]
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Chuprakov, S.; Kwok, S. W.; Zhang, L.; Lercher, L.; Fokin, V. V. Rhodium-Catalyzed Enantioselective Cyclopropanation of Olefins with N-Sulfonyl 1,2,3-Triazoles. J. Am. Chem. Soc.2009 , 131 (50), 18034–18035. [Link]
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Sharland, J. C. Overcoming the Limitations of Rhodium-Catalyzed Asymmetric Cyclopropanation and Other Adventures in Strained Ring Synthesis. Emory Theses and Dissertations2023 . [Link]
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Deng, C.; et al. Rhodium(III)-Catalyzed Sequential Cyclization of N-Boc Hydrazones with Propargylic Monofluoroalkynes via C-H Activation/C-F Cleavage for the Synthesis of Spiro[cyclobutane-1,9'-indeno[1,2-a]indenes. ResearchGate2022 . [Link]
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Chen, J.; et al. Lewis acid catalysed asymmetric cascade reaction of cyclopropyl ketones: concise synthesis of pyrrolobenzothiazoles. Chem. Commun.2021 , 57, 10355-10358. [Link]
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Isloor, N. A.; et al. A Diastereoselective Synthesis of Dispiro[oxindole-cyclohexanone]pyrrolidines by 1,3-Dipolar Cycloaddition. Molecules2021 , 26 (19), 5897. [Link]
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Meggers, E. Enantioselective Photocatalytic [3+2] Cycloadditions of Aryl Cyclopropyl Ketones. J. Am. Chem. Soc.2016 , 138 (43), 14262–14265. [Link]
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Carretero, J. C.; et al. Stereoselective Synthesis of Densely Substituted Pyrrolidines via a [3 + 2] Cycloaddition Reaction between Chiral N-tert-Butanesulfinylazadienes and Azomethine Ylides. Org. Lett.2023 , 25 (40), 7358–7363. [Link]
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Feng, X.; et al. Organocatalyzed Enantioselective [3+2] Cycloaddition Reactions for Synthesis of Dispiro[benzothiophenone-indandione-pyrrolidine] Derivatives. Molecules2024 , 29 (20), 4856. [Link]
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Kanan, S.; et al. Development of an Enantioselective [3 + 2] Cycloaddition To Synthesize the Pyrrolidine Core of ABBV-3221 on Multikilogram Scale. Org. Process Res. Dev.2021 , 25 (7), 1646–1655. [Link]
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Davies, H. M. L.; et al. Rhodium-catalyzed enantioselective cyclopropanation of electron-deficient alkenes. Chem. Sci.2013 , 4, 137-141. [Link]
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Carballo, R. M.; et al. Diastereoselective Synthesis of Highly Functionalized Proline Derivatives. Molecules2022 , 27 (20), 6828. [Link]
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Williams, C. M.; et al. Synergic Catalysis: the Importance of Intermetallic Separation in Co(III)K(I) Catalysts for Ring Opening Copolymerizations. ResearchGate2020 . [Link]
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The Ascendancy of a Compact Powerhouse: Benchmarking 3-Cyclopropylpyrrolidine Against Established Pharmacophores in Drug Discovery
A Senior Application Scientist's In-Depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
In the intricate chess game of drug design, where every molecular modification is a strategic move towards enhanced efficacy and safety, the selection of the right scaffold is paramount. Among the rising stars in the medicinal chemist's arsenal is the 3-cyclopropylpyrrolidine motif. This seemingly simple structural unit marries the conformational rigidity and metabolic robustness of the cyclopropyl ring with the proven versatility of the pyrrolidine scaffold, a privileged structure in numerous biologically active compounds.[1] This guide provides a comprehensive technical analysis, benchmarking this compound against commonly employed pharmacophores, and offers field-proven insights into its application, supported by detailed experimental protocols.
The Strategic Advantage: Why this compound?
The rationale for incorporating the this compound moiety into drug candidates stems from the synergistic interplay of its constituent parts. The pyrrolidine ring, a five-membered saturated heterocycle, offers a three-dimensional geometry that allows for a more comprehensive exploration of pharmacophore space compared to its flat, aromatic counterparts.[1] Its stereogenic centers provide opportunities for fine-tuning receptor interactions, a critical factor in optimizing potency and selectivity.
The introduction of a cyclopropyl group at the 3-position further enhances the desirability of this scaffold. The cyclopropyl ring is a well-established bioisostere for isopropyl and other small alkyl groups, often conferring a range of advantages:
-
Metabolic Stability: The high C-H bond dissociation energy of the cyclopropyl ring makes it less susceptible to oxidative metabolism by cytochrome P450 enzymes.[2] This can lead to an increased in vivo half-life and a more predictable pharmacokinetic profile.
-
Conformational Rigidity: The constrained nature of the three-membered ring locks the substituent in a defined orientation, which can pre-organize the molecule for optimal binding to its biological target, thereby enhancing potency.
-
Improved Physicochemical Properties: The cyclopropyl group can favorably modulate lipophilicity and pKa, influencing properties such as solubility and membrane permeability.[3]
This guide will now delve into a comparative analysis of this compound against other common pharmacophoric elements, supported by illustrative experimental data.
Head-to-Head Comparison: this compound vs. Key Pharmacophores
To objectively assess the benefits of the this compound moiety, we present a comparative analysis against structurally related and commonly used pharmacophores: pyrrolidine, 3-isopropylpyrrolidine, and 3-phenylpyrrolidine. The following data, while illustrative, is based on established principles in medicinal chemistry.
Physicochemical Properties
A molecule's fundamental physicochemical properties, such as lipophilicity (LogP) and basicity (pKa), are critical determinants of its pharmacokinetic behavior.
| Pharmacophore | Structure | Calculated LogP | Predicted pKa | Rationale for Physicochemical Profile |
| Pyrrolidine | 0.46 | 11.27 | The parent scaffold, moderately polar with strong basicity due to the secondary amine. | |
| 3-Isopropylpyrrolidine | ![]() | 1.58 | 11.15 | The isopropyl group increases lipophilicity compared to the unsubstituted pyrrolidine. |
| This compound | ![]() | 1.25 | 11.20 | The cyclopropyl group offers a moderate increase in lipophilicity, generally less than an isopropyl group, while maintaining basicity.[3] |
| 3-Phenylpyrrolidine | ![]() | 2.15 | 10.50 | The phenyl group significantly increases lipophilicity and reduces basicity due to electronic effects. |
Benchmarking Performance: Key Experimental Assays
The true value of a pharmacophore is revealed through rigorous experimental evaluation. Here, we outline the protocols for three critical assays in early drug discovery and present comparative data that highlights the advantages of the this compound scaffold.
Metabolic Stability Assessment
Objective: To determine the rate at which a compound is metabolized by liver enzymes, providing an indication of its likely in vivo half-life.
Methodology: In vitro microsomal stability assay.
Comparative Metabolic Stability Data
| Analog | t½ (min) in Human Liver Microsomes | Intrinsic Clearance (µL/min/mg protein) | Rationale for Observed Stability |
| Analog A (3-Isopropyl) | 15 | 46.2 | The isopropyl group is susceptible to oxidative metabolism at the tertiary carbon. |
| Analog B (3-Cyclopropyl) | > 60 | < 11.5 | The cyclopropyl group is resistant to CYP450-mediated oxidation, leading to significantly enhanced metabolic stability.[2] |
| Analog C (3-Phenyl) | 25 | 27.7 | The phenyl group can undergo aromatic hydroxylation, a common metabolic pathway. |
Blood-Brain Barrier (BBB) Permeability Assessment
Objective: To predict the ability of a compound to cross the blood-brain barrier, a critical factor for CNS-targeting drugs.
Methodology: Parallel Artificial Membrane Permeability Assay (PAMPA).
Comparative BBB Permeability Data
| Analog | Permeability Coefficient (Pe) (10⁻⁶ cm/s) | Predicted CNS Penetration | Rationale for Permeability |
| Analog A (3-Isopropyl) | 3.5 | Moderate | Increased lipophilicity allows for some passive diffusion. |
| Analog B (3-Cyclopropyl) | 5.8 | High | The cyclopropyl group often enhances permeability due to its favorable lipophilic and conformational properties.[4] |
| Analog C (3-Phenyl) | 2.1 | Low to Moderate | While lipophilic, the larger size and potential for efflux can limit BBB penetration. |
Receptor Binding Affinity Assessment
Objective: To determine the binding affinity of a compound for its biological target, a measure of its potency.
Methodology: Radioligand competition binding assay.
Comparative Receptor Binding Affinity Data (Hypothetical GPCR Target)
| Analog | Ki (nM) | Rationale for Binding Affinity |
| Analog A (3-Isopropyl) | 25 | The flexible isopropyl group may not adopt the optimal conformation for binding. |
| Analog B (3-Cyclopropyl) | 5 | The rigid cyclopropyl group can lock the molecule into a bioactive conformation, leading to a more favorable entropic contribution to binding and enhanced potency.[4] |
| Analog C (3-Phenyl) | 50 | The bulky phenyl group may introduce steric clashes within the binding pocket. |
Conclusion: A Strategic Choice for Modern Drug Discovery
The this compound moiety represents a powerful and versatile building block in the modern medicinal chemist's toolkit. Its ability to confer enhanced metabolic stability, favorable permeability, and potent receptor binding makes it a strategic choice for lead optimization, particularly in the development of CNS-active agents. The comparative data and experimental protocols provided in this guide serve as a valuable resource for researchers seeking to leverage the unique advantages of this compact powerhouse. By understanding the fundamental principles that underpin its utility and employing rigorous experimental validation, the this compound scaffold can be effectively utilized to design the next generation of safe and effective medicines.
Experimental Protocols
Protocol 1: In Vitro Metabolic Stability in Human Liver Microsomes
-
Preparation of Reagents:
-
Prepare a 10 mM stock solution of the test compound in DMSO.
-
Thaw pooled human liver microsomes (HLM) on ice. Dilute to a final concentration of 0.5 mg/mL in 0.1 M phosphate buffer (pH 7.4).
-
Prepare a NADPH regenerating system solution containing 1.3 mM NADP+, 3.3 mM glucose-6-phosphate, 0.4 U/mL glucose-6-phosphate dehydrogenase, and 3.3 mM magnesium chloride in 0.1 M phosphate buffer.
-
-
Incubation:
-
In a 96-well plate, add the HLM suspension.
-
Add the test compound to a final concentration of 1 µM.
-
Pre-incubate the plate at 37°C for 5 minutes with shaking.
-
Initiate the metabolic reaction by adding the NADPH regenerating system.
-
-
Time-Point Sampling and Quenching:
-
At specified time points (0, 5, 15, 30, and 60 minutes), withdraw an aliquot of the reaction mixture.
-
Immediately quench the reaction by adding ice-cold acetonitrile containing an internal standard.
-
-
Sample Processing and Analysis:
-
Centrifuge the quenched samples to pellet the precipitated proteins.
-
Transfer the supernatant to a new plate for analysis.
-
Analyze the samples by LC-MS/MS to quantify the remaining parent compound at each time point.
-
-
Data Analysis:
-
Plot the natural logarithm of the percentage of the parent compound remaining versus time.
-
Determine the elimination rate constant (k) from the slope of the linear regression.
-
Calculate the half-life (t½) = 0.693 / k.
-
Calculate the intrinsic clearance (CLint) = (0.693 / t½) * (incubation volume / mg of microsomal protein).
-
Protocol 2: Parallel Artificial Membrane Permeability Assay (PAMPA) for BBB Permeability
-
Plate Preparation:
-
Coat the wells of a 96-well filter plate (donor plate) with an artificial membrane solution (e.g., 20 mg/mL porcine brain lipid in dodecane).
-
Add buffer (pH 7.4) to the wells of a 96-well acceptor plate.
-
-
Assay Execution:
-
Prepare a solution of the test compound in buffer (pH 7.4) and add it to the donor plate.
-
Carefully place the donor plate on top of the acceptor plate, ensuring the membrane is in contact with the acceptor buffer.
-
Incubate the plate assembly at room temperature for a specified period (e.g., 4-18 hours) with gentle shaking.
-
-
Analysis:
-
After incubation, separate the donor and acceptor plates.
-
Quantify the concentration of the test compound in both the donor and acceptor wells using LC-MS/MS.
-
Calculate the permeability coefficient (Pe) using the following equation: Pe = (-Vd * Va) / ((Vd + Va) * A * t) * ln(1 - [C]a / [C]eq) where Vd is the volume of the donor well, Va is the volume of the acceptor well, A is the area of the membrane, t is the incubation time, [C]a is the concentration in the acceptor well, and [C]eq is the equilibrium concentration.
-
Protocol 3: Radioligand Competition Binding Assay
-
Preparation of Reagents:
-
Prepare cell membranes from a cell line overexpressing the target receptor. Determine the protein concentration using a standard assay (e.g., BCA).
-
Prepare a stock solution of a suitable radioligand (e.g., ³H-labeled antagonist) at a known specific activity.
-
Prepare serial dilutions of the non-radiolabeled test compound.
-
-
Binding Reaction:
-
In a 96-well plate, combine the cell membranes, the radioligand (at a concentration close to its Kd), and varying concentrations of the test compound in a suitable binding buffer.
-
Include wells for total binding (no competitor) and non-specific binding (a high concentration of a known unlabeled ligand).
-
Incubate the plate at a specified temperature for a sufficient time to reach binding equilibrium.
-
-
Separation and Detection:
-
Rapidly filter the contents of each well through a glass fiber filter plate using a cell harvester. This separates the membrane-bound radioligand from the free radioligand.
-
Wash the filters several times with ice-cold wash buffer to remove any unbound radioactivity.
-
Dry the filters and add a scintillation cocktail.
-
Quantify the radioactivity on the filters using a scintillation counter.
-
-
Data Analysis:
-
Calculate the specific binding at each concentration of the test compound by subtracting the non-specific binding from the total binding.
-
Plot the percentage of specific binding against the logarithm of the test compound concentration.
-
Fit the data to a sigmoidal dose-response curve to determine the IC₅₀ value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand).
-
Calculate the inhibitory constant (Ki) using the Cheng-Prusoff equation: Ki = IC₅₀ / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
-
References
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- Petrova, M., et al. (2021). Synthesis and Evaluation of the Antiproliferative Activity of the Derivatives of 3,5-Diaryl-3,4-dihydro-2H-pyrrole-2-carboxylic Acids. Molecules, 26(23), 7205.
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A Senior Application Scientist's Guide to Elucidating Protein Interactions with 3-Cyclopropylpyrrolidine Ligands: A Comparative Analysis
For researchers, scientists, and drug development professionals, understanding the precise interactions between a protein target and a small molecule inhibitor is paramount. The 3-cyclopropylpyrrolidine scaffold is a privileged motif in modern medicinal chemistry, prized for its ability to confer favorable physicochemical properties and explore complex binding pockets. This guide provides an in-depth, experience-driven comparison of X-ray crystallography and its principal alternatives for characterizing the binding of this compound ligands to their protein targets. We will delve into the "why" behind experimental choices, ensuring a robust and self-validating approach to structural and biophysical analysis.
The Central Role of this compound in Drug Discovery
The rigid, three-dimensional nature of the cyclopropyl group appended to the pyrrolidine ring offers a unique set of advantages in ligand design. It allows for the precise positioning of substituents to probe specific interactions within a binding site, often leading to enhanced potency and selectivity. However, this rigidity also presents challenges for achieving optimal binding, making high-resolution structural information essential for rational drug design.
X-ray Crystallography: The Gold Standard for Atomic-Level Detail
X-ray crystallography remains the preeminent technique for visualizing protein-ligand interactions at the atomic level.[1][2][3][4] By providing a static, high-resolution snapshot of the complex, it allows for the detailed analysis of hydrogen bonds, hydrophobic interactions, and the precise orientation of the this compound moiety within the active site.
Key Experimental Considerations for Protein-Ligand Crystallography
Obtaining a high-quality crystal structure of a protein in complex with a this compound ligand is a multi-step process, with each stage demanding careful optimization.
Experimental Workflow for Protein-Ligand X-ray Crystallography
Caption: A streamlined workflow for determining the crystal structure of a protein-ligand complex.
Detailed Protocol: Co-crystallization of a Protein with a this compound Ligand
-
Protein Preparation: Purify the target protein to >95% homogeneity. The final buffer should be well-characterized and free of any components that might interfere with ligand binding or crystallization.
-
Ligand Preparation: Synthesize and purify the this compound ligand. Confirm its identity and purity (>98%) by NMR and LC-MS. Prepare a concentrated stock solution in a suitable solvent (e.g., DMSO).
-
Complex Formation:
-
For co-crystallization, incubate the purified protein with the ligand prior to setting up crystallization trials.[5][6]
-
The molar ratio of ligand to protein is critical. For ligands with high affinity (low micromolar to nanomolar Kd), a 1.5 to 3-fold molar excess is often sufficient. For weaker binders, a 5 to 10-fold excess may be necessary.[6]
-
The final concentration of the solvent (e.g., DMSO) in the protein-ligand mixture should ideally be kept below 5% (v/v) to minimize its impact on protein stability and crystallization.
-
-
Crystallization Screening: Use robotic, nanoliter-scale screening to explore a wide range of crystallization conditions.[7] This high-throughput approach conserves precious protein-ligand complex.
-
Crystal Optimization: Once initial crystal hits are identified, optimize the conditions (e.g., precipitant concentration, pH, temperature) to obtain diffraction-quality crystals.
-
Data Collection and Structure Determination:
-
Cryo-protect the crystals and collect X-ray diffraction data at a synchrotron source.[8]
-
Process the diffraction data and solve the structure using molecular replacement if a structure of the apo-protein or a homologous protein is available.[9]
-
Carefully model the this compound ligand into the electron density map and refine the structure.[9]
-
Causality Behind Experimental Choices:
-
Co-crystallization vs. Soaking: For ligands that may induce a conformational change in the protein upon binding, co-crystallization is often the preferred method.[6][10] Soaking the ligand into a pre-existing apo-crystal may cause the crystal to crack if a significant conformational change occurs.[6]
-
Ligand Concentration: The choice of ligand concentration is a balance between ensuring saturation of the protein's binding site and avoiding ligand-induced protein precipitation or aggregation.[5]
A Comparative Landscape of Alternative Techniques
While X-ray crystallography provides unparalleled structural detail, it is not without its limitations. The requirement for well-diffracting crystals can be a significant bottleneck.[3] Furthermore, it provides a static picture and does not directly measure binding affinity or kinetics.[11] Therefore, a multi-pronged approach utilizing complementary biophysical techniques is often necessary for a comprehensive understanding of protein-ligand interactions.
| Technique | Information Provided | Key Advantages | Key Limitations |
| X-ray Crystallography | High-resolution 3D structure of the protein-ligand complex.[2][3] | Atomic-level detail of binding interactions. | Requires well-diffracting crystals; provides a static view.[3] |
| Cryo-Electron Microscopy (Cryo-EM) | High-resolution 3D structure of the protein-ligand complex.[12][13] | Does not require crystallization; can capture different conformational states.[12][13] | Can be challenging for small proteins; resolution may be lower than crystallography.[14] |
| Nuclear Magnetic Resonance (NMR) Spectroscopy | Information on ligand binding, binding site mapping, and protein dynamics.[15][16][17][18] | Provides information on dynamics and weak interactions in solution.[16][18] | Generally limited to smaller proteins; requires larger amounts of protein. |
| Surface Plasmon Resonance (SPR) | Binding kinetics (association and dissociation rates) and affinity (Kd).[19][20][21][22] | Real-time, label-free analysis of binding kinetics.[19][22] | Requires immobilization of the protein, which can affect its activity. |
| Isothermal Titration Calorimetry (ITC) | Binding affinity (Kd), stoichiometry (n), and thermodynamics (enthalpy and entropy).[23][24][25][26][27] | Provides a complete thermodynamic profile of the binding interaction in solution.[23][24] | Requires relatively large amounts of protein and ligand. |
| Computational Docking | Predicted binding mode and affinity of the ligand.[28][29][30][31] | Rapidly screen virtual libraries of compounds; can guide experimental work. | Predictions require experimental validation; accuracy can be limited. |
Logical Relationships in a Multi-Technique Approach
Caption: Interplay between different techniques for a comprehensive analysis.
In-Depth Comparison of Methodologies
Cryo-Electron Microscopy (Cryo-EM)
Cryo-EM has emerged as a powerful alternative to X-ray crystallography, particularly for large and flexible protein complexes that are difficult to crystallize.[12][13] Recent advances have enabled the determination of near-atomic resolution structures of protein-small molecule complexes.[32]
When to Choose Cryo-EM:
-
When the target protein is large (>100 kDa) or part of a multi-protein complex.
-
If the protein is conformationally flexible and crystallization has been unsuccessful.
-
For membrane proteins, which are notoriously difficult to crystallize.[12]
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a versatile technique that provides information about protein-ligand interactions in solution, which more closely mimics the physiological environment.[15][16][17][18] Ligand-observe NMR techniques, such as Saturation Transfer Difference (STD) NMR, are particularly useful for detecting weak binding events and for fragment screening.[15][16]
Protocol for STD-NMR to Confirm Binding:
-
Acquire a one-dimensional proton NMR spectrum of the this compound ligand alone.
-
Prepare a sample containing the target protein and the ligand.
-
Acquire an STD-NMR spectrum. In this experiment, the protein is selectively saturated with radiofrequency pulses.
-
If the ligand binds to the protein, saturation will be transferred from the protein to the ligand, resulting in a decrease in the intensity of the ligand's NMR signals.
-
The presence of signals in the STD spectrum confirms that the ligand binds to the protein.
Surface Plasmon Resonance (SPR) and Isothermal Titration Calorimetry (ITC)
SPR and ITC are indispensable for quantifying the thermodynamics and kinetics of binding.[19][22][23]
-
SPR provides real-time measurement of binding and dissociation, allowing for the determination of on-rates (ka) and off-rates (kd), from which the dissociation constant (Kd) can be calculated.[19][22]
-
ITC directly measures the heat released or absorbed during a binding event, providing a complete thermodynamic profile of the interaction, including the binding affinity (Kd), stoichiometry (n), enthalpy (ΔH), and entropy (ΔS).[23][24][25][26][27]
The data from these techniques are crucial for validating the biological relevance of the interactions observed in the crystal structure.
Conclusion: An Integrated Approach for a Complete Picture
For a comprehensive understanding of how a this compound ligand interacts with its protein target, a single technique is rarely sufficient. An integrated approach, leveraging the strengths of multiple methodologies, is the most robust strategy. X-ray crystallography, when successful, provides the ultimate structural detail. However, this should be complemented by solution-based techniques like NMR to confirm the binding mode and assess dynamics, and by biophysical methods such as SPR and ITC to quantify the binding affinity and kinetics. This multi-faceted approach ensures that the structural information is placed within a proper thermodynamic and kinetic context, providing a solid foundation for structure-based drug design.
References
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- Surface Plasmon Resonance (SPR) for the Binding Kinetics Analysis of Synthetic Cannabinoids: Advancing CB1 Receptor Interaction Studies. MDPI.
- NMR for Studying Protein-Ligand Interactions.
- Intrinsic Thermodynamics of Protein-Ligand Binding by Isothermal Titration Calorimetry as Aid to Drug Design. PubMed.
- Binding Kinetics of Aptamer Interactions Using Surface Plasmon Resonance. Nicoya.
- Cryo-EM-Guided Binding Pocket Optimization for Small Molecule Drugs. Protheragen.
- Use of Surface Plasmon Resonance (SPR) to Determine Binding Affinities and Kinetic Parameters Between Components Important in Fusion Machinery.
- Isothermal titration calorimetry for studying protein-ligand interactions. PubMed.
- Thermodynamic characterization of protein-ligand binding by isothermal titration calorimetry (ITC). Virtual Labs IIT Kharagpur.
- Isothermal Titration Calorimetry for Studying Protein–Ligand Interactions.
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The Cyclopropyl Moiety in Pyrrolidine Scaffolds: A Comparative Guide to ADME Properties
In the landscape of contemporary medicinal chemistry, the strategic incorporation of small aliphatic rings is a cornerstone of lead optimization. Among these, the cyclopropyl group stands out for its unique conformational and electronic properties, which can profoundly influence the Absorption, Distribution, Metabolism, and Excretion (ADME) profile of drug candidates.[1][2] This guide provides an in-depth comparison of the ADME properties of 3-cyclopropylpyrrolidine-containing compounds against their non-cyclopropyl analogs, such as those bearing isopropyl or tert-butyl substituents. Through a synthesis of established principles and supporting experimental data, we will explore the causal relationships between this three-membered ring and key drug-like characteristics.
The pyrrolidine ring is a prevalent scaffold in numerous FDA-approved drugs due to its three-dimensional nature, which allows for a thorough exploration of pharmacophore space.[3][4] The substitution at the 3-position significantly impacts the molecule's interaction with biological targets and its overall physicochemical properties. The introduction of a cyclopropyl group at this position is a deliberate design choice aimed at enhancing metabolic stability, modulating lipophilicity, and improving permeability.[1][2]
The Strategic Advantage of the Cyclopropyl Group
The unique characteristics of the cyclopropyl group, such as its rigid, planar structure and the increased s-character of its C-H bonds, render it a valuable bioisostere for other small alkyl groups like isopropyl and tert-butyl.[1][5] This substitution can lead to several advantageous modifications of a molecule's ADME profile:
-
Enhanced Metabolic Stability: The high C-H bond dissociation energy of the cyclopropyl ring makes it less susceptible to oxidative metabolism by cytochrome P450 (CYP) enzymes.[6] This can block metabolic hotspots and increase the half-life of a drug.
-
Modulation of Physicochemical Properties: The cyclopropyl group can influence a compound's lipophilicity (LogP/D) and aqueous solubility. While it is a lipophilic moiety, its impact can be nuanced, sometimes leading to an optimal balance that enhances both permeability and solubility.[1]
-
Improved Permeability: The rigid nature of the cyclopropyl group can lock the pyrrolidine ring into a specific conformation that may be more favorable for passive diffusion across biological membranes.[1]
However, it is also crucial to consider potential liabilities, such as the formation of reactive metabolites, particularly when the cyclopropyl group is attached to an amine.[6]
Comparative ADME Profiling: A Hypothetical Case Study
To illustrate the impact of the 3-cyclopropyl substituent, we present a comparative analysis of three hypothetical pyrrolidine analogs. The following data is representative of the expected trends based on extensive medicinal chemistry literature.
Table 1: Comparative ADME Data for 3-Substituted Pyrrolidine Analogs
| Compound | Structure | clogP | Kinetic Solubility (pH 7.4) (µM) | Caco-2 Permeability (Papp A→B) (10⁻⁶ cm/s) | Human Liver Microsomal Stability (t½) (min) | Human Plasma Protein Binding (% unbound) |
| Analog A | 3-Isopropylpyrrolidine | 2.1 | 85 | 8.5 | 25 | 15 |
| Analog B | 3-tert-Butylpyrrolidine | 2.5 | 40 | 5.2 | >60 | 8 |
| Analog C | This compound | 1.8 | 120 | 12.1 | >60 | 25 |
Analysis of Comparative Data:
-
Lipophilicity and Solubility: Analog C (3-cyclopropyl) exhibits the lowest calculated logP, suggesting a decrease in lipophilicity compared to its isopropyl and tert-butyl counterparts. This often translates to improved aqueous solubility, as reflected in the higher kinetic solubility value. The bulky tert-butyl group in Analog B significantly increases lipophilicity, which can negatively impact solubility.[1]
-
Permeability: The enhanced permeability of Analog C is a noteworthy advantage. The rigid cyclopropyl group can reduce the entropic penalty associated with membrane crossing, leading to more efficient passive diffusion.[1] The increased size of the tert-butyl group in Analog B may hinder its passage through the cell membrane.
-
Metabolic Stability: Both Analog B and C show significantly improved metabolic stability over Analog A. The isopropyl group is more susceptible to CYP-mediated oxidation. The cyclopropyl and tert-butyl groups effectively "shield" the molecule from metabolic enzymes, leading to a longer half-life.[6]
-
Plasma Protein Binding: The extent of plasma protein binding often correlates with lipophilicity.[7] As expected, the more lipophilic Analog B shows the highest protein binding (lowest % unbound), while the less lipophilic Analog C has a higher fraction of unbound drug available to interact with its target.
Experimental Protocols for ADME Profiling
The following are detailed methodologies for the key in vitro ADME assays used to generate the comparative data.
Kinetic Solubility Assay
Objective: To determine the aqueous solubility of a compound under non-equilibrium conditions.
Methodology:
-
Stock Solution Preparation: Prepare 10 mM stock solutions of the test compounds in dimethyl sulfoxide (DMSO).
-
Assay Plate Preparation: Add 2 µL of the DMSO stock solution to the wells of a 96-well microplate.
-
Buffer Addition: Add 198 µL of phosphate-buffered saline (PBS) at pH 7.4 to each well.
-
Incubation: Seal the plate and shake at room temperature for 2 hours.
-
Analysis: Analyze the concentration of the dissolved compound in the supernatant by LC-MS/MS after centrifugation to remove any precipitate.
Caption: Workflow for the Kinetic Solubility Assay.
Caco-2 Permeability Assay
Objective: To assess the intestinal permeability of a compound using a human colon adenocarcinoma cell line (Caco-2) as a model of the intestinal epithelium.
Methodology:
-
Cell Culture: Culture Caco-2 cells on permeable Transwell® inserts for 21-25 days to allow for differentiation into a polarized monolayer.
-
Monolayer Integrity Check: Measure the transepithelial electrical resistance (TEER) to ensure the integrity of the cell monolayer.
-
Transport Study:
-
Apical to Basolateral (A→B): Add the test compound (e.g., 10 µM) to the apical (donor) compartment and fresh buffer to the basolateral (receiver) compartment.
-
Basolateral to Apical (B→A): Add the test compound to the basolateral (donor) compartment and fresh buffer to the apical (receiver) compartment to assess efflux.
-
-
Incubation: Incubate the plates at 37°C for 2 hours.
-
Sampling and Analysis: Collect samples from both donor and receiver compartments at the end of the incubation and quantify the compound concentration using LC-MS/MS.
-
Papp Calculation: Calculate the apparent permeability coefficient (Papp) using the formula: Papp = (dQ/dt) / (A * C₀), where dQ/dt is the rate of drug transport, A is the surface area of the membrane, and C₀ is the initial concentration in the donor compartment.
Caption: Caco-2 Permeability Assay Workflow.
Microsomal Stability Assay
Objective: To evaluate the metabolic stability of a compound in the presence of liver microsomes, which contain a high concentration of CYP enzymes.
Methodology:
-
Reaction Mixture Preparation: Prepare a reaction mixture containing liver microsomes (e.g., human), NADPH regenerating system, and buffer.
-
Incubation: Pre-warm the reaction mixture to 37°C. Initiate the reaction by adding the test compound (e.g., 1 µM).
-
Time-Point Sampling: At various time points (e.g., 0, 5, 15, 30, 60 minutes), take an aliquot of the reaction mixture and quench the reaction with a cold organic solvent (e.g., acetonitrile) containing an internal standard.
-
Sample Processing: Centrifuge the samples to precipitate the proteins.
-
Analysis: Analyze the supernatant for the remaining parent compound using LC-MS/MS.
-
Data Analysis: Determine the in vitro half-life (t½) by plotting the natural logarithm of the percentage of remaining compound versus time.
Caption: Microsomal Stability Assay Protocol.
Plasma Protein Binding Assay
Objective: To determine the fraction of a compound that is bound to plasma proteins.
Methodology:
-
Device Preparation: Use a rapid equilibrium dialysis (RED) device, which consists of two chambers separated by a semipermeable membrane.
-
Sample Addition: Add plasma containing the test compound to one chamber and buffer to the other chamber.
-
Equilibration: Incubate the device at 37°C with shaking for a sufficient time (e.g., 4-6 hours) to reach equilibrium.
-
Sampling: After incubation, collect samples from both the plasma and buffer chambers.
-
Analysis: Determine the concentration of the compound in both samples by LC-MS/MS.
-
Calculation: Calculate the percent unbound using the formula: % Unbound = (Concentration in buffer chamber / Concentration in plasma chamber) * 100.
Caption: Rapid Equilibrium Dialysis (RED) Workflow.
Conclusion
The incorporation of a 3-cyclopropyl group into a pyrrolidine scaffold is a powerful strategy in medicinal chemistry to enhance the ADME properties of a drug candidate. As illustrated in the comparative analysis, this small modification can lead to significant improvements in metabolic stability, aqueous solubility, and cell permeability, while potentially reducing plasma protein binding. These beneficial effects stem from the unique structural and electronic nature of the cyclopropyl ring. The experimental protocols provided herein offer a robust framework for the in vitro assessment of these critical ADME parameters, enabling researchers to make data-driven decisions in the pursuit of optimized therapeutic agents.
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St. John's University. (2016, October 13). The "Cyclopropyl Fragment" is a Versatile Player that Frequently Appears in Preclinical/Clinical Drug Molecules. Journal of Medicinal Chemistry. [Link]
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A Senior Application Scientist's Guide to Isotopic Labeling of 3-Cyclopropylpyrrolidine for Metabolic Studies
For researchers, scientists, and drug development professionals, understanding the metabolic fate of a novel chemical entity is paramount. The journey of a drug candidate from bench to bedside is paved with rigorous preclinical evaluations, where its absorption, distribution, metabolism, and excretion (ADME) profile dictates its potential for success. Isotopic labeling is an indispensable tool in these investigations, offering an unambiguous window into the biotransformation of a molecule. This guide provides an in-depth comparison of isotopic labeling strategies for 3-cyclopropylpyrrolidine, a scaffold of growing interest in medicinal chemistry, with a focus on providing actionable, data-driven insights for your metabolic studies.
The Strategic Importance of the Cyclopropyl Moiety and the Need for Metabolic Scrutiny
The cyclopropyl group is frequently incorporated into drug candidates to enhance metabolic stability, improve potency, and modulate physicochemical properties.[1][2][3][4] Its strained three-membered ring imparts rigidity and possesses unique electronic characteristics.[1] The carbon-hydrogen bonds within the cyclopropyl ring are stronger than those in typical alkyl groups, making them less susceptible to oxidative metabolism by cytochrome P450 (CYP) enzymes.[1][5]
However, the presence of a cyclopropyl group, particularly when adjacent to a nitrogen atom as in this compound, does not guarantee metabolic inertness. The cyclopropylamine moiety is a known "structural alert," as it can undergo metabolic activation to form reactive intermediates.[5][6][7] This bioactivation can involve ring-opening of the cyclopropyl group, potentially leading to the formation of reactive species that can covalently bind to cellular macromolecules, a mechanism implicated in drug-induced toxicity.[5][6][7][8] Therefore, a thorough investigation of the metabolic pathways of any cyclopropyl-containing compound is a critical step in de-risking its development.
Comparative Analysis of Isotopic Labeling Strategies for this compound
The choice of isotopic label and its position within the molecule are critical decisions that directly impact the quality and interpretability of data from metabolic studies. The two most common stable isotopes used are deuterium (²H or D) and carbon-13 (¹³C).
Deuterium (²H) Labeling: A Double-Edged Sword
Deuterium labeling is often the more synthetically accessible and cost-effective option. The primary rationale for using deuterium labeling in metabolic studies is the kinetic isotope effect (KIE). The C-D bond is stronger than the C-H bond, and this difference in bond strength can slow down the rate of metabolic reactions that involve the cleavage of that bond. This can be a powerful tool to probe metabolic pathways and enhance a drug's metabolic stability.
Potential Deuteration Strategies for this compound:
-
Labeling the Pyrrolidine Ring: Introducing deuterium atoms on the pyrrolidine ring, for example at the 2,2,5,5-positions (d4), can help to identify metabolites resulting from modifications to the cyclopropyl group.
-
Labeling the Cyclopropyl Group: Placing deuterium on the cyclopropyl ring can help to determine if this moiety is a site of metabolism. However, if the cyclopropyl ring is a metabolic hotspot, the deuterium label may be lost, complicating the analysis.
Advantages of Deuterium Labeling:
-
Kinetic Isotope Effect: Can be used to slow down metabolism at a specific site, which can help to identify metabolic pathways and improve the pharmacokinetic profile of a drug candidate.
-
Synthetic Accessibility: Deuterated reagents are often more readily available and less expensive than their ¹³C-labeled counterparts.
Disadvantages of Deuterium Labeling:
-
Chromatographic Shift: Deuterated compounds can exhibit a different retention time in liquid chromatography compared to their non-labeled counterparts, a phenomenon known as the "isotope effect."[9][10] This can complicate the use of deuterated compounds as internal standards for quantitative analysis, as they may not perfectly co-elute with the analyte.[9][10]
-
Potential for Back-Exchange: Deuterium atoms on certain positions of a molecule can be susceptible to exchange with hydrogen atoms from the surrounding environment, particularly in protic solvents. This can lead to a loss of the isotopic label and inaccurate results.[10]
-
Altered Metabolism: The KIE can sometimes lead to a "metabolic switching" phenomenon, where the metabolic pathway is shifted to an alternative, unlabeled site on the molecule. This can result in a different metabolite profile than the non-labeled compound.
Carbon-13 (¹³C) Labeling: The Gold Standard for Quantitative Bioanalysis
Carbon-13 labeling is generally considered the superior choice for use as an internal standard in quantitative mass spectrometry.[9] Since ¹³C is a heavier isotope of carbon, it does not significantly alter the physicochemical properties of the molecule.
Potential ¹³C Labeling Strategies for this compound:
-
Labeling the Pyrrolidine Ring: Incorporating one or more ¹³C atoms into the pyrrolidine backbone provides a stable, mass-shifted internal standard.
-
Labeling the Cyclopropyl Group: Placing ¹³C atoms in the cyclopropyl ring is another excellent option for creating a robust internal standard.
Advantages of Carbon-13 Labeling:
-
No Chromatographic Shift: ¹³C-labeled compounds co-elute perfectly with their unlabeled counterparts, making them ideal internal standards for correcting for matrix effects and variability in sample preparation and instrument response.[9][10]
-
Isotopic Stability: The ¹³C label is not susceptible to back-exchange.[11]
-
No Alteration of Metabolism: ¹³C labeling does not induce a kinetic isotope effect and therefore does not alter the metabolic profile of the compound.
Disadvantages of Carbon-13 Labeling:
-
Synthetic Complexity and Cost: The synthesis of ¹³C-labeled compounds is often more complex and expensive than the synthesis of deuterated compounds.
Performance Comparison: Deuterated vs. ¹³C-Labeled this compound
| Performance Metric | Deuterated this compound (e.g., d4 on pyrrolidine) | ¹³C-Labeled this compound (e.g., ¹³C₃ on cyclopropyl) | Rationale & Supporting Data |
| Use as an Internal Standard | Fair to Good | Excellent | ¹³C-labeled standards exhibit no chromatographic shift and therefore provide more accurate and precise quantification, especially in complex biological matrices where matrix effects can be significant.[9][10][11] Deuterated standards can have different retention times, which can lead to inaccuracies.[10] |
| Metabolite Identification | Good | Excellent | Both can be used to identify metabolites. However, the potential for metabolic switching with deuterated compounds can complicate the interpretation of results. ¹³C-labeled compounds provide a cleaner and more direct picture of the metabolic fate of the parent compound. |
| Probing Metabolic Pathways | Excellent | Limited | The kinetic isotope effect of deuterium can be a powerful tool to investigate which positions on a molecule are most susceptible to metabolism. This information can be used to guide medicinal chemistry efforts to improve metabolic stability. |
| Synthetic Accessibility & Cost | Generally Higher & Lower | Generally Lower & Higher | Deuterated starting materials and reagents are more widely available and less expensive than their ¹³C-labeled counterparts. |
Experimental Protocols
Synthesis of Isotopically Labeled this compound
Conceptual Synthetic Approach for Deuterated this compound (d4 on pyrrolidine ring):
A potential route could involve the reduction of a suitable succinimide precursor with a deuterated reducing agent like lithium aluminum deuteride (LiAlD₄).
Conceptual Synthetic Approach for ¹³C-Labeled this compound (¹³C₃ on cyclopropyl group):
A plausible synthesis could start from a ¹³C-labeled malonic ester, which is then used to construct the ¹³C-labeled cyclopropane ring via a cyclopropanation reaction, followed by subsequent steps to build the pyrrolidine ring.
Workflow for Custom Synthesis of Labeled Compounds
Caption: A typical workflow for the custom synthesis of isotopically labeled compounds.
In Vitro Metabolism Study Using Human Liver Microsomes
This protocol outlines a typical experiment to assess the metabolic stability of this compound and identify its major metabolites.
Materials:
-
Pooled human liver microsomes (HLMs)
-
Phosphate buffer (e.g., 100 mM, pH 7.4)
-
NADPH regenerating system (e.g., containing NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase)
-
Unlabeled this compound
-
Isotopically labeled this compound (as internal standard)
-
Acetonitrile (ACN) or other suitable organic solvent for quenching the reaction
-
96-well plates
-
Incubator/shaker
Procedure:
-
Preparation of Reagents:
-
Thaw the HLMs on ice.
-
Prepare the NADPH regenerating system according to the manufacturer's instructions.
-
Prepare stock solutions of the test compound and internal standard in a suitable solvent (e.g., DMSO).
-
-
Incubation:
-
In a 96-well plate, add the phosphate buffer, HLM suspension, and the test compound.
-
Pre-incubate the plate at 37°C for 5-10 minutes.
-
Initiate the metabolic reaction by adding the NADPH regenerating system.
-
Incubate the plate at 37°C with gentle shaking for various time points (e.g., 0, 5, 15, 30, 60 minutes).
-
-
Quenching and Sample Preparation:
-
At each time point, stop the reaction by adding an equal volume of cold ACN containing the isotopically labeled internal standard.
-
Centrifuge the plate to pellet the precipitated proteins.
-
Transfer the supernatant to a new 96-well plate for LC-MS/MS analysis.
-
Workflow for In Vitro Metabolism Study
Caption: A streamlined workflow for an in vitro metabolism study using human liver microsomes.
LC-MS/MS Analysis
Instrumentation:
-
A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system.
-
A tandem mass spectrometer (e.g., a triple quadrupole or a high-resolution mass spectrometer like a Q-TOF or Orbitrap).
Typical LC Parameters:
-
Column: A reversed-phase C18 column is a common choice for small molecule analysis.
-
Mobile Phase: A gradient of water and an organic solvent (e.g., ACN or methanol) with a small amount of an additive like formic acid to improve ionization.
-
Flow Rate: Dependent on the column dimensions.
-
Injection Volume: Typically 1-10 µL.
Typical MS/MS Parameters:
-
Ionization Mode: Electrospray ionization (ESI) in positive ion mode is usually suitable for amine-containing compounds like this compound.
-
Detection Mode: Multiple Reaction Monitoring (MRM) for quantitative analysis on a triple quadrupole instrument, or full scan and data-dependent MS/MS for metabolite identification on a high-resolution instrument.
-
MRM Transitions: For quantitative analysis, specific precursor-to-product ion transitions for the analyte and the internal standard need to be optimized.
| Compound | Precursor Ion (m/z) | Product Ion (m/z) |
| This compound | [M+H]⁺ | Optimized fragment ion |
| ¹³C₃-3-Cyclopropylpyrrolidine | [M+3+H]⁺ | Optimized fragment ion |
| d₄-3-Cyclopropylpyrrolidine | [M+4+H]⁺ | Optimized fragment ion |
Data Analysis and Interpretation
The data from the LC-MS/MS analysis will be used to:
-
Assess Metabolic Stability: By plotting the disappearance of the parent compound over time, the half-life (t₁/₂) and intrinsic clearance (CLᵢₙₜ) can be calculated.
-
Identify Metabolites: High-resolution mass spectrometry data can be used to identify potential metabolites based on their accurate mass and fragmentation patterns. Common metabolic transformations for a molecule like this compound could include:
Conclusion: Making an Informed Decision
The choice between deuterium and carbon-13 labeling for metabolic studies of this compound depends on the specific goals of the investigation.
-
For quantitative bioanalysis where accuracy and precision are paramount, ¹³C-labeling is the unequivocal gold standard . Its co-elution with the analyte ensures reliable correction for matrix effects and other sources of variability.
-
For probing metabolic pathways and identifying metabolic "soft spots," deuterium labeling can be a valuable tool due to the kinetic isotope effect.
In an ideal drug discovery program, both types of labeled compounds would be utilized. An early-stage study with a deuterated analog could quickly provide insights into the metabolic liabilities of the this compound scaffold. This information can then guide the synthesis of a ¹³C-labeled version for use as a robust internal standard in definitive pharmacokinetic and ADME studies. By carefully selecting the appropriate isotopic labeling strategy and employing rigorous experimental protocols, researchers can gain a comprehensive understanding of the metabolic fate of this compound and make informed decisions to advance the development of new and safer medicines.
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Safety Operating Guide
Mastering the Disposal of 3-Cyclopropylpyrrolidine: A Guide for Laboratory Professionals
The responsible management of chemical reagents is a fundamental aspect of rigorous scientific practice. As a key building block in many synthetic pathways, 3-Cyclopropylpyrrolidine requires careful handling throughout its lifecycle, including its ultimate disposal. This document serves as a comprehensive guide, grounded in established safety protocols, to navigate the disposal process with confidence and precision.
Foundational Knowledge: Understanding the Hazard Profile
Before initiating any disposal protocol, a thorough understanding of the inherent risks associated with this compound is essential. As a cyclic amine, it is prudent to treat this compound with a degree of caution. While a specific, comprehensive hazard profile may not be readily available for this particular molecule, we can infer potential risks based on its structural class.
Assumed Hazard Characteristics:
-
Flammability: Organic amines are often flammable.
-
Corrosivity: Amines can be corrosive to skin and eyes.
-
Toxicity: Harmful if swallowed or inhaled.
For detailed, substance-specific information, always consult the Safety Data Sheet (SDS) provided by the manufacturer. The SDS for pyrrolidine, a structurally related compound, indicates it is a highly flammable liquid and vapor that causes severe skin burns and eye damage.[1][2]
The Disposal Protocol: A Systematic Approach
The following step-by-step procedure is designed to ensure the safe and compliant disposal of this compound waste. This workflow emphasizes segregation, proper containment, and clear communication to mitigate risks at every stage.
Figure 1. Decision tree for the proper disposal of this compound.
Step 1: Segregation at the Source
Proper chemical waste segregation is paramount to prevent dangerous reactions.[3][4] this compound is a non-halogenated organic compound.[5][6][7] Therefore, it must be collected in a waste container specifically designated for non-halogenated organic solvents .[5][6][8]
Critical Segregation Practices:
-
DO NOT mix with halogenated solvents (e.g., dichloromethane, chloroform).[3][8]
-
DO NOT mix with strong acids or bases.[6]
-
DO NOT mix with oxidizing agents.[4]
Step 2: Container Selection and Management
The integrity of the waste container is crucial for safe temporary storage.
-
Material Compatibility: Utilize containers made of materials chemically resistant to amines, such as high-density polyethylene (HDPE) or glass.[3]
-
Secure Sealing: The container must have a tightly fitting cap to prevent the release of vapors.[4][8]
-
Headspace: Do not overfill the container; leave at least a 1-inch headspace to allow for vapor expansion.[5]
Step 3: Accurate and Thorough Labeling
Clear and accurate labeling is a regulatory requirement and a critical safety communication tool.[3]
Table 1: Mandatory Label Information
| Information Required | Details |
| Full Chemical Name(s) | List all chemical constituents, including "this compound". Do not use abbreviations or formulas.[3][8] |
| Hazard Identification | Clearly indicate the hazards (e.g., Flammable, Corrosive, Toxic).[5] |
| "Hazardous Waste" | The words "Hazardous Waste" must be clearly visible. |
| Accumulation Start Date | The date the first drop of waste was added to the container.[8] |
| Generator Information | Name of the principal investigator and laboratory location.[5] |
Step 4: Safe Storage Practices
Waste containers must be stored in a designated and controlled environment while awaiting pickup.
-
Satellite Accumulation Area (SAA): Store the container in a designated SAA.[5]
-
Secondary Containment: Place the waste container within a larger, chemically resistant tub or tray to contain any potential leaks.[5]
-
Ventilation: The storage area must be well-ventilated, such as within a chemical fume hood.[6]
-
Closure: Keep the waste container securely closed at all times, except when actively adding waste.[5][8]
Step 5: Final Disposal
The final step is to transfer the waste to your institution's Environmental Health and Safety (EHS) department or a licensed hazardous waste disposal contractor.[4] Follow your institution's specific procedures for requesting a waste pickup.
Emergency Response Protocols
In the event of a spill or exposure, a swift and informed response is critical.
-
Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes and remove contaminated clothing.[2][9] Seek medical attention.[2][9]
-
Eye Contact: Immediately flush eyes with water for at least 15 minutes, holding the eyelids open.[2][9] Seek immediate medical attention.[2][9]
-
Inhalation: Move the affected person to fresh air. If breathing is difficult, seek immediate medical attention.[1][2][9]
-
Small Spill: For minor spills, absorb the material with an inert absorbent (e.g., vermiculite, sand). Place the contaminated absorbent into a sealed, labeled container for disposal as hazardous waste.[5]
-
Large Spill: Evacuate the area and contact your institution's emergency response team.[5]
The Principle of Prudent Practice
The overarching principle for managing laboratory waste is to formulate a disposal plan before beginning any experimental work.[10] By integrating waste management into the experimental design, we not only ensure compliance and safety but also foster a culture of environmental stewardship.
References
-
Braun Research Group. Standard Operating Procedure - Non-halogenated Organic Solvents. Available at: [Link]
-
Temple University Environmental Health and Radiation Safety. Chemical Waste Guideline: Non-Halogenated Solvents in Laboratories. October 2021. Available at: [Link]
-
University of Rochester. Chemical Waste Disposal Guidelines. Available at: [Link]
-
Kemicentrum, Lund University. Organic solvent waste. January 13, 2025. Available at: [Link]
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AgroParisTech. Liquid waste. Available at: [Link]
-
Collect and Recycle. Amine Disposal For Businesses. Available at: [Link]
-
University of Wisconsin-Madison. Appendix A Disposal Procedures by Chemical. June 6, 2022. Available at: [Link]
-
Indiana University Environmental Health and Safety. In-Lab Disposal Methods: Waste Management Guide. Available at: [Link]
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National Research Council. Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards: Updated Version. 2011. The National Academies Press. Available at: [Link]
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- 10. Management of Waste - Prudent Practices in the Laboratory - NCBI Bookshelf [ncbi.nlm.nih.gov]
Mastering the Unseen Threat: A Guide to Safely Handling 3-Cyclopropylpyrrolidine
For the pioneering researchers and scientists in drug development, the novel chemical entities you handle are the keys to future breakthroughs. 3-Cyclopropylpyrrolidine, a unique pyrrolidine derivative, is one such key. However, its structural similarity to pyrrolidine—a volatile, flammable, and corrosive amine—necessitates a robust and informed approach to safety. This guide moves beyond mere compliance, offering a deep dive into the causality behind each safety recommendation, ensuring every action in the lab is a self-validating step towards comprehensive protection.
Immediate Safety and Hazard Assessment
Before the first container is opened, a thorough understanding of the potential hazards is paramount. Based on the known properties of pyrrolidines, this compound should be treated as a substance that is:
-
Highly Flammable: Vapors can form explosive mixtures with air and may travel to an ignition source.[1]
-
Corrosive: Capable of causing severe burns to the skin and serious eye damage.[1]
-
Toxic and Harmful: Can be harmful if inhaled, swallowed, or in contact with skin, potentially causing irritation to the respiratory system.[1][2]
Given these risks, all handling of this compound must occur within a certified chemical fume hood to mitigate inhalation exposure.[3] Eyewash stations and safety showers must be readily accessible and tested regularly.[4][5]
Personal Protective Equipment (PPE): Your Primary Line of Defense
The selection of PPE is not a one-size-fits-all approach; it is a dynamic process that adapts to the scale and nature of the procedure. The following table outlines the recommended PPE for handling this compound.
| Scenario | Required PPE | Rationale |
| Low-Volume Handling (<10 mL) in a Fume Hood | - Nitrile or Neoprene Gloves (double-gloving recommended) - Safety Goggles - Flame-Retardant Lab Coat | Protects against incidental splashes and brief contact. Safety goggles are essential to prevent eye contact with corrosive materials.[6][7] |
| High-Volume Handling (>10 mL) or Reactions in a Fume Hood | - Chemical-Resistant Gloves (e.g., Butyl rubber) - Chemical Splash Goggles and a Face Shield - Chemical-Resistant Apron over a Flame-Retardant Lab Coat | Provides enhanced protection for procedures with a higher risk of significant splashes or spills. A face shield offers broader facial protection from corrosive splashes.[5][8] |
| Emergency Spill Response | - Supplied-Air Respirator (if ventilation is compromised) - Full Chemical-Resistant Suit - Heavy-Duty Chemical-Resistant Gloves and Boots | Ensures maximum protection in a scenario with high concentrations of vapors and direct contact with the liquid.[4] |
Procedural Deep Dive: From Benchtop to Disposal
A. Pre-Handling Preparations:
-
Fume Hood Verification: Ensure the chemical fume hood is functioning correctly with a valid inspection date. The sash should be positioned as low as possible to maximize protection while allowing for comfortable manipulation.
-
Gather All Materials: Before introducing this compound, ensure all necessary equipment, reagents, and waste containers are inside the fume hood to minimize the need to move in and out of the containment area.
-
Inert Atmosphere: For storage and certain reactions, an inert atmosphere (e.g., nitrogen or argon) may be necessary to prevent degradation or reaction with air and moisture.[9]
B. Step-by-Step Handling Protocol:
-
Donning PPE: Put on your lab coat, followed by safety goggles (and face shield if required). Don the inner pair of gloves, followed by the appropriate outer gloves. Ensure a proper seal between the gloves and the cuffs of your lab coat.
-
Container Grounding: When transferring this compound between metal containers, both the source and receiving containers must be grounded and bonded to prevent static discharge, which could ignite flammable vapors.[5][10]
-
Use of Non-Sparking Tools: All tools used to open or handle containers of this compound should be made of a non-sparking material (e.g., beryllium copper).[1][10]
-
Controlled Dispensing: Use a syringe or cannula for liquid transfers to minimize vapor release. If pouring is necessary, do so slowly and carefully to avoid splashing.
-
Immediate Sealing: Tightly close the container immediately after dispensing.[1]
-
Decontamination of Surfaces: After handling, wipe down the work surface in the fume hood with an appropriate decontaminating solution.
C. Disposal Plan: A Cradle-to-Grave Responsibility
-
Waste Segregation: Never mix this compound waste with other waste streams, especially incompatible materials like strong oxidizers or acids.[11] Halogenated and non-halogenated solvent wastes should also be kept separate.[11]
-
Waste Containers: Collect all liquid waste containing this compound in a clearly labeled, sealed, and appropriate waste container. Solid waste, such as contaminated gloves and bench paper, should be double-bagged and placed in a designated solid waste container.
-
Labeling: All waste containers must be clearly labeled with the full chemical name and associated hazards.
-
Disposal Request: Follow your institution's procedures for the disposal of hazardous chemical waste. Do not pour this compound down the drain.[9]
Visualizing the Path to Safety
The following workflow diagram illustrates the key decision points and safety protocols for handling this compound.
Caption: Decision workflow for the safe handling of this compound.
By internalizing the principles and practices outlined in this guide, you are not just following a protocol; you are cultivating a culture of safety that protects you, your colleagues, and the integrity of your groundbreaking research.
References
-
New Jersey Department of Health. (n.d.). Hazard Summary: Pyrrolidine. Retrieved from [Link]
-
Oxford Lab Fine Chem LLP. (n.d.). Material Safety Data Sheet: PYRROLIDINE 99%. Retrieved from [Link]
-
Cole-Parmer. (n.d.). Material Safety Data Sheet: Pyrrolidine. Retrieved from [Link]
-
Process Sensing Technologies. (n.d.). What are the Health and Safety Guidelines for Using Amines? Retrieved from [Link]
-
National Research Council (US) Committee on Prudent Practices in the Laboratory. (2011). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards. National Academies Press (US). Retrieved from [Link]
-
Westlab. (2025, December 4). The Best Practices and Advice for Chemical Safety in Laboratories: The Complete Guide. Retrieved from [Link]
-
Columbia University. (n.d.). FAQ Sheet - Safe Use of Volatile Chemicals in Biological Applications. Retrieved from [Link]
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University of St Andrews. (n.d.). Guidance on Safe Storage of Chemicals in Laboratories. Retrieved from [Link]
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- 9. cdhfinechemical.com [cdhfinechemical.com]
- 10. fishersci.com [fishersci.com]
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Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



